molecular formula C7H5ClN2 B1362686 6-Chloro-1H-indazole CAS No. 698-25-9

6-Chloro-1H-indazole

Cat. No.: B1362686
CAS No.: 698-25-9
M. Wt: 152.58 g/mol
InChI Key: VUZQHUVRBPILAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-indazole is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZQHUVRBPILAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329119
Record name 6-Chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-25-9
Record name 698-25-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloro-1H-indazole, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signatures, synthetic methodologies, and critical reactivity patterns of this versatile compound. The narrative emphasizes the causality behind its utility, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] As a bioisostere of the native indole moiety present in many biological signaling molecules, indazole derivatives are adept at interacting with a wide array of protein targets, particularly protein kinases.[3] The introduction of a chlorine atom at the 6-position, yielding this compound, profoundly influences the molecule's electronic properties and provides a crucial synthetic handle for further molecular elaboration, making it an exceptionally valuable precursor in the synthesis of pharmaceuticals and other advanced materials.[4][5] This guide will serve as a detailed primer on its essential characteristics and strategic applications.

Molecular and Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development, dictating everything from reaction conditions to formulation strategies.

Compound Identifiers and Core Properties

This compound is typically supplied as a light brown or off-white crystalline powder.[4] Its core identifiers and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 698-25-9[4][6][7]
Molecular Formula C₇H₅ClN₂[4][6][7]
Molecular Weight 152.58 g/mol [4][6][7]
Appearance Light brown crystalline powder[4]
Melting Point 174-185 °C[4][6]
Boiling Point 309.5 °C (at 760 mmHg)[6]
IUPAC Name This compound[7]
InChI Key VUZQHUVRBPILAX-UHFFFAOYSA-N[6][7]
SMILES C1=CC2=C(C=C1Cl)NN=C2[6]
Solubility and Acidity Profile
  • Solubility : While quantitative data is sparse, indazole derivatives are generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol).[8] Its insolubility in water is predicted by its computed LogP value.

  • pKa : The parent 1H-indazole is amphoteric, with a pKa of ~1.04 for the indazolium cation and ~13.86 for the N-H proton.[9] The electron-withdrawing chloro group at the 6-position is expected to increase the acidity of the N-H proton (i.e., lower its pKa) compared to the unsubstituted parent compound.

Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of a molecule. The following data is sourced from PubChem.[7]

Computed PropertyValueSignificance
XLogP3 2.9Indicates good lipophilicity and likely membrane permeability.
Hydrogen Bond Donor Count 1The N-H group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 2The pyridine-like nitrogen can act as a hydrogen bond acceptor.
Rotatable Bond Count 0The molecule is rigid, a desirable trait for binding affinity.
Topological Polar Surface Area 28.7 ŲSuggests good potential for oral bioavailability.

Spectroscopic Characterization: The Molecular Fingerprint

Unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures for this compound, providing a basis for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this compound in solution.

  • ¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum is expected to show:

    • A broad singlet for the N-H proton at δ > 13 ppm.

    • A singlet or narrow doublet for the H3 proton around δ 8.1 ppm.

    • A doublet for the H4 proton (ortho to H5) around δ 7.8 ppm.

    • A doublet of doublets for the H5 proton (between H4 and the Cl at C6) around δ 7.2 ppm.

    • A narrow doublet or singlet for the H7 proton (adjacent to the pyrazole ring) around δ 7.6 ppm.

  • ¹³C NMR (Carbon NMR) : The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms. Approximate chemical shifts are:

    • C3 : ~135 ppm

    • C3a : ~122 ppm

    • C4 : ~128 ppm

    • C5 : ~122 ppm

    • C6 : ~130 ppm (carbon bearing chlorine)

    • C7 : ~110 ppm

    • C7a : ~141 ppm

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • N-H Stretch : A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond stretching in the pyrazole ring.

  • C=C Aromatic Stretch : Multiple sharp peaks between 1450-1620 cm⁻¹ correspond to the carbon-carbon double bonds within the aromatic rings.

  • C-H Aromatic Stretch : Signals appearing just above 3000 cm⁻¹.

  • C-Cl Stretch : A signal in the fingerprint region, typically between 700-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺) : In an electron ionization (EI) spectrum, the molecular ion peak will appear at m/z 152.[7]

  • Isotope Pattern : A key confirmatory feature is the presence of an M+2 peak at m/z 154, with an intensity approximately one-third of the M⁺ peak.[7] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • Key Fragment : A common fragmentation pathway is the loss of HCN, leading to a fragment ion at m/z 125.[7]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the distinct reactivity of its functional groups.

Synthetic Pathway

A common and established method for synthesizing the indazole core is the Jacobson Indazole Synthesis , which involves the cyclization of N-nitroso-o-toluidine derivatives.[1][10] For this compound, the synthesis would logically start from 4-chloro-2-methylaniline.

Synthesis_Workflow A 4-Chloro-2-methylaniline B N-Acetyl Protection A->B Ac₂O C N-Acetyl-4-chloro-2-methylaniline B->C D Nitrosation (e.g., NaNO₂, Ac₂O/AcOH) C->D E N-Nitroso Intermediate D->E F Base-mediated Cyclization/Rearrangement E->F G This compound F->G

Fig 1. General synthetic workflow for this compound.
  • Acetylation : 4-Chloro-2-methylaniline is reacted with acetic anhydride to protect the amino group, yielding N-acetyl-4-chloro-2-methylaniline. This step directs the subsequent nitrosation.

  • Nitrosation : The acetylated compound is treated with a nitrosating agent (e.g., generated from sodium nitrite in acetic acid/acetic anhydride) at low temperature to form the N-nitroso intermediate.[10]

  • Cyclization : The N-nitroso intermediate is unstable. Upon gentle heating or treatment with a base in a non-polar solvent, it undergoes an intramolecular rearrangement and cyclization, eliminating water to form the stable aromatic indazole ring system.

  • Purification : The crude product is purified by extraction and subsequent recrystallization or column chromatography to yield pure this compound.

Core Reactivity

The reactivity of this compound is dominated by two key sites: the acidic N-H proton of the pyrazole ring and the C-Cl bond on the benzene ring. This dual reactivity makes it a powerful and versatile building block.

Reactivity_Sites Key Reactivity Sites of this compound cluster_0 cluster_1 mol N_Alkylation N-Alkylation / N-Arylation (N1 vs. N2 selectivity is key) Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) N_pos N_pos->N_Alkylation Cl_pos Cl_pos->Cross_Coupling

Fig 2. Primary reaction sites on the this compound scaffold.

Deprotonation of the N-H proton with a suitable base (e.g., NaH, K₂CO₃) generates an indazolide anion, which is a potent nucleophile. Subsequent reaction with an electrophile (e.g., an alkyl halide) leads to N-substitution. A critical challenge and opportunity in indazole chemistry is controlling the regioselectivity of this reaction, as it can occur at either the N1 or N2 position.

  • Kinetic vs. Thermodynamic Control : The outcome is highly dependent on reaction conditions. Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (THF) strongly favors substitution at the more sterically accessible N1 position .[11][12][13] This provides a reliable method for synthesizing N1-alkylated derivatives.

  • Deprotonation : To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), sodium hydride (1.1 equivalents) is added portion-wise.

  • Anion Formation : The mixture is stirred at room temperature for 30-60 minutes to allow for complete formation of the sodium indazolide salt.

  • Electrophile Addition : The desired alkyl halide (1.0-1.2 equivalents) is added, and the reaction is stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification : The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

The chlorine atom at the C6 position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This is the primary strategy for introducing diversity at this position.

  • Suzuki-Miyaura Coupling : This reaction couples the C6 position with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl structures.[14][15][16]

  • Buchwald-Hartwig Amination : This powerful reaction forms a new C-N bond by coupling the C6 position with a primary or secondary amine, providing access to a vast range of 6-aminoindazole derivatives.[17][18][19]

  • Reaction Setup : A reaction vessel is charged with this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition : The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DME, dioxane, or toluene/water mixture) is added.

  • Reaction : The mixture is heated (typically 80-110 °C) with stirring for several hours until the reaction is complete.

  • Work-up and Purification : After cooling, the reaction mixture is filtered, diluted with water, and extracted with an organic solvent. The product is isolated from the organic phase and purified by chromatography.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a cornerstone intermediate in multiple fields of research.

Applications cluster_Rx Key Reactions cluster_App Target Molecules & Fields A This compound N_Alk N-Alkylation A->N_Alk Suzuki Suzuki Coupling A->Suzuki B_H Buchwald-Hartwig A->B_H Kinase Kinase Inhibitors (Oncology, Inflammation) N_Alk->Kinase Material Functional Materials N_Alk->Material Suzuki->Kinase Agro Agrochemicals (Herbicides, Fungicides) Suzuki->Agro GPCR GPCR Modulators (Neurology) B_H->GPCR

Fig 3. Role of this compound as a versatile scaffold.
  • Pharmaceutical Development : This is the most significant area of application. The indazole core is central to numerous protein kinase inhibitors used in oncology.[3] this compound serves as a key starting material for drugs that require substitution at the 6-position for optimal target engagement or pharmacokinetic properties. It is used in the synthesis of agents for anti-cancer, anti-inflammatory, and neurological disorders.[4][5]

  • Agrochemical Research : The structural motifs derived from this compound are explored for their potential as novel herbicides and fungicides.[4] The ability to tune the properties of the final molecule through cross-coupling allows for the optimization of activity against specific agricultural pests.

  • Material Science : The rigid, aromatic structure of the indazole core makes it an interesting component for novel polymers and functional materials. Its incorporation can enhance thermal stability and introduce specific electronic properties.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

  • GHS Hazard Classification : According to aggregated GHS data, this compound is classified as:

    • H302 : Harmful if swallowed (Acute toxicity, oral).[7]

    • H315 : Causes skin irritation.[7]

    • H319 : Causes serious eye irritation.[7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, its dual-site reactivity make it an invaluable asset for chemists in academia and industry. The ability to reliably functionalize both the pyrazole nitrogen and the C6-position through robust, well-established protocols ensures its continued relevance in the discovery of novel therapeutics, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to 6-Chloro-1H-indazole: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-1H-indazole is a pivotal heterocyclic compound, recognized within the drug development community as a 'privileged scaffold.' Its unique structural and electronic properties make it a versatile building block for synthesizing a wide array of biologically active molecules. This guide provides an in-depth analysis of its core characteristics, including its precise molecular structure and weight, physicochemical properties, and established synthetic pathways. Furthermore, we will explore its critical role in medicinal chemistry, substantiated by examples of its application in developing therapeutic agents. Safety protocols and handling procedures essential for laboratory settings are also detailed. This document is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals engaged in pharmaceutical research and development.

Core Molecular Profile

This compound is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The defining feature is a chlorine atom substituted at the 6-position of the indazole core.

Structure and Molecular Weight

The canonical structure of this compound is essential for understanding its reactivity and interactions with biological targets.

  • Chemical Formula : C₇H₅ClN₂[1][2]

  • Molecular Weight : 152.58 g/mol [1][2]

  • IUPAC Name : this compound[1]

  • CAS Number : 698-25-9[1][2]

  • Canonical SMILES : C1=CC2=C(C=C1Cl)NN=C2[2]

The presence of the chlorine atom at the 6-position significantly influences the molecule's electronic distribution and lipophilicity, which are critical parameters in drug design.

Physicochemical Properties

A summary of key physicochemical data is crucial for experimental design, including solubility and reaction condition selection.

PropertyValueSource(s)
Molecular Weight 152.58 g/mol PubChem[1], ZaiQi Bio-Tech[2]
Melting Point 174-177 °CZaiQi Bio-Tech[2]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Appearance SolidN/A

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of indazole derivatives is a well-established field in organic chemistry. The choice of a synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution patterns required.

Common Synthetic Workflow

A prevalent method for constructing the indazole core involves the cyclization of appropriately substituted precursors. While multiple pathways exist, a conceptual workflow often involves the formation of the N-N bond and subsequent ring closure.

Below is a generalized workflow diagram for the synthesis of substituted indazoles, which can be adapted for this compound.

G cluster_start Starting Materials cluster_process Key Transformation cluster_product Final Product A Substituted o-Toluidine Derivative (e.g., 4-Chloro-2-methylaniline) B Diazotization A->B  NaNO₂, HCl C Intramolecular Cyclization B->C  Ring Closure D This compound C->D  Workup/Purification

Caption: Generalized synthetic workflow for indazole synthesis.

Reactivity Insights

The indazole ring system is relatively stable, but the presence of the chlorine atom and the N-H group provides sites for further functionalization. The chlorine at the 6-position is generally stable but can be displaced under specific nucleophilic aromatic substitution conditions or participate in metal-catalyzed cross-coupling reactions. This reactivity makes this compound a valuable intermediate for creating libraries of compounds for high-throughput screening.[3]

Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is considered a "privileged scaffold" because it is a recurring motif in a multitude of compounds exhibiting a wide range of pharmacological activities.[4][5] The 6-chloro substitution pattern is particularly significant in the development of kinase inhibitors and other therapeutic agents.

Role as a Versatile Building Block

The utility of this compound stems from its ability to serve as a foundational structure for targeted modifications. Researchers leverage its reactive sites to explore the chemical space around a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.

G cluster_derivatives Therapeutic Candidates Core This compound Core Scaffold Kinase_Inhibitors Kinase Inhibitors (Anti-cancer) Core:f1->Kinase_Inhibitors N-Alkylation/ Arylation Antiparasitic Antiparasitic Agents (e.g., Antileishmanial) Core:f1->Antiparasitic C-H Functionalization CNS_Agents CNS Agents (Neurological Disorders) Core:f1->CNS_Agents Cross-Coupling Reactions

Caption: this compound as a central scaffold for diverse therapeutic agents.

Examples in Preclinical and Clinical Development

Derivatives of this compound have been investigated for various diseases:

  • Oncology : The indazole scaffold is a key component in numerous small-molecule kinase inhibitors designed to interfere with signaling pathways that drive tumor growth.

  • Infectious Diseases : Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates, targeting enzymes like trypanothione reductase in the parasite.[4][5]

  • Neurological Disorders : The structural motif has been explored for agents targeting CNS-related pathways.[6]

The indazole core's ability to form key hydrogen bonds and engage in hydrophobic interactions makes it an ideal anchor for binding to enzyme active sites.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety and experimental integrity.

Hazard Identification

According to GHS classifications, this compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Eye Irritation (Category 2) : Causes serious eye irritation.[1]

Recommended Handling Protocol
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Spill Management : In case of a spill, avoid generating dust.[8] Use dry clean-up procedures and place the material in a sealed, labeled container for proper disposal.[8]

  • First Aid Measures :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.[7][9]

    • Skin Contact : Wash off immediately with soap and plenty of water.[9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8][9]

    • If Swallowed : Rinse mouth with water and consult a physician. Do not induce vomiting.[9]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, especially for derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) may be recommended.[3][10]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its defined structure, predictable reactivity, and proven track record as a pharmacologically relevant scaffold underscore its importance in the quest for novel therapeutics. This guide has provided the foundational technical knowledge—from its molecular weight to its role in drug design—required for researchers to effectively and safely utilize this versatile molecule in their scientific endeavors. Continued exploration of this and related scaffolds will undoubtedly pave the way for future breakthroughs in medicine.

References

solubility of 6-Chloro-1H-indazole in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Chloro-1H-indazole in Common Laboratory Solvents

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 698-25-9), a key heterocyclic building block in modern drug discovery. Due to the scarcity of publicly available quantitative solubility data, this document focuses on a robust predictive framework based on the molecule's physicochemical properties, grounded in the "like dissolves like" principle. Furthermore, it offers detailed, field-proven experimental protocols for determining equilibrium and kinetic solubility, enabling researchers to generate precise and reliable data. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various solvent systems to facilitate reaction chemistry, purification, and formulation development.

Introduction to this compound

This compound is a substituted indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including kinase inhibitors for oncology (e.g., Pazopanib) and anti-inflammatory drugs.[1][2] The specific substitution of a chlorine atom at the 6-position significantly modulates the electronic and lipophilic character of the parent indazole molecule, thereby influencing its solubility, a critical parameter for its utility in both synthetic organic chemistry and pharmaceutical development.

Understanding the solubility of this compound is paramount for:

  • Reaction Optimization: Ensuring the compound remains in solution for homogeneous reaction kinetics.

  • Purification: Selecting appropriate solvent systems for crystallization or chromatography.

  • Biological Assays: Preparing stock solutions and ensuring the compound does not precipitate in aqueous assay buffers.

  • Formulation Development: Providing foundational data for creating viable drug delivery systems.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. Key physicochemical properties of this compound are summarized below.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₇H₅ClN₂[3]Provides the elemental composition.
Molecular Weight 152.58 g/mol [3][4]A relatively low molecular weight, which generally favors solubility.
Melting Point 174-177 °C[3]A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions, potentially limiting solubility.
Structure Fused aromatic rings with a chlorine substituent and a pyrazole N-H group.[4]The molecule possesses both nonpolar (chlorobenzene part) and polar (pyrazole N-H) regions, making it amphiphilic. The N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors.
pKa ~13.8 (for N-H deprotonation)[5]The indazole N-H is weakly acidic, allowing for salt formation with strong bases, which can dramatically increase aqueous solubility.

The dual nature of the molecule—a nonpolar chlorobenzene ring and a polar, hydrogen-bonding pyrazole moiety—predicts a nuanced solubility profile. It will not be highly soluble in the extremes of either very nonpolar or very polar solvents but will likely find optimal solubility in solvents of intermediate polarity or those capable of specific interactions like hydrogen bonding.

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle, a qualitative solubility profile for this compound can be predicted.[6][7][8] The compound's ability to engage in dipole-dipole interactions and act as a hydrogen bond donor suggests favorable interactions with polar solvents, while its aromatic core allows for some solubility in nonpolar aromatic systems.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to Moderate Strong dipole-dipole interactions are expected. The hydrogen bond-accepting nature of DMSO and DMF will strongly solvate the indazole N-H group.
Polar Protic Methanol, Ethanol, IsopropanolModerate Capable of hydrogen bonding with the indazole ring. However, the nonpolar chlorobenzene portion may limit high solubility.
Water (Aqueous Buffer) H₂O, Phosphate-Buffered Saline (PBS)Low The molecule's significant nonpolar surface area (chlorobenzene ring) limits its miscibility with water. Solubility can be enhanced at high pH by deprotonating the N-H group with a strong base.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate π-π stacking interactions between the solvent and the indazole's aromatic system can facilitate some dissolution.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF's moderate polarity and ability to accept hydrogen bonds may allow for some solubility. Diethyl ether is likely a poor solvent due to its lower polarity.
Halogenated Dichloromethane (DCM), ChloroformModerate The polarity is suitable for solvating the molecule, and the chlorine substituent may have favorable interactions.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / Insoluble Lacks the polarity and specific interaction sites needed to overcome the compound's crystal lattice energy.

Experimental Determination of Solubility

To obtain precise, quantitative data, experimental measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, representing the true thermodynamic limit of a compound's solubility in a given solvent.[9]

Workflow for Solubility Determination

The following diagram outlines the decision-making process and workflow for quantifying the solubility of this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Separation & Analysis A Weigh excess this compound B Add to known volume of solvent in sealed vial A->B C Incubate at constant temperature (e.g., 25°C) with agitation B->C D Equilibrate for 24-72 hours C->D Ensures thermodynamic equilibrium E Separate solid from supernatant (Centrifuge/Filter) D->E F Extract aliquot of clear supernatant E->F G Quantify concentration via HPLC-UV or LC-MS F->G H Calculate Solubility (e.g., in mg/mL or µg/mL) G->H End Final Solubility Value H->End Start Start Start->A

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for accurately determining the equilibrium solubility of this compound.[10][11][12]

I. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge and/or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pipettes and tips

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

II. Step-by-Step Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at equilibrium (e.g., 2-5 mg). b. Record the exact weight of the compound added. c. Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial. d. Securely seal the vial to prevent solvent evaporation. e. Prepare each sample in triplicate to ensure reproducibility.[10]

  • Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples continuously for an extended period, typically 24 to 72 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[12] The equilibration time should be determined in preliminary experiments if not known.[13]

  • Phase Separation: a. After incubation, allow the vials to stand undisturbed at the same constant temperature for at least one hour to let the excess solid settle. b. To separate the saturated solution from the undissolved solid, either: i. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the solution using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE). Pre-rinsing the filter with the solution can help prevent loss of analyte due to adsorption.[12]

  • Quantification: a. Carefully withdraw a known volume of the clear supernatant from the centrifuged or filtered sample. b. Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. c. Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound. d. Prepare a standard calibration curve using solutions of known concentrations to ensure accurate quantification.

  • Calculation: a. Calculate the concentration in the original saturated solution by applying the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Alternative Method: Solvent Addition for Clear Point Determination

For more rapid, high-throughput screening, the solvent addition method can be employed.[14][15][16] This technique involves adding a solvent to a known mass of the compound until a clear solution is observed, from which the solubility can be calculated. While faster, its accuracy can be dependent on the rate of solvent addition.[14][16]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its behavior can be derived from its physicochemical properties. The compound is predicted to have high to moderate solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and halogenated solvents, and low solubility in water and nonpolar aliphatic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and authoritative method for generating high-quality, reproducible data. This foundational knowledge is crucial for advancing the use of this compound in research and development.

References

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The chlorine substituent at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and development. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development activities. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0s-
H-4~7.7d~8.5
H-5~7.1dd~8.5, ~1.8
H-7~7.5d~1.8
N-H>10br s-

Interpretation:

  • H-3: This proton on the pyrazole ring is expected to be a singlet as it has no adjacent protons.

  • Aromatic Protons (H-4, H-5, H-7): These protons on the benzene ring will form a coupled system. H-4 and H-5 will show a typical ortho coupling, while H-5 and H-7 will exhibit a smaller meta coupling. The electron-withdrawing effect of the chlorine atom at the 6-position will influence the chemical shifts of the neighboring protons.

  • N-H Proton: The proton on the nitrogen atom is typically broad and appears at a high chemical shift due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-3~135
C-3a~122
C-4~121
C-5~127
C-6~132
C-7~110
C-7a~141

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and their position within the aromatic system. The carbon atom attached to the chlorine (C-6) will be significantly deshielded. The other carbons will have chemical shifts typical for aromatic and heteroaromatic rings.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the acquired data, phase the spectrum, and integrate the signals to obtain the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data for this compound:

Wavenumber (cm⁻¹)Functional Group
3100-3000C-H stretch (aromatic)
3300-3500N-H stretch
1620-1580C=C stretch (aromatic)
1500-1400C=N stretch
800-700C-Cl stretch

Interpretation:

The IR spectrum will show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, and the C=C and C=N bonds of the indazole ring. The presence of a band in the lower wavenumber region will confirm the C-Cl stretch.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₅ClN₂), which is approximately 152.58 g/mol . Due to the presence of the chlorine isotope ³⁷Cl, there will be a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

  • Major Fragmentation Pathways: Fragmentation may involve the loss of HCN, Cl, or other small neutral molecules from the molecular ion.

Interpretation:

The mass spectrum will confirm the molecular weight of the compound and provide clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Characterization Workflow

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While direct experimental data may be limited in publicly accessible domains, a thorough understanding of the expected spectral features can be derived from the analysis of closely related compounds and fundamental spectroscopic principles. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound, ensuring the integrity and reproducibility of their scientific endeavors.

The Versatile Scaffold: A Technical Guide to the Biological Activities of 6-Chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents. The introduction of a chlorine atom at the 6-position of this scaffold further modulates its physicochemical properties, often enhancing potency and selectivity. This in-depth guide provides a comprehensive overview of the diverse biological activities of 6-chloro-1H-indazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The this compound moiety is a prominent feature in a multitude of compounds exhibiting potent anticancer properties. These derivatives primarily exert their effects by inhibiting key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Protein Kinases

A significant number of this compound derivatives function as protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. By blocking the activity of specific kinases, these compounds can halt the uncontrolled growth of cancer cells.

For instance, certain indazole derivatives have been shown to target receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are pivotal for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of these kinases effectively chokes off the tumor's blood supply, leading to its regression.

Another critical target for some indazole compounds is the Aurora kinase family, which plays a central role in mitosis. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]

cluster_0 Cancer Cell cluster_1 Therapeutic Intervention Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., VEGFR) Growth_Factors->RTK Bind Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Activate Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Indazole_Derivative This compound Derivative Indazole_Derivative->RTK Inhibits Indazole_Derivative This compound Derivative Bacterial_Enzyme Essential Bacterial/Fungal Enzyme (e.g., Lactoperoxidase) Indazole_Derivative->Bacterial_Enzyme Inhibits Metabolic_Pathway Vital Metabolic Pathway Bacterial_Enzyme->Metabolic_Pathway Catalyzes Growth_Inhibition Bacterial/Fungal Growth Inhibition Metabolic_Pathway->Growth_Inhibition Inflammatory_Stimulus Inflammatory Stimulus COX2 COX-2 Enzyme Inflammatory_Stimulus->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Indazole_Derivative This compound Derivative Indazole_Derivative->COX2 Inhibits Starting_Material Substituted Aniline/Benzaldehyde Cyclization Cyclization to form Indazole Core Starting_Material->Cyclization Functionalization Functionalization (e.g., N-alkylation, C3-amination) Cyclization->Functionalization Final_Product This compound Derivative Functionalization->Final_Product

References

Introduction: The Strategic Value of the Indazole Core and the Influence of the 6-Chloro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-1H-indazole: A Privileged Scaffold in Modern Medicinal Chemistry

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets. Its bicyclic aromatic nature, featuring a fusion of benzene and pyrazole rings, provides a rigid framework that can be strategically functionalized to optimize pharmacological properties. The nitrogen atoms within the pyrazole ring act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein active sites.

The introduction of a chlorine atom at the 6-position of the indazole ring, creating this compound, significantly enhances its utility as a heterocyclic building block. The chloro group is not merely a passive substituent; it serves several critical functions:

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine alters the electron density of the ring system, influencing the pKa of the N-H proton and the overall lipophilicity (LogP) of the molecule. This has profound implications for solubility, membrane permeability, and metabolic stability.

  • Vector for Advanced Synthesis: The chlorine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity and explore the chemical space around the core scaffold.

  • Strategic Blocking Group: In many synthetic strategies, the 6-chloro group can direct reactions to other positions on the ring by sterically or electronically deactivating its immediate vicinity.

This guide provides a comprehensive overview of this compound, from its synthesis and reactivity to its application in the development of targeted therapeutics, offering researchers and drug development professionals a practical resource for leveraging this versatile building block.

Synthesis of the this compound Core

The most prevalent and scalable method for synthesizing this compound is through the intramolecular cyclization of an ortho-substituted aniline precursor, a classic strategy in heterocyclic chemistry. The Jacobson indazole synthesis is a frequently cited method for this transformation.

A common industrial-scale synthesis begins with 4-chloro-2-methylaniline. The process involves diazotization of the aniline followed by an intramolecular cyclization reaction. This transformation is typically achieved by treating the starting material with a nitrite source, such as sodium nitrite, in the presence of an acid like hydrochloric acid. The resulting diazonium salt is unstable and cyclizes in situ to form the indazole ring system.

G cluster_synthesis Synthetic Pathway to this compound A 4-Chloro-2-methylaniline B Diazotization (NaNO2, HCl) A->B Step 1 C In situ Diazonium Salt B->C Intermediate D Intramolecular Cyclization C->D Step 2 E This compound D->E Final Product

Figure 1: A simplified workflow for the synthesis of this compound from 4-chloro-2-methylaniline via diazotization and intramolecular cyclization.

Reactivity and Strategic Functionalization

The true power of this compound as a building block lies in its predictable and versatile reactivity. The molecule offers multiple sites for functionalization, allowing for the systematic elaboration of the core structure.

Figure 2: Key reactive positions on the this compound scaffold and common transformations.

N-1 Functionalization: The Gateway to Diversity

The N-1 position of the pyrazole ring is the most common site for initial modification. The N-H proton is acidic and can be readily deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to generate the corresponding anion, which is a potent nucleophile. This allows for a wide range of substituents to be introduced.

  • N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base is a straightforward method to introduce alkyl chains. These chains can be further functionalized to modulate solubility or introduce additional binding motifs.

  • N-Arylation: Buchwald-Hartwig or Ullmann-type cross-coupling reactions with aryl halides or boronic acids provide access to N-aryl indazoles. This is a critical transformation for creating molecules that can occupy deep, hydrophobic pockets in target proteins.

C-H Functionalization and Cross-Coupling: Building Complexity

Modern synthetic methods have enabled the direct functionalization of the C-H bonds of the indazole core, as well as leveraging the existing chloro-substituent for cross-coupling.

  • C-3 Position: The C-3 position is electronically distinct and can be selectively functionalized. Palladium-catalyzed direct C-H activation/arylation protocols have been developed to introduce aryl or heteroaryl groups at this position without prior halogenation.

  • C-6 Position: While the C-Cl bond is relatively stable, it can participate in cross-coupling reactions under specific catalytic conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of key fragments, which is a highly valuable strategy in medicinal chemistry optimization cycles.

  • C-7 Position: Functionalization at the C-7 position is often achieved through directed ortho-metalation. By first protecting the N-1 position with a directing group (e.g., a pivaloyl group), a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C-7 position. The resulting lithiated species can then be quenched with a variety of electrophiles.

Reaction Type Position Typical Reagents & Catalysts Purpose
N-Alkylation N-1Alkyl halide, K₂CO₃ or Cs₂CO₃, DMFIntroduce alkyl chains, modulate solubility.
N-Arylation N-1Aryl boronic acid, Cu(OAc)₂, PyridineIntroduce (hetero)aryl groups for core extension.
Suzuki Coupling C-6Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃Form C-C bonds, introduce complex aryl fragments.
Sonogashira Coupling C-6Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NForm C-C triple bonds, introduce linear linkers.
C-H Arylation C-3Aryl halide, Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃Direct C-C bond formation without pre-functionalization.

Application in Drug Discovery: A Scaffold for Targeted Therapies

The this compound scaffold is present in several clinically important drugs and investigational agents, particularly in the field of oncology. Its rigid structure and capacity for strategic functionalization make it an ideal starting point for designing potent and selective enzyme inhibitors.

Case Study: Niraparib (Zejula®)

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair. It is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers. The this compound core of Niraparib serves as a key pharmacophore, occupying a specific region of the PARP active site and forming critical hydrogen bonding interactions. The synthesis of Niraparib prominently features the functionalization of the this compound building block.

Drug/Candidate Therapeutic Target Indication Role of this compound
Niraparib PARP-1/PARP-2 InhibitorOvarian Cancer, Prostate CancerCore scaffold forming key hydrogen bonds in the active site.
Entrectinib TRK, ROS1, ALK InhibitorSolid Tumors with NTRK, ROS1, or ALK fusionsCentral scaffold linking different pharmacophoric elements.
AXL Inhibitors (e.g., BGB324) AXL Receptor Tyrosine KinaseVarious Cancers (Investigational)Serves as a hinge-binding motif in the kinase active site.

Experimental Protocols

The following protocols are representative examples based on established literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound

This procedure is a representative example of the Jacobson indazole synthesis.

Materials:

  • 4-chloro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-methylaniline (1.0 eq) in deionized water.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Slowly warm the reaction to room temperature and then heat to 40-50 °C to ensure completion of the cyclization.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: N-1 Alkylation of this compound

This protocol describes a typical N-alkylation using an alkyl halide.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (or other alkyl halide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-1-benzyl-6-chloro-1H-indazole.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

This compound has firmly established itself as a high-value building block in the synthesis of complex molecular architectures for drug discovery. Its combination of a privileged heterocyclic core with a strategically placed, reactive chlorine atom provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles. A thorough understanding of its synthesis, reactivity, and strategic applications, as demonstrated in successful therapeutics like Niraparib, is essential for medicinal chemists aiming to develop the next generation of targeted therapies.

The Synthesis of 6-Chloro-1H-indazole: A Technical Guide to its Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Role of 6-Chloro-1H-indazole

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, represent a "privileged scaffold" in medicinal chemistry.[1] Their versatile biological activities have led to their incorporation into a wide array of therapeutic agents. The indazole nucleus is a key component in drugs developed for oncology, inflammation, and neurodegenerative diseases.[2] The specific substitution pattern on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile.

This compound, in particular, serves as a crucial building block in the synthesis of more complex molecules for drug discovery programs. The presence of the chloro substituent provides a handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and lead optimization.

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of this compound. It explores the evolution of synthetic methodologies from classical approaches to modern catalytic strategies, offering insights into the chemical principles that underpin these transformations.

Historical Perspective: From Fischer's Discovery to the Rise of Substituted Indazoles

The history of indazole chemistry dates back to the late 19th century with the pioneering work of Nobel laureate Emil Fischer. In the early 1880s, Fischer reported the first synthesis of an indazole derivative, specifically an indazolone, by heating ortho-hydrazino cinnamic acid.[3] This foundational work laid the groundwork for the exploration of this important class of heterocyclic compounds.[2]

While the precise first synthesis of this compound is not well-documented in a singular seminal report, its development is intrinsically linked to the broader evolution of synthetic methods for substituted indazoles. Early methods for indazole synthesis were often harsh and lacked general applicability.[4] However, as the importance of substituted indazoles in various fields, particularly in the development of dyes and pharmaceuticals, became apparent, more refined and versatile synthetic routes were sought. The synthesis of chloro-substituted indazoles, including the 6-chloro isomer, would have emerged from the application of these developing methods to appropriately substituted starting materials.

Classical Synthetic Strategies: The Jacobson Indazole Synthesis

One of the most enduring classical methods for the preparation of 1H-indazoles is the Jacobson Indazole Synthesis. This method typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization. For the synthesis of this compound, the logical starting material is 4-chloro-2-methylaniline.

The causality behind this experimental choice lies in the desired substitution pattern of the final product. The chloro group at the 4-position of the aniline will become the chloro group at the 6-position of the indazole, and the methyl group at the 2-position provides the carbon atom that will form the pyrazole ring.

Caption: Workflow for the Jacobson Synthesis of this compound.

Experimental Protocol: Jacobson Synthesis of this compound (Representative)

This protocol is a representative example based on established procedures for the Jacobson Indazole Synthesis.

Step 1: Acetylation of 4-Chloro-2-methylaniline

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the acetylation is complete (monitored by TLC).

Step 2: Diazotization

  • Cool the reaction mixture from Step 1 to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of a yellow N-nitroso intermediate is often observed.

  • Continue stirring at this temperature for an additional 30-60 minutes after the addition is complete.

Step 3: Cyclization

  • The N-nitroso intermediate formed in situ will undergo intramolecular cyclization. This can sometimes be facilitated by gentle warming after the diazotization is complete, but often proceeds at room temperature over several hours.

Step 4: Hydrolysis and Isolation

  • Pour the reaction mixture into a beaker of ice water.

  • Add a base (e.g., sodium hydroxide solution) to hydrolyze the N-acetyl group and neutralize the acid.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Alternative and Modern Synthetic Approaches

While the Jacobson synthesis is a classical and reliable method, several other strategies have been developed for the synthesis of indazoles, some of which can be applied to the preparation of this compound.

Synthesis from o-Nitrotoluenes

An alternative classical route involves the reduction of a substituted o-nitrotoluene to the corresponding hydroxylamine or hydrazine, followed by cyclization. For this compound, the starting material would be 4-chloro-2-nitrotoluene.

Caption: Synthetic pathway from 4-chloro-2-nitrotoluene.

This approach can be advantageous due to the commercial availability of various substituted nitrotoluenes. The choice of reducing agent is critical to control the extent of reduction and favor the formation of the desired intermediate for cyclization.

Modern Catalytic Methods

In recent years, a plethora of modern synthetic methods have emerged, often offering milder reaction conditions, higher yields, and greater functional group tolerance.

  • Transition-Metal-Catalyzed C-H Amination: Intramolecular C-H amination of aryl hydrazones using catalysts based on palladium, copper, or silver has become a powerful tool for indazole synthesis.[5][6] This approach involves the direct formation of the N-N bond through the activation of a C-H bond on the aromatic ring.

  • Synthesis via Benzyne Intermediates: The [3+2] cycloaddition of a diazo compound with a benzyne intermediate provides a direct route to the indazole core.[7] For this compound, a 4-chlorobenzyne intermediate would be required.

Comparison of Synthetic Routes

Synthetic Method Starting Material Key Reagents Advantages Disadvantages
Jacobson Synthesis 4-Chloro-2-methylanilineAcetic anhydride, NaNO₂, AcidWell-established, uses readily available starting materials.Can involve harsh acidic conditions and the use of nitrites.
From o-Nitrotoluenes 4-Chloro-2-nitrotolueneReducing agents (e.g., Zn, SnCl₂)Access to a variety of substituted starting materials.Reduction can sometimes lead to side products.
Catalytic C-H Amination Substituted aryl hydrazoneTransition metal catalysts (Pd, Cu, Ag)Milder reaction conditions, high functional group tolerance.Catalyst cost and removal can be a concern.
Via Benzyne Intermediate Substituted phenyl triflate or dihalobenzeneDiazo compound, Fluoride sourceConvergent synthesis, rapid access to complex indazoles.Generation of highly reactive benzyne can be challenging.

Characterization of this compound

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques and physical property measurements.

Physical Properties:

  • Melting Point: 174-177 °C[8]

Spectroscopic Data:

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of a this compound derivative, one would expect to see signals in the aromatic region corresponding to the protons on the benzene ring. The proton at C7 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. The N-H proton of the pyrazole ring would typically appear as a broad singlet at a downfield chemical shift. For the parent 1H-indazole, the proton at C3 also gives a characteristic signal.[9]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the bicyclic system. The carbon atom bearing the chlorine (C6) will have a characteristic chemical shift, and its signal may be influenced by the quadrupolar relaxation of the chlorine nucleus. The chemical shifts of the other carbons provide a fingerprint of the molecule's electronic structure. For 1H-indazole, the carbon signals typically appear between 110 and 140 ppm.[9]

Conclusion

The synthesis of this compound has evolved from the application of classical named reactions to the development of sophisticated modern catalytic methods. The Jacobson Indazole Synthesis remains a robust and relevant method for its preparation from readily available precursors. The ongoing development of new synthetic strategies continues to provide more efficient, milder, and versatile routes to this important heterocyclic building block. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is essential for the rational design and efficient production of novel indazole-based therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1H-Indazoles via Intramolecular C-H Bond Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1H-Indazoles and C-H Amination

The 1H-indazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous FDA-approved therapeutics. Its prevalence in pharmaceuticals, from the antiemetic Granisetron to the oncology drugs Axitinib and Niraparib, underscores its importance as a privileged structure.[1] The persistent demand for novel indazole derivatives necessitates the development of efficient and versatile synthetic methodologies.

Traditionally, the synthesis of 1H-indazoles has relied on multi-step sequences, often involving harsh reagents and pre-functionalized starting materials.[1] However, the advent of C-H bond functionalization has revolutionized synthetic strategy, offering a more atom- and step-economical approach.[2][3][4] Intramolecular C-H amination, in particular, has emerged as a powerful tool for the direct construction of the indazole core by forming a crucial N-N bond through the cyclization of readily accessible precursors like arylhydrazones. This approach obviates the need for pre-installed leaving groups on the aromatic ring, thereby streamlining the synthetic process and enabling access to a broader range of substituted indazoles.[2][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 1H-indazoles using intramolecular C-H amination. We will delve into the mechanistic underpinnings of this transformation and present detailed, field-proven protocols for two distinct catalytic systems: a silver(I)-mediated and a copper-promoted oxidative C-H amination.

Mechanism and Rationale: The Logic of C-H Amination for Indazole Synthesis

The intramolecular C-H amination for the synthesis of 1H-indazoles from arylhydrazone precursors is predicated on the catalytic generation of a reactive nitrogen species that subsequently undergoes cyclization onto an adjacent C-H bond of the aryl ring. The choice of metal catalyst and oxidant is critical in dictating the reaction pathway and efficiency.

While various transition metals, including rhodium, palladium, and iron, have been employed for C-H amination, silver and copper complexes have proven particularly effective for this specific transformation.[1][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] The generalized mechanism, particularly for oxidative C-H amination, can be conceptualized as follows:

  • Generation of a Reactive Nitrogen Intermediate: The reaction is initiated by the oxidation of the N-H bond of the hydrazone. In the case of silver(I)-mediated reactions, a single electron transfer (SET) process is proposed to generate a nitrogen-centered radical.[1][20] For copper-promoted systems, the formation of a copper-nitrenoid or a related reactive species is often implicated.[6]

  • Intramolecular C-H Abstraction/Cyclization: The reactive nitrogen intermediate then attacks a proximate C-H bond on the ortho-position of the aryl ring. This can proceed through various pathways, including a concerted cyclization or a stepwise hydrogen atom abstraction followed by radical rebound.

  • Rearomatization: The resulting cyclized intermediate undergoes rearomatization to furnish the stable 1H-indazole ring system.

  • Catalyst Regeneration: The catalyst is regenerated in the presence of an oxidant, completing the catalytic cycle.

The following diagram illustrates a generalized workflow for the synthesis of 1H-indazoles via intramolecular C-H amination.

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_workup Purification cluster_product Final Product Arylhydrazone Arylhydrazone Precursor Reaction Intramolecular C-H Amination Arylhydrazone->Reaction Catalyst Transition Metal Catalyst (e.g., Ag(I), Cu(II)) Catalyst->Reaction Oxidant Oxidant Oxidant->Reaction Workup Reaction Workup & Chromatography Reaction->Workup Indazole 1H-Indazole Derivative Workup->Indazole

Generalized workflow for 1H-indazole synthesis via C-H amination.

Protocols for the Synthesis of 1H-Indazoles via C-H Amination

The following section provides two detailed protocols for the synthesis of 1H-indazoles, each employing a different catalytic system. These protocols are designed to be self-validating, with clear steps and rationale for each experimental choice.

Protocol 1: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This protocol is adapted from a method that has shown particular efficacy for the synthesis of 3-substituted 1H-indazoles.[1][20] The use of a silver(I) salt as a mediator is key to promoting the oxidative cyclization.

Experimental Workflow Diagram:

G start Start reagents Add Arylhydrazone, AgNTf₂, Cu(OAc)₂, and 1,2-dichloroethane to vial start->reagents stir Stir at 80 °C for 24 h reagents->stir cool Cool to room temperature stir->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by silica gel chromatography concentrate->purify product Obtain 1H-Indazole purify->product

Workflow for Silver(I)-Mediated 1H-Indazole Synthesis.

Reagents and Materials:

Reagent/MaterialPurposeTypical Quantity (for 0.3 mmol scale)Notes
ArylhydrazoneStarting Material0.3 mmol, 1.0 equiv
Silver triflimide (AgNTf₂)Oxidant0.6 mmol, 2.0 equivHandle with care, moisture sensitive.
Copper(II) acetate (Cu(OAc)₂)Co-catalyst/Additive0.15 mmol, 0.5 equiv
1,2-DichloroethaneSolvent1.0 mLUse anhydrous grade.
Screw-capped vialReaction Vessel4 mLEnsure a good seal.
Magnetic stir barStirring
Silica gelStationary PhaseFor column chromatography.
EluentMobile Phasee.g., Hexanes/Ethyl Acetate mixture.

Step-by-Step Procedure:

  • Reaction Setup: To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone (0.3 mmol, 1.0 equiv), silver triflimide (0.6 mmol, 2.0 equiv), and copper(II) acetate (0.15 mmol, 0.5 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (1.0 mL) to the vial under atmospheric conditions.

  • Reaction: Tightly cap the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 24 hours.

  • Workup: After 24 hours, remove the vial from the oil bath and allow it to cool to room temperature.

  • Concentration: Concentrate the reaction mixture in vacuo to remove the solvent.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1H-indazole product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][20]

Protocol 2: Copper-Promoted Oxidative Intramolecular C-H Amination

This protocol utilizes a more economical copper-based catalytic system.[5][6] It is characterized by its operational simplicity and the use of readily available reagents.

Reagents and Materials:

Reagent/MaterialPurposeTypical QuantityNotes
HydrazoneStarting Material1.0 equiv
Copper(II) salt (e.g., Cu(OAc)₂)Catalyst20 mol%Other copper salts may also be effective.
Ligand (e.g., 1,10-phenanthroline)Additive20 mol%Can enhance catalyst performance.
Base (e.g., Na₂CO₃)Additive2.0 equiv
Solvent (e.g., DMF)SolventUse anhydrous grade.
OxidantOxidantOften molecular oxygen from air.
Inert atmosphere setupIf required to control oxidation.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried reaction vessel, combine the hydrazone (1.0 equiv), copper(II) acetate (20 mol%), 1,10-phenanthroline (20 mol%), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir under an atmosphere of air (or as specified in the literature procedure) for the required time (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and inorganic salts.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield the pure 1H-indazole.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques.

Comparative Analysis of Protocols

FeatureProtocol 1: Silver(I)-MediatedProtocol 2: Copper-Promoted
Catalyst Silver(I) triflimideCopper(II) salt
Cost HigherLower
Oxidant Stoichiometric Ag(I)Often molecular oxygen (air)
Conditions Milder temperature (80 °C)Higher temperature (120-140 °C)
Scope Demonstrated for a variety of 3-substituted indazoles[1]Broad scope with various functional groups tolerated[6]
Advantages High efficiency for specific substratesCost-effective, uses a greener oxidant
Disadvantages Use of a stoichiometric, expensive silver saltHigher reaction temperatures may be required

Conclusion and Future Outlook

The synthesis of 1H-indazoles via intramolecular C-H amination represents a significant advancement in heterocyclic chemistry, offering a direct and efficient route to this medicinally important scaffold. The protocols detailed herein, utilizing either a silver-mediated or a copper-promoted system, provide researchers with robust and adaptable methods for accessing a wide array of indazole derivatives. The choice between these protocols will depend on factors such as substrate scope, cost considerations, and desired reaction conditions.

Future research in this area will likely focus on the development of even more sustainable catalytic systems, such as those based on earth-abundant metals like iron, and the expansion of the substrate scope to include more complex and functionalized precursors.[10][14][16][17] The continued evolution of C-H amination chemistry will undoubtedly play a pivotal role in accelerating the discovery and development of new indazole-based therapeutics.

References

Application Notes and Protocols for the N-Alkylation of 6-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents.[1][2][3] N-alkylated indazoles, in particular, are central to the development of drugs for treating conditions ranging from cancer to inflammation and nausea.[3] The strategic placement of alkyl groups on one of the two nitrogen atoms of the indazole ring can significantly modulate the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. However, the synthesis of a specific N-1 or N-2 alkylated indazole regioisomer can be challenging, often resulting in a mixture of products that are difficult to separate, thereby impacting the overall yield and scalability of the process.[1][2][4]

This comprehensive guide provides a detailed protocol for the N-alkylation of 6-chloro-1H-indazole, a common building block in pharmaceutical research. We will delve into the mechanistic principles governing regioselectivity, present a robust, step-by-step procedure for achieving high N-1 selectivity, and offer insights into troubleshooting common experimental hurdles.

Mechanistic Insights: The Decisive Factors in N1 vs. N2 Regioselectivity

The N-alkylation of an indazole, such as this compound, proceeds through the deprotonation of the N-H proton by a base to form an indazolide anion. This anion is an ambident nucleophile, meaning it has two potentially reactive sites: the N1 and N2 nitrogen atoms. The regiochemical outcome of the subsequent alkylation is a delicate interplay of several factors:

  • Electronic Effects: The distribution of electron density in the indazolide anion influences the nucleophilicity of the two nitrogen atoms. Substituents on the indazole ring can significantly alter this distribution.

  • Steric Hindrance: The steric bulk of the substituents on the indazole ring and the alkylating agent can dictate the accessibility of the N1 and N2 positions to the incoming electrophile.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in controlling the regioselectivity.[3] The nature of the counter-ion from the base and its coordination with the indazolide anion in a given solvent can create a "tight" or "solvent-separated" ion pair, which in turn directs the alkylation to a specific nitrogen.[2][3]

For instance, the use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the N1-alkylated product.[1][2][5] This is attributed to the formation of a tight ion pair where the sodium cation may coordinate with the N2 nitrogen, sterically hindering its attack and thereby directing the alkylating agent to the N1 position.[6]

References

Application Notes & Protocols: The Strategic Use of 6-Chloro-1H-indazole in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized cancer therapy. Within the medicinal chemist's toolkit, the 1H-indazole scaffold has achieved the status of a "privileged structure."[1][2] Its rigid bicyclic system, featuring a unique arrangement of hydrogen bond donors and acceptors, allows it to effectively mimic the adenine region of ATP, thereby anchoring inhibitors within the highly conserved kinase hinge region.[1] This fundamental interaction is the basis for the activity of numerous FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib.[3]

This guide focuses on a specific, strategically important variant of this scaffold: 6-Chloro-1H-indazole . We will explore the rationale behind its use, detailing how the chloro-substituent serves not only as a versatile synthetic handle for library generation but also as a critical modulator of kinase affinity and selectivity. This document provides a synthesis of field-proven insights, detailed experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals aiming to leverage this powerful chemical starting block.

The Rationale for this compound: Beyond a Synthetic Handle

The choice of a starting fragment in a drug discovery campaign is a critical decision that influences the entire trajectory of the program. This compound offers a compelling combination of synthetic tractability and advantageous biological properties.

Causality Behind the Choice:

  • Synthetic Versatility: The chlorine atom at the 6-position is a key functional group for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic and efficient exploration of chemical space by introducing a variety of aryl, heteroaryl, and amino substituents, which is fundamental to building a structure-activity relationship (SAR).

  • Electronic Modulation: Halogen atoms, like chlorine, are electron-withdrawing groups. This property can modulate the pKa of the indazole ring system, influencing its hydrogen bonding characteristics and overall binding affinity within the ATP pocket. Furthermore, the potential for halogen bonding—a non-covalent interaction between the chlorine atom and an electron-rich atom like oxygen or sulfur in the protein backbone—can provide an additional, highly directional interaction that enhances potency and selectivity.[6]

  • Metabolic Stability: The introduction of a halogen can block potential sites of metabolism. For heterocyclic scaffolds, this can prevent oxidative degradation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of the resulting inhibitor.[7]

  • Proven Clinical Precedent: The indazole core is present in numerous clinically successful kinase inhibitors.[3] Building upon a scaffold with a known history of favorable drug-like properties can de-risk a discovery program.

The following diagram illustrates a typical medicinal chemistry workflow starting from the this compound fragment.

G cluster_0 Fragment Selection & Initial Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Preclinical start This compound (Starting Fragment) screen Initial Kinase Panel Screen (e.g., 10 µM single point) start->screen synthesis Synthetic Diversification (Suzuki, Buchwald-Hartwig etc.) screen->synthesis biochem Biochemical Assay (IC50 Determination) synthesis->biochem Iterative Cycles cellular Cellular Assay (Target Engagement & Potency) biochem->cellular Iterative Cycles sar SAR Analysis cellular->sar Iterative Cycles sar->synthesis Iterative Cycles adme ADME/PK Studies (Metabolic Stability, Bioavailability) sar->adme selectivity Kinome-wide Selectivity Profiling adme->selectivity invivo In Vivo Efficacy Studies (Xenograft Models) selectivity->invivo candidate Preclinical Candidate invivo->candidate

Caption: Medicinal chemistry workflow for kinase inhibitor development.

Synthetic Strategies: Diversifying the this compound Core

The chlorine atom at the C6 position is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for coupling aryl or heteroaryl boronic acids to the 6-position of this compound. This reaction is ideal for introducing substituents that can probe deeper pockets of the kinase active site or enhance physicochemical properties.

Objective: To synthesize 6-aryl-1H-indazole derivatives from this compound.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vessel via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Heat the reaction mixture with vigorous stirring. A typical temperature is 80-100 °C. For aryl chlorides, microwave irradiation (e.g., 120 °C for 10-30 minutes) can significantly accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-indazole.

Causality & Trustworthiness: The use of a phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4][8] The base is required to activate the boronic acid for transmetalation.[9] Monitoring by LC-MS provides a self-validating system to ensure reaction completion and identify potential side products.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of 6-amino-1H-indazole derivatives, which are often key intermediates or final products. The introduced amino group can serve as a crucial hydrogen bond donor or a point for further functionalization.

Objective: To synthesize 6-(arylamino)-1H-indazole or 6-(alkylamino)-1H-indazole derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst: e.g., XPhos Pd G3 (1-3 mol%)

  • Ligand: e.g., XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (2 mol%), the ligand (if not using a pre-catalyst), and the base (1.5 equiv.) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., Toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat with vigorous stirring to 80-110 °C.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: Aryl chlorides are generally less reactive than bromides or iodides. Therefore, the use of bulky, electron-rich phosphine ligands like XPhos is often necessary to promote the oxidative addition step, which is typically rate-limiting.[5][11] Using a pre-catalyst can improve reproducibility by avoiding variability in the initial reduction of Pd(II) to the active Pd(0) species.

Biochemical Evaluation: Determining Inhibitor Potency (IC₅₀)

Once a library of derivatives is synthesized, the first critical step is to determine their direct inhibitory effect on the target kinase. This is quantified by the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method for determining IC₅₀ values using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of a target kinase's activity.

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), typically at or near the Kₘ concentration

  • Test compounds (10 mM stock in 100% DMSO)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well, low-volume, white plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Transfer a small volume (e.g., 50 nL) of each concentration to the 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with no kinase for "background" controls.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add this mix to all wells except the "background" controls.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate at a set temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • First Detection Step: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the newly generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis & Interpretation:

  • Subtract the average background signal from all other wells.

  • Normalize the data by setting the average signal from the DMSO-only control wells to 100% kinase activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to calculate the IC₅₀ value.

G cluster_0 Assay Plate Setup cluster_1 Reaction cluster_2 Detection A 1. Serially Dilute Inhibitor in DMSO B 2. Dispense Inhibitor into 384-well plate A->B C 3. Add Kinase + Substrate Mix B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate (e.g., 60 min @ 30°C) D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G 7. Add Kinase Detection Reagent (Convert ADP to Light) F->G H 8. Read Luminescence G->H I Calculate IC50 H->I Data Analysis

Caption: Workflow for a luminescence-based biochemical IC50 assay.

Structure-Activity Relationship (SAR) Analysis

The systematic synthesis and testing of analogs allow for the development of a robust SAR. The goal is to understand how changes in chemical structure affect inhibitory potency and selectivity.

Table 1: Representative SAR Data for this compound Derivatives Targeting FLT3

The following data, inspired by trends in the literature, illustrates a hypothetical SAR for a series of inhibitors based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold, where the 6-chloro group is a constant feature.[12][13][14][15]

Compound IDR Group (Substitution on Benzamide)FLT3 IC₅₀ (nM)FLT3-D835Y (Mutant) IC₅₀ (nM)
1a 3-(Trifluoromethyl)phenyl13419
1b 3-Chloro-4-fluorophenyl11515
1c 4-Chloro-3-(trifluoromethyl)phenyl608
1d 3-(4-Methylpiperazin-1-yl)phenyl426

Expert Interpretation:

  • Impact of Halogens: Comparing 1a , 1b , and 1c , the strategic placement of additional halogens on the benzamide ring enhances potency against both wild-type and mutant FLT3. The combination of chloro and trifluoromethyl groups in 1c is particularly effective.

  • Mutant Selectivity: All compounds show greater potency against the D835Y tyrosine kinase domain (TKD) mutant, a common mechanism of drug resistance. This is a highly desirable feature.

  • Introduction of Solubility/Basic Groups: The addition of a methylpiperazine group in 1d further improves potency. This moiety can enhance solubility and form additional interactions with the solvent-exposed region of the kinase, often leading to improved cellular activity and pharmacokinetic properties.

Cellular Evaluation: Assessing Activity in a Biological Context

Potent biochemical activity does not always translate to cellular efficacy. It is crucial to assess an inhibitor's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a robust method to determine the concentration at which an inhibitor has a cytostatic or cytotoxic effect on cancer cell lines.

Objective: To determine the IC₅₀ of an inhibitor on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., MV4-11 cells for FLT3 inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds (10 mM stock in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume growth overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting as described in Protocol 3.

Trustworthiness: This assay provides a functional readout of the inhibitor's effect. The inclusion of vehicle controls and a clear dose-response relationship validates the observed activity. Cellular IC₅₀ values are typically higher than biochemical IC₅₀s due to factors like cell permeability, protein binding, and competition with high intracellular ATP concentrations.

Target Spotlight: AXL Kinase Signaling

Derivatives of this compound have shown promise as inhibitors of AXL, a receptor tyrosine kinase implicated in tumor progression, metastasis, and drug resistance.[16] Inhibiting AXL can re-sensitize tumors to other therapies.

The diagram below illustrates the AXL signaling cascade and the point of inhibition.

AXL_Pathway cluster_0 Downstream Signaling Cascades cluster_1 Cellular Outcomes GAS6 Gas6 (Ligand) AXL_Receptor AXL Receptor GAS6->AXL_Receptor Binding & Dimerization Kinase_Domain Intracellular Kinase Domain AXL_Receptor->Kinase_Domain Autophosphorylation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival GRB2 GRB2 RAS RAS/RAF GRB2->RAS MEK MEK/ERK RAS->MEK MEK->Proliferation Kinase_Domain->PI3K Kinase_Domain->GRB2 Metastasis Metastasis Kinase_Domain->Metastasis Drug_Resistance Drug Resistance Kinase_Domain->Drug_Resistance Inhibitor This compound Derivative Inhibitor->Kinase_Domain Inhibition

References

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 6-Chloro-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its unique combination of a benzene ring fused to a pyrazole ring provides a rigid, planar scaffold with strategically positioned hydrogen bond donors and acceptors, making it an ideal framework for interacting with a multitude of biological targets. Among its many derivatives, This compound serves as a particularly versatile and crucial building block in the synthesis of bioactive molecules.[2] The chlorine atom at the 6-position not only influences the electronic properties of the ring system but also provides a valuable synthetic handle for further molecular elaboration. This guide explores the multifaceted applications of this compound, focusing on its role in the development of cutting-edge therapeutics in oncology, immunology, and infectious disease.[2][3][4] We will delve into the rationale behind its use, present detailed experimental protocols, and visualize the complex biological pathways it modulates.

Caption: Core structure of this compound highlighting key medicinal chemistry features.

Synthesis Strategies: Building the Core

The construction of the indazole ring system can be achieved through various synthetic routes, each with its own advantages regarding substrate scope, reaction conditions, and scalability.[3][5][6] Modern approaches, such as continuous flow chemistry, are increasingly favored for the synthesis of indazoles, as they offer enhanced safety, particularly when handling potentially unstable intermediates like diazonium salts, and allow for rapid, scalable production.[7]

Protocol 1: Continuous Flow Synthesis of a Substituted 1H-Indazole Derivative

This protocol describes a one-step synthesis of a 1H-indazole from an o-fluorobenzaldehyde and a hydrazine derivative using a continuous flow reactor. This method is chosen for its operational simplicity, safety, and efficiency.[7]

Rationale: Flow chemistry minimizes the volume of hazardous reagents at any given time, allowing for precise control over reaction parameters like temperature and residence time. This leads to higher yields, cleaner reaction profiles, and is inherently safer than large-scale batch processing, especially for exothermic reactions.[7]

Flow_Synthesis_Workflow PumpA Pump A (o-Fluorobenzaldehyde in Solvent) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Hydrazine Derivative in Solvent) PumpB->TMixer HeatedReactor Heated Reactor Coil (e.g., 180°C, 20 min residence) TMixer->HeatedReactor BPR Back Pressure Regulator HeatedReactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the one-step continuous flow synthesis of 1H-indazoles.

Materials & Equipment:

  • A continuous flow chemistry system (e.g., Vapourtec R-Series) equipped with at least two pumps, a T-mixer, and a heated reactor module.

  • Back pressure regulator (BPR).

  • Starting Materials: 6-Chloro-2-fluorobenzaldehyde, hydrazine derivative (e.g., methylhydrazine), solvent (e.g., DMSO).

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Solution Preparation:

    • Prepare Solution A: Dissolve 6-chloro-2-fluorobenzaldehyde in DMSO to a final concentration of 0.2 M.

    • Prepare Solution B: Prepare a solution of the desired hydrazine derivative (e.g., methylhydrazine) in DMSO at a concentration of 0.4 M (2 equivalents).

  • System Setup:

    • Set up the flow reactor system according to the manufacturer's instructions.

    • Set the reactor coil temperature to 180°C.

    • Set the back pressure regulator to 10 bar to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each) into the T-mixer.

    • The combined stream flows through the heated reactor coil. The total flow rate (0.5 mL/min) and reactor volume will determine the residence time. Adjust as necessary for reaction optimization.

    • Collect the output from the reactor after the system has reached a steady state.

  • Work-up and Purification:

    • Collect the reaction mixture into a flask containing water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired substituted this compound.

Application 1: PARP Inhibition and Synthetic Lethality in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair pathway.[8][9] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibiting PARP in these HR-deficient cells prevents the repair of SSBs, which then collapse replication forks during cell division, leading to an accumulation of lethal DSBs. This concept, known as synthetic lethality , allows for the selective killing of cancer cells while sparing healthy cells.[9][10]

The indazole-3-carboxamide scaffold, which can be derived from this compound, is a cornerstone of several potent PARP inhibitors, most notably the FDA-approved drug Niraparib.[9]

Synthetic_Lethality cluster_Normal Normal Cell (Functional HR) cluster_Cancer BRCA-Deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP-Mediated Repair SSB1->PARP1 DSB1 Replication Fork Collapse (leads to DSB) SSB1->DSB1 PARP Inhibitor Survival1 Cell Survival PARP1->Survival1 HR1 Homologous Recombination (HR) Repair DSB1->HR1 HR1->Survival1 SSB2 Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., Niraparib) SSB2->PARPi DSB2 Replication Fork Collapse (leads to DSB) PARPi->DSB2 SSB Accumulation HR2 Defective HR Repair DSB2->HR2 Apoptosis Cell Death (Apoptosis) HR2->Apoptosis

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Quantitative Data: Indazole-Based PARP Inhibitors

The inhibitory potency of PARP inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in both biochemical enzyme assays and cellular proliferation assays.

CompoundScaffoldPARP1 IC50 (nM)PARP2 IC50 (nM)Cell Line (BRCA-deficient)Proliferation IC50 (nM)Reference
Niraparib Indazole-3-carboxamide3.82.1CAPAN-1 (BRCA2-mut)10-100[9]
Olaparib Phthalazinone1.91.5CAPAN-1 (BRCA2-mut)10-100[9]
Compound 16l Thienoimidazole-carboxamide2.0-HCC1937 (BRCA1-mut)~2500[11]

Note: IC50 values are highly dependent on assay conditions and can vary between studies.[9]

Protocol 2: In Vitro Chemiluminescent PARP1 Activity Assay

This protocol provides a method for determining the IC50 of a test compound (e.g., a this compound derivative) against purified PARP1 enzyme.[12]

Rationale: This assay directly measures the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins. The chemiluminescent readout provides high sensitivity and a wide dynamic range.

Materials & Equipment:

  • Universal PARP Assay Kit (e.g., from Trevigen or BPS Bioscience).

  • Recombinant human PARP1 enzyme.

  • Histone-coated 96-well strip plate.

  • Biotinylated NAD+.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • Chemiluminescent HRP substrate.

  • Test compound (this compound derivative) dissolved in DMSO.

  • Multi-mode microplate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in PARP assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Reaction Setup:

    • To each well of the histone-coated plate, add 25 µL of the diluted test compound or control.

    • Add 25 µL of the reaction cocktail containing PARP1 enzyme and biotinylated NAD+ to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS + 0.05% Tween-20) to remove unincorporated reagents.

  • Detection:

    • Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

    • Wash the plate three times as described above.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescent signal using a microplate reader.

  • Data Analysis: Subtract the background (no enzyme) signal from all readings. Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Application 2: Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[13] The indazole scaffold is a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[14] Derivatives of this compound have been developed into potent inhibitors of several important oncogenic kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Polo-Like Kinase 4 (PLK4).[13][15][16] The approved multi-kinase inhibitor Axitinib, for example, features an indazole core.[15]

Kinase_Inhibition Generalized Binding Mode of Indazole-Based Kinase Inhibitors cluster_Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Glu90, Cys92) DFG DFG Motif Solvent Solvent-Exposed Region ATP ATP ATP->Hinge H-Bonds Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->Hinge H-Bonds Indazole->DFG Hydrophobic Interactions Indazole->Solvent Hydrophilic Interactions

Caption: Indazole inhibitors compete with ATP by forming key hydrogen bonds with the kinase hinge region.

Quantitative Data: Indazole-Based Kinase Inhibitors
CompoundTarget KinaseActivity TypeValueReference
Axitinib PLK4Kᵢ4.2 nM[15]
Axitinib VEGFR1/2/3IC₅₀0.1 / 0.2 / 0.1-0.3 nM[15]
CFI-400945 PLK4IC₅₀2.8 nM[16]
Compound 27a FGFR1IC₅₀< 4.1 nM[13]
Compound 27a FGFR2IC₅₀2.0 nM[13]
Compound K22 PLK4IC₅₀0.1 nM[16]
Protocol 3: Cellular Proliferation Assay (MTT)

This protocol measures the cytotoxic or cytostatic effects of a kinase inhibitor on a cancer cell line.[14]

Rationale: The MTT assay is a colorimetric method that quantifies cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the inhibitor's IC50.

Materials & Equipment:

  • Human cancer cell line (e.g., MCF-7 for PLK4 inhibitors, K562 for Abl inhibitors).[14][16]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound (this compound derivative) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Sterile 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Application 3: Emerging Frontiers - STING Agonism and Antimicrobials

The versatility of the this compound scaffold extends beyond kinase and PARP inhibition. Researchers are actively exploring its use in immuno-oncology and for treating infectious diseases.

STING Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that senses cytosolic DNA, a danger signal associated with viral infections and cellular damage.[17] Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, which can "heat up" the tumor microenvironment, making tumors more susceptible to immune checkpoint inhibitors.[18] The development of small-molecule STING agonists is a major goal in immuno-oncology, and indazole-based compounds are being investigated for this purpose.[19][20]

STING_Pathway cDNA Cytosolic DNA (viral or tumor-derived) cGAS cGAS cDNA->cGAS cGAMP cGAMP (second messenger) cGAS->cGAMP STING STING (on ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates IFN Type I Interferon (IFN-β) Production Nucleus->IFN

Caption: Simplified overview of the cGAS-STING innate immunity pathway.

Antimicrobial Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated promising activity against Leishmania, the protozoan parasite responsible for leishmaniasis.[4] This highlights the potential of the functionalized indazole core as a scaffold for developing novel treatments for neglected tropical diseases. The mechanism of action is believed to involve the inhibition of essential parasitic enzymes, such as trypanothione reductase (TryR).[4]

Conclusion and Future Perspectives

This compound is a powerful and versatile scaffold that has proven its value across multiple domains of medicinal chemistry. Its derivatives are at the core of approved and clinical-stage drugs for cancer, and its potential is being actively explored for next-generation immunotherapies and anti-infective agents. The future of indazole-based drug discovery will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives that can selectively inhibit one kinase isoform over another to minimize off-target effects and improve safety profiles.

  • Novel Target Classes: Expanding the application of the scaffold to new and challenging biological targets beyond the traditional PARP and kinase families.

  • Structure-Based and Computational Design: Leveraging computational chemistry and fragment-based screening to rationally design new indazole derivatives with optimized potency and pharmacokinetic properties.[3]

  • Targeted Delivery: Developing strategies to deliver potent indazole-based drugs specifically to tumor tissues, further enhancing their therapeutic index.

The continued exploration of this privileged scaffold promises to yield new and impactful medicines for a wide range of human diseases.

References

Application & Protocol: Robust Suzuki-Miyaura Coupling of 6-Chloro-1H-indazole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The indazole core is a privileged scaffold in modern drug discovery, forming the structural basis for numerous therapeutics, particularly kinase inhibitors.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] This application note provides a detailed, field-proven protocol for the efficient Suzuki-Miyaura coupling of 6-chloro-1H-indazole with various aryl and heteroaryl boronic acids. We delve into the mechanistic rationale behind the choice of catalysts, bases, and solvents, offering a robust and scalable procedure. Furthermore, this guide includes a comprehensive troubleshooting section to address common challenges, such as dehalogenation and catalyst inhibition, ensuring reliable and reproducible outcomes for researchers in drug development.

Introduction: The Strategic Importance of 6-Aryl-1H-Indazoles

Indazole derivatives are integral to a multitude of biologically active compounds, renowned for their therapeutic potential as anti-tumor, anti-inflammatory, and anti-HIV agents.[2][5] The functionalization of the indazole ring, particularly at the C6 position, is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura reaction is the preeminent method for forging aryl-aryl bonds, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[3][6] However, the coupling of heteroaryl chlorides like this compound presents specific challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, necessitating highly active catalyst systems.[3][7] Additionally, the presence of the acidic N-H proton and the nitrogen atoms of the indazole ring can lead to catalyst inhibition through coordination with the palladium center.[7][8]

This document provides a meticulously optimized protocol designed to overcome these hurdles, enabling chemists to reliably synthesize diverse libraries of 6-aryl-1H-indazole derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][9] The choice of reagents directly influences the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(L_n)-X Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)(L_n)-Ar' Intermediate transmetalation->pd_biaryl byproducts B(OH)₃ + X⁻ transmetalation->byproducts reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product 6-Aryl-1H-indazole (Ar-Ar') reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ boronic_acid->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of 6-Aryl-1H-indazole.

  • Causality Behind Catalyst Choice: The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step. To accelerate this process, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are employed. These ligands stabilize the electron-rich, low-coordinate Pd(0) species, promoting its insertion into the strong C-Cl bond.[8][10] Using a pre-formed palladium precatalyst ensures the efficient generation of the active Pd(0) catalyst in situ.[11]

  • Role of the Base: The base is not merely a spectator. It activates the boronic acid by forming a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻), which is essential for the transmetalation step.[12] The choice of base, such as K₂CO₃ or K₃PO₄, must be strong enough to facilitate this activation but mild enough to prevent degradation of sensitive functional groups.[13]

Detailed Experimental Protocol

This protocol has been optimized for reliability and scalability on a 0.5 to 5.0 mmol scale.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
This compound>97%Sigma-Aldrich, Combi-BlocksSubstrate
Aryl/Heteroaryl Boronic Acid>95%Combi-Blocks, TCICoupling Partner
XPhos Pd G3CatalystSigma-Aldrich, StremAir-stable precatalyst
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros, Alfa AesarFinely powdered for best results
1,4-DioxaneAnhydrous, >99.8%Acros, Sigma-AldrichSolvent
Deionized WaterHigh PurityLaboratory SourceCo-solvent
Ethyl AcetateACS GradeFisher ScientificFor work-up
Brine (Saturated NaCl)-Laboratory PreparedFor work-up
Anhydrous Sodium SulfateGranularFisher ScientificFor drying
Silica Gel230-400 meshSorbent TechnologiesFor chromatography
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate with heating capabilities

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles for liquid transfer

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system or glass column

Step-by-Step Procedure

Experimental_Workflow start Start: Oven-Dried Glassware setup 1. Reagent Addition - this compound - Boronic Acid - K₂CO₃ start->setup inert 2. Inert Atmosphere Purge flask with N₂ or Ar for 5-10 min. setup->inert solvent 3. Solvent Addition Add degassed 1,4-Dioxane and H₂O. inert->solvent catalyst 4. Catalyst Addition Add XPhos Pd G3 under positive N₂ flow. solvent->catalyst reaction 5. Reaction Heat to 100 °C with vigorous stirring. catalyst->reaction monitor 6. Monitoring Check progress via TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup 7. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Complete purify 8. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End: Pure 6-Aryl-1H-indazole purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[11][14]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 to 10:1 ratio, to achieve a final reaction concentration of 0.1-0.2 M with respect to the limiting reagent). Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.

  • Catalyst Addition: Briefly remove the septum and add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) or LC-MS until the starting material is consumed (typically 4-16 hours).[15][16]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-aryl-1H-indazole product.[7]

Troubleshooting Common Issues

A successful protocol anticipates potential failures. This section serves as a guide to diagnose and solve common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.[11]2. Insufficiently degassed system.[14]3. Poor quality or decomposed boronic acid.[17]4. Base is not sufficiently strong or is not anhydrous.1. Use a fresh batch of a robust precatalyst (e.g., G3 or G4 palladacycles).2. Improve degassing procedure (use freeze-pump-thaw cycles for sensitive reactions).3. Use fresh boronic acid or convert it to a more stable boronate ester.4. Use a stronger base like K₃PO₄. Ensure the base is finely powdered and dry.
Significant Dehalogenation 1. Presence of a hydride source (e.g., from solvent, water, or base).2. The palladium-hydride (Pd-H) species is formed and reductively eliminates the arene.[7]1. Use rigorously dried, anhydrous solvents.2. Switch to a milder base like K₂CO₃ or Cs₂CO₃.3. Consider a different ligand that disfavors the formation of Pd-H species.
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture.[14]2. Use of a Pd(II) source that is slowly reduced.1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.2. Use a Pd(0) source or a precatalyst that rapidly generates Pd(0).
N-Arylation of Indazole The indazole N-H is deprotonated and competes in the catalytic cycle.For challenging substrates, consider protecting the indazole N-H with a removable group like Boc or SEM before the coupling reaction.[8]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel chemical entities in drug discovery. By employing a highly active palladium precatalyst with a bulky, electron-rich phosphine ligand, and by carefully controlling the reaction atmosphere and reagents, the challenges associated with this unactivated heteroaryl chloride can be effectively overcome. The protocol detailed herein provides a reliable and scalable method for accessing 6-aryl-1H-indazole scaffolds, enabling the rapid generation of compound libraries for the development of next-generation therapeutics.

References

Topic: Strategic Synthesis of 6-Chloro-1H-indazole-3-carboxylic acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure and functional handles make it a valuable scaffold for designing novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] This application note provides a comprehensive guide to the synthesis of this key intermediate, presenting two distinct and reliable protocols. The methodologies are detailed with step-by-step instructions, mechanistic explanations, and practical insights derived from established chemical principles. The aim is to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely produce this compound-3-carboxylic acid for their research and development pipelines.

Introduction and Significance

The indazole core is a "privileged scaffold" in drug discovery, appearing in numerous biologically active molecules such as the anti-cancer drug Axitinib and the antiemetic agent Granisetron.[2] The specific derivative, this compound-3-carboxylic acid, serves as a crucial starting material for creating more complex molecules.[1] The presence of the chlorine atom at the 6-position provides a site for further functionalization through cross-coupling reactions, while the carboxylic acid at the 3-position is ideal for amide bond formation, a cornerstone of medicinal chemistry. This dual functionality allows for the systematic exploration of chemical space to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

Overview of Synthetic Strategies

The synthesis of the indazole-3-carboxylic acid scaffold can be approached from several retrosynthetic pathways. The choice of method often depends on the availability of starting materials, scalability, and the desired substitution pattern on the indazole ring.

Key strategies include:

  • Diazotization and Cyclization of Anthranilic Acid Derivatives: A classical and robust method involving the diazotization of a substituted 2-amino-phenylacetic acid derivative, followed by intramolecular cyclization.[3][4]

  • Hydrolysis of an Indazole-3-carbonitrile Precursor: A common final step where a nitrile group at the 3-position is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The nitrile precursor itself can be synthesized via methods like palladium-catalyzed cyanation.[5]

  • Oxidation of 3-Methyl-1H-indazole: This method involves the oxidation of a methyl group at the 3-position to form the carboxylic acid.[3]

  • Ring Formation from o-Nitroacetophenone Derivatives: A multi-step process that involves reduction of the nitro group, acetylation, and subsequent cyclization induced by a nitrosating agent.[3]

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Transformations Substituted Anthranilic Acid Substituted Anthranilic Acid Diazotization & Cyclization Diazotization & Cyclization Substituted Anthranilic Acid->Diazotization & Cyclization Indazole-3-carbonitrile Indazole-3-carbonitrile Nitrile Hydrolysis Nitrile Hydrolysis Indazole-3-carbonitrile->Nitrile Hydrolysis o-Nitroacetophenone o-Nitroacetophenone Nitro Reduction & Cyclization Nitro Reduction & Cyclization o-Nitroacetophenone->Nitro Reduction & Cyclization Target This compound-3-carboxylic acid Diazotization & Cyclization->Target Nitrile Hydrolysis->Target Nitro Reduction & Cyclization->Target

Caption: High-level overview of major synthetic routes to the target molecule.

Protocol 1: Synthesis via Diazotization of 2-amino-5-chlorophenylacetic acid

This protocol outlines a classical approach that builds the indazole ring from an appropriately substituted aniline derivative. It is a reliable method that leverages well-understood diazonium chemistry.

3.1. Principle and Mechanism

The synthesis begins with the diazotization of the amino group of 2-amino-5-chlorophenylacetic acid using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures. This forms a highly reactive diazonium salt intermediate. The reaction mixture is then carefully warmed, which promotes an intramolecular cyclization (a form of the Richter synthesis) to form the indazole ring system directly, yielding the target carboxylic acid. Maintaining a low temperature during diazotization is critical to prevent premature decomposition of the unstable diazonium salt.

3.2. Materials and Reagents

  • 2-amino-5-chlorophenylacetic acid

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite or filter aid

3.3. Equipment

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

3.4. Step-by-Step Procedure

  • Preparation: In a 500 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chlorophenylacetic acid (10.0 g, 53.9 mmol) in deionized water (150 mL).

  • Acidification: Cool the suspension to 0-5 °C using an ice bath. Slowly add concentrated HCl (25 mL) while maintaining the temperature below 10 °C. Stir until a fine slurry is formed.

  • Diazotization: Dissolve sodium nitrite (4.1 g, 59.3 mmol, 1.1 eq) in deionized water (20 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

  • Cyclization: After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour. The solution may change color.

  • Warming: Slowly remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 40-50 °C and hold for 1-2 hours, or until nitrogen gas evolution ceases.

  • Workup - Isolation: Cool the reaction mixture back to room temperature. The product may precipitate. Filter the crude solid using a Buchner funnel and wash the cake with cold water.

  • Workup - Purification: If the product does not precipitate or for higher purity, perform an extraction. Adjust the pH of the aqueous solution to ~2-3 with concentrated HCl if necessary. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound-3-carboxylic acid as a solid.

3.5. Safety Precautions

  • Sodium Nitrite: A strong oxidizing agent. Handle with care and avoid contact with acidic solutions outside of the controlled reaction conditions, as it can release toxic nitrogen oxides.

  • Hydrochloric Acid: Corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diazonium Salts: Potentially explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ without isolation. Always keep the reaction mixture cold during its formation.

Protocol_1_Workflow Start 2-amino-5-chlorophenylacetic acid in H2O/HCl Diazotization Add NaNO2 solution (0-5 °C) Start->Diazotization Stir Stir at 0-5 °C (1 hour) Diazotization->Stir Cyclization Warm to RT, then 40-50 °C (1-2 hours) Stir->Cyclization Workup Cool, Filter or Extract with Ethyl Acetate Cyclization->Workup Purify Dry & Concentrate Workup->Purify End Recrystallize to obtain pure product Purify->End

Caption: Workflow for the diazotization and cyclization synthesis route.

Protocol 2: Synthesis via Hydrolysis of this compound-3-carbonitrile

This protocol is an excellent option if the corresponding nitrile precursor is readily available or easily synthesized. The hydrolysis of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation.

4.1. Principle and Mechanism

Nitrile hydrolysis can be performed under either acidic or basic conditions. This protocol details a basic hydrolysis using sodium hydroxide. The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of proton transfers and additions of water that ultimately lead to the formation of a carboxylate salt. A final acidification step protonates the carboxylate to yield the desired this compound-3-carboxylic acid, which typically precipitates from the aqueous solution.

4.2. Materials and Reagents

  • This compound-3-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol (or another suitable co-solvent)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ice

4.3. Equipment

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • pH paper or pH meter

  • Ice bath

  • Buchner funnel and filter flask

4.4. Step-by-Step Procedure

  • Preparation: In a 250 mL round-bottom flask, combine this compound-3-carbonitrile (5.0 g, 28.2 mmol), a 10% aqueous solution of sodium hydroxide (100 mL), and ethanol (25 mL) as a co-solvent to aid solubility.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C). Stir vigorously. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-8 hours).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Acidification and Precipitation: Transfer the reaction mixture to a beaker and place it in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring to acidify the solution to a pH of 2-3. A solid precipitate of the carboxylic acid product should form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

4.5. Safety Precautions

  • Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive. Work in a fume hood and wear PPE. The acidification of the basic solution is exothermic; add the acid slowly and with cooling to control the temperature.

Protocol_2_Workflow Start This compound-3-carbonitrile in NaOH(aq)/Ethanol Hydrolysis Reflux (4-8 hours) Start->Hydrolysis Cool Cool to Room Temperature Hydrolysis->Cool Acidify Acidify with conc. HCl to pH 2-3 in ice bath Cool->Acidify Isolate Filter the precipitate Acidify->Isolate Wash Wash with cold water Isolate->Wash End Dry under vacuum to obtain pure product Wash->End

Caption: Workflow for the nitrile hydrolysis synthesis route.

Data Summary and Method Comparison

FeatureProtocol 1: DiazotizationProtocol 2: Nitrile Hydrolysis
Starting Material 2-amino-5-chlorophenylacetic acidThis compound-3-carbonitrile
Key Transformation Diazotization & Ring CyclizationNitrile Hydrolysis
Number of Steps One-pot procedureOne-step conversion
Typical Yields 60-80% (variable)>90% (typically high-yielding)
Advantages Builds the core ring structure from a more basic starting material.Very clean and high-yielding final step. Simple workup (precipitation).
Disadvantages Requires strict temperature control. Diazonium intermediates are hazardous. Potential for side reactions.Dependent on the availability of the nitrile starting material.

Troubleshooting and Field-Proven Insights

  • Protocol 1 - Low Yield: If the yield from the diazotization reaction is low, ensure the temperature did not exceed 5 °C during the NaNO₂ addition. Premature decomposition of the diazonium salt is a common cause of failure. Also, ensure the starting material is of high purity.

  • Protocol 1 - Tar Formation: Excessive tar or dark-colored byproducts can result from allowing the reaction to warm too quickly or from localized "hot spots" during NaNO₂ addition. Vigorous stirring and slow, controlled addition are key.

  • Protocol 2 - Incomplete Hydrolysis: If the starting nitrile is still present after the recommended reflux time, you can add more NaOH solution or increase the reflux time. For very stubborn nitriles, a stronger acid hydrolysis (e.g., using 6M H₂SO₄) can be attempted, though this may require higher temperatures and longer reaction times.

  • Purification: The final product is an acid. If it is soluble in basic aqueous solutions, an acid-base workup can be an effective purification strategy. Dissolve the crude product in a dilute base (e.g., NaHCO₃ solution), wash with an organic solvent like dichloromethane to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

References

Application Notes and Protocols: The Strategic Use of 6-Chloro-1H-indazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloro-1H-indazole as a Privileged Scaffold in Agrochemical Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This versatility extends into the realm of agrochemical research, where the unique electronic and structural properties of indazole derivatives are harnessed to develop novel herbicides and fungicides.[3] Among the various substituted indazoles, this compound stands out as a key starting material and a versatile intermediate. Its chloro-substitution at the 6-position provides a strategic handle for further chemical modifications, enabling the synthesis of diverse and potent agrochemical candidates.[4]

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of next-generation agrochemicals, with a particular focus on auxin mimic herbicides. We will delve into the rationale behind its use, detail key synthetic transformations, and provide robust, field-proven protocols.

Core Application: Synthesis of Indazole-Based Auxin Mimic Herbicides

Auxin mimic herbicides are a class of synthetic plant growth regulators that disrupt normal plant development by overwhelming the natural auxin signaling pathways.[5][6] Picloram is a potent auxin mimic herbicide, and recent research has focused on creating analogues with improved efficacy and selectivity by replacing its pyridine core with other heterocyclic systems.[7][8] The indazole scaffold has emerged as a promising candidate for this "scaffold hopping" approach, leading to the development of novel 6-indazolyl-2-picolinic acids with significant herbicidal activity.[7][9]

The synthesis of these compounds leverages this compound as a foundational building block. The general synthetic strategy involves two key transformations:

  • N-Alkylation of the Indazole Ring: This step is crucial for modulating the physicochemical properties of the final compound, such as its solubility, stability, and interaction with the target site. The regioselectivity of N-alkylation (N-1 vs. N-2) is a critical consideration and can be controlled by the choice of reaction conditions.[10][11][12]

  • Cross-Coupling Reaction: A carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura coupling, is employed to link the indazole scaffold to the picolinic acid moiety.[13][14][15]

Below is a visual representation of the general synthetic workflow:

G start This compound step1 N-Alkylation start->step1 intermediate N-Alkyl-6-chloro-1H-indazole step1->intermediate step2 Suzuki-Miyaura Coupling intermediate->step2 final_product 6-(N-Alkyl-1H-indazol-6-yl)-2-picolinic Acid Derivative step2->final_product

Caption: General workflow for the synthesis of indazole-based auxin mimic herbicides.

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of this compound

This protocol is optimized for the selective alkylation at the N-1 position of the indazole ring, which is often the desired regioisomer for biological activity. The use of a strong, non-coordinating base in a non-polar aprotic solvent is key to achieving high N-1 selectivity.[10][11]

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Alkyl Halide (e.g., Ethyl Bromide)≥98%Commercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
BrineSaturated NaCl solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Expected Outcome: This protocol typically yields the N-1 alkylated product with high regioselectivity (>95%). The yield will vary depending on the specific alkyl halide used but is generally in the range of 70-90%.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 6-Indazolyl-2-Picolinic Acid Derivative

This protocol describes the palladium-catalyzed cross-coupling of the N-alkylated this compound with a suitable boronic acid derivative of picolinic acid.

Materials:

Reagent/SolventGradeSupplier
N-Alkyl-6-chloro-1H-indazoleAs synthesized in Protocol 1-
4-Amino-3,5-dichloro-2-(dihydroxyboryl)pyridineCustom synthesis or commercially available-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionized-
Ethyl AcetateACS GradeCommercially Available
BrineSaturated NaCl solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a reaction vessel, combine N-Alkyl-6-chloro-1H-indazole (1.0 eq), the pyridineboronic acid derivative (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add [Pd(dppf)Cl₂] (0.05 eq) to the mixture.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-indazolyl-2-picolinic acid derivative.

Reaction Pathway Visualization:

G start N-Alkyl-6-chloro-1H-indazole catalyst Pd(dppf)Cl₂ K₂CO₃ start->catalyst reagent Pyridineboronic Acid Derivative reagent->catalyst product 6-(N-Alkyl-1H-indazol-6-yl)-2-picolinic Acid Derivative catalyst->product Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the key synthetic steps.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Key Analytical Techniques
N-1 Alkylation NaH, Alkyl HalideTHF0 to RT70-90NMR, LC-MS
Suzuki Coupling Pyridineboronic Acid, [Pd(dppf)Cl₂], K₂CO₃1,4-Dioxane/H₂O80-10060-85NMR, LC-MS, HRMS

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of innovative agrochemicals. The protocols detailed herein provide a robust framework for the development of novel indazole-based auxin mimic herbicides. The strategic functionalization of the indazole core, through N-alkylation and cross-coupling reactions, allows for the fine-tuning of herbicidal activity and crop selectivity. Future research in this area will likely focus on expanding the diversity of substituents on both the indazole and picolinic acid moieties to further optimize biological performance and explore new modes of action.

References

Synthesis of 1-Substituted Indazoles: A Detailed Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Substituted Indazoles

Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3][4] The substitution pattern on the indazole ring, particularly at the N-1 position, plays a crucial role in modulating the pharmacological profile of these compounds. Consequently, the development of efficient and regioselective synthetic protocols for 1-substituted indazoles is of paramount importance for advancing drug development programs.

This technical guide provides a comprehensive overview of the key synthetic strategies for preparing 1-substituted indazoles, with a focus on N-alkylation and N-arylation reactions. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into achieving high regioselectivity.

Regioselectivity in Indazole Substitution: A Fundamental Challenge

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential for the formation of regioisomeric products upon substitution.[5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6][7] This inherent stability difference is a key factor that can be exploited to control the regiochemical outcome of substitution reactions. The choice of base, solvent, and the nature of the electrophile are critical parameters that dictate the N-1/N-2 selectivity.[2][5]

N-Alkylation of Indazoles: Strategies and Protocols

The introduction of an alkyl group at the N-1 position is a common transformation in the synthesis of bioactive indazole derivatives. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, with a delicate interplay between kinetic and thermodynamic control.[5]

Protocol 1: Regioselective N-1 Alkylation under Thermodynamic Control

This protocol leverages conditions that favor the formation of the more stable N-1 alkylated product. The use of a strong base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity.[2][6][8]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the indazolide anion.

  • Tetrahydrofuran (THF): A relatively non-polar aprotic solvent that promotes the formation of a tight ion pair between the indazolide anion and the sodium cation. This association is believed to favor alkylation at the more sterically accessible and thermodynamically favored N-1 position.[8]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the desired 1H-indazole (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature or heat as necessary until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated indazole.

Workflow for N-1 Alkylation of Indazole:

N1_Alkylation Indazole 1H-Indazole NaH_THF NaH, THF, 0°C to RT Indazole->NaH_THF Deprotonation Indazolide Indazolide Anion NaH_THF->Indazolide Alkyl_Halide Alkyl Halide (R-X) Indazolide->Alkyl_Halide SN2 Reaction N1_Product 1-Alkyl-Indazole Alkyl_Halide->N1_Product

Caption: General workflow for the N-1 alkylation of indazoles.

Protocol 2: N-2 Alkylation Strategies

Achieving selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific directing groups.[5]

  • Steric Hindrance: Substituents at the C-7 position of the indazole ring can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position. For instance, indazoles bearing a nitro (NO₂) or carboxylate (CO₂Me) group at C-7 exhibit excellent N-2 regioselectivity.[2][6][8]

  • Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer.[6][7]

  • TfOH-Catalyzed Alkylation with Diazo Compounds: A metal-free protocol using triflic acid (TfOH) as a catalyst with diazo compounds affords N-2 alkylated products with high regioselectivity.[9]

Experimental Protocol (TfOH-Catalyzed N-2 Alkylation): [5][9]

  • To a solution of the 1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).

  • Cool the solution to 0 °C and add triflic acid (0.1-0.2 equiv.) dropwise.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Factors Influencing N-Alkylation Regioselectivity:

FactorCondition Favoring N-1Condition Favoring N-2Rationale
Base/Solvent NaH / THFK₂CO₃ / DMFStrong base in a non-polar solvent favors the thermodynamically stable N-1 product. Weaker base in a polar solvent can lead to a mixture or favor the kinetically controlled N-2 product.[5][8]
Steric Effects Unsubstituted at C-7Bulky substituent at C-7 (e.g., -NO₂, -CO₂Me)Steric hindrance at C-7 blocks access to the N-1 position.[2][6]
Reaction Type Standard SN2Mitsunobu Reaction, TfOH/DiazoThe mechanism of these specific reactions inherently favors the N-2 position.[6][7][9]

N-Arylation of Indazoles: Modern Catalytic Approaches

The introduction of an aryl group at the N-1 position is crucial for the synthesis of many clinically relevant indazole-based drugs. Modern cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are the cornerstones of N-arylation.

Protocol 3: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

The Ullmann condensation is a classic method for forming C-N bonds. Modern variations often employ copper(I) catalysts, sometimes with ligands, to facilitate the coupling of indazoles with aryl halides.[10][11][12] Ligand-free protocols have also been developed, offering a simpler and more cost-effective approach.[10][13]

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): A common and effective copper catalyst for C-N cross-coupling reactions.

  • Potassium Phosphate (K₃PO₄): An effective base for this transformation.

  • Dimethylformamide (DMF): A polar aprotic solvent that facilitates the reaction.

  • Ligands (e.g., diamines): In some cases, ligands are used to stabilize the copper catalyst and improve reaction efficiency and substrate scope.[11][12][14]

Experimental Protocol (Ligand-Free): [10][13]

  • To a reaction vessel, add the 1H-indazole (1.0 equiv.), aryl bromide (1.2 equiv.), copper(I) iodide (20 mol%), and potassium phosphate (2.0 equiv.).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture at 130 °C for 18 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the N-1 arylated indazole.

Workflow for Copper-Catalyzed N-Arylation:

N_Arylation Indazole 1H-Indazole Catalyst_System CuI, Base, Solvent, Heat Indazole->Catalyst_System Ullmann Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst_System Ullmann Coupling N1_Aryl_Product 1-Aryl-Indazole Catalyst_System->N1_Aryl_Product

Caption: General workflow for the copper-catalyzed N-arylation of indazoles.

Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[15][16] This reaction typically involves a palladium catalyst and a phosphine ligand.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): The active metal center for the catalytic cycle.

  • Phosphine Ligand (e.g., Xantphos, tBuXphos): Crucial for the efficiency and selectivity of the reaction. The choice of ligand depends on the specific substrates.[15][17]

  • Base (e.g., Cs₂CO₃, K₃PO₄): Required for the deprotonation of the indazole and to facilitate the catalytic cycle.

While a detailed experimental protocol for the Buchwald-Hartwig amination of indazoles is highly substrate-dependent, the general procedure involves the reaction of the indazole with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.[17]

One-Pot and Microwave-Assisted Syntheses

To improve efficiency and reduce reaction times, one-pot and microwave-assisted protocols have been developed for the synthesis of 1-substituted indazoles.

  • One-Pot Syntheses: These procedures combine multiple reaction steps into a single operation without the isolation of intermediates, leading to increased efficiency and reduced waste.[18][19][20] For example, 1-aryl-1H-indazoles can be prepared in a one-pot fashion from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines.[18]

  • Microwave-Assisted Syntheses: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[21][22][23] Microwave-assisted N-arylation of indazoles has been shown to be highly effective.

Experimental Protocol (Microwave-Assisted One-Pot N-Arylation):

  • In a microwave reaction vial, combine the 2-halobenzaldehyde or 2-haloacetophenone (1.0 equiv.) and the appropriate phenylhydrazine (1.1 equiv.).

  • Heat the mixture in a microwave reactor at 160 °C for 10 minutes to form the arylhydrazone in situ.

  • To the resulting mixture, add CuI (5 mol%), a diamine ligand (10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Subject the mixture to microwave irradiation at 160 °C for an additional 10 minutes.

  • After cooling, work up the reaction as described in the previous protocols to isolate the 1-aryl-1H-indazole.

Conclusion

The synthesis of 1-substituted indazoles is a rich and evolving field. The choice of synthetic strategy depends on the desired substitution pattern, the nature of the starting materials, and the required level of regioselectivity. By carefully selecting the reaction conditions, including the base, solvent, catalyst, and reaction temperature, researchers can effectively control the outcome of N-alkylation and N-arylation reactions to access a wide variety of 1-substituted indazoles for applications in drug discovery and development. The continued development of novel catalytic systems and efficient one-pot and microwave-assisted procedures will undoubtedly further enhance the synthetic accessibility of this important class of heterocyclic compounds.

References

The Strategic Application of 6-Chloro-1H-indazole in the Discovery of Novel Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Inflammatory Agents and the Promise of the Indazole Scaffold

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation underpins a vast array of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects and a lack of efficacy in a subset of patients. This necessitates a continuous search for novel therapeutic agents with improved safety and efficacy profiles.

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for favorable interactions with a wide range of biological targets.[1][2] Numerous indazole derivatives have demonstrated potent pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Notably, the commercially available drugs Benzydamine and Bendazac feature the 1H-indazole core and are utilized for their anti-inflammatory effects.[4]

This document provides a detailed guide on the application of a specific, yet underexplored, indazole derivative, 6-Chloro-1H-indazole , as a foundational scaffold for the discovery and development of next-generation anti-inflammatory drugs. We will delve into its potential mechanisms of action, propose key molecular targets, and provide detailed protocols for its evaluation in relevant preclinical models.

The Rationale for this compound: A Starting Point for Kinase-Targeted Anti-Inflammatory Drug Discovery

While extensive research on the parent indazole ring and its various substituted analogs has established their anti-inflammatory potential,[2][5] specific data on this compound is limited in the public domain. However, its strategic value lies in its potential as a versatile building block for the synthesis of more complex derivatives targeting key inflammatory pathways. The chloro-substitution at the 6-position offers a reactive handle for medicinal chemists to perform further structural modifications and explore the structure-activity relationship (SAR).

Recent breakthroughs in the field have highlighted the critical role of protein kinases in mediating inflammatory signaling cascades. The Janus kinase (JAK) family of tyrosine kinases, in particular, has been identified as a pivotal player in the pathogenesis of numerous inflammatory and autoimmune disorders.[6][7] The successful development of JAK inhibitors (e.g., Tofacitinib, Ruxolitinib) has validated this approach.[6]

A significant finding supporting the potential of the 6-substituted indazole scaffold comes from a fragment-based drug discovery campaign that identified 6-arylindazoles as potent JAK inhibitors for the treatment of psoriasis, a chronic inflammatory skin disease.[6] This provides a strong rationale for exploring this compound as a starting fragment for the design and synthesis of novel kinase inhibitors targeting the JAK/STAT pathway and other inflammatory kinases.

Proposed Mechanism of Action: Targeting the Cytokine Signaling Cascade

The anti-inflammatory effects of indazole derivatives are believed to be multifactorial.[2] Based on existing literature for related compounds, this compound and its derivatives could potentially exert their anti-inflammatory effects through:

  • Inhibition of Pro-inflammatory Kinases: The primary hypothesis is the inhibition of key kinases in cytokine signaling pathways, such as JAK1, JAK2, JAK3, and TYK2.[6][8] By blocking these kinases, derivatives of this compound could disrupt the downstream signaling of numerous pro-inflammatory cytokines, including interleukins (ILs) and interferons (IFNs).

  • Modulation of Cyclooxygenase (COX) Enzymes: Like many NSAIDs, indazole derivatives have been shown to inhibit COX-2, a key enzyme in the production of prostaglandins, which are potent mediators of inflammation and pain.[2]

  • Reduction of Pro-inflammatory Cytokine Production: Indazole compounds can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][5]

  • Scavenging of Reactive Oxygen Species (ROS): Some indazole derivatives exhibit antioxidant properties by scavenging free radicals, which contribute to tissue damage during inflammation.[2]

Visualizing the Strategy: A Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the evaluation of this compound and its derivatives in an anti-inflammatory drug discovery program.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Mechanism of Action & Preclinical Development Synthesis Synthesis Primary_Screening Primary Screening (e.g., Kinase Panel, COX Assay) Synthesis->Primary_Screening Library of Derivatives Cell_Based_Assays Cell-Based Assays (LPS-stimulated Macrophages) Primary_Screening->Cell_Based_Assays Active Hits Acute_Model Acute Inflammation Model (Carrageenan-induced Paw Edema) Cell_Based_Assays->Acute_Model Lead Compounds Chronic_Model Chronic Inflammation Model (e.g., Adjuvant-induced Arthritis) Acute_Model->Chronic_Model Efficacious Compounds MOA_Studies Mechanism of Action Studies (Western Blot, qPCR) Chronic_Model->MOA_Studies Tox_PK_PD Toxicology & PK/PD Studies MOA_Studies->Tox_PK_PD Candidate_Selection Preclinical Candidate Selection Tox_PK_PD->Candidate_Selection

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Chloro-1H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic building block. Instead of a generic overview, we will directly address the specific, practical challenges and side product formations that can arise during synthesis. Our goal is to provide you with the causal understanding and actionable protocols needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered during the synthesis of this compound?

The primary impurities in this compound synthesis are typically process-related and can be categorized into four main groups:

  • Regioisomers: The most frequent challenge is the co-formation of the unwanted 4-Chloro-1H-indazole isomer.

  • Incompletely Reacted Intermediates: Precursors such as hydrazones or uncyclized amino compounds may persist in the final product.

  • Over-Reaction or Side-Reaction Products: This can include dimers, products of dehalogenation, or N-alkylated/N-acylated species if such reagents are present.

  • Starting Material Contaminants: Isomeric impurities in the initial materials (e.g., 2-amino-4-chlorobenzonitrile) can carry through the synthesis.

Q2: My final product shows two distinct sets of signals in the ¹H NMR and two spots on the TLC. What is the likely cause?

This is a classic sign of regioisomeric impurity. Most likely, you have a mixture of the desired this compound and the isomeric 4-Bromo-6-chloro-1H-indazole[1][2][3] or, more commonly, 4-Chloro-1H-indazole. The formation of these isomers is highly dependent on the synthetic route chosen, particularly in cyclization reactions where the regioselectivity is not perfectly controlled. Distinguishing between them requires careful spectroscopic analysis, often using 2D NMR techniques like HMBC and NOESY to confirm the substitution pattern on the benzene ring.[4]

Troubleshooting Guide: Common Side Products & Mitigation Strategies

This section delves into specific side products, explaining their formation mechanism and providing actionable protocols to minimize their occurrence.

Issue 1: Formation of the 4-Chloro-1H-indazole Regioisomer

The co-synthesis of 4-Chloro-1H-indazole is arguably the most persistent challenge, arising from non-selective cyclization of a common intermediate.

Causality: Many synthetic routes, such as the Jacobsen or related cyclizations of substituted o-toluidines, proceed through a diazotized intermediate. The subsequent intramolecular cyclization can occur at two different positions on the aromatic ring, leading to a mixture of the 6-chloro and 4-chloro isomers. The electronic and steric nature of the substituents governs the ratio of these products.

Mitigation Protocol: Optimizing Regioselectivity

  • Choice of Synthetic Route: The Davis-Beirut reaction or syntheses starting from precursors where the regiochemistry is already fixed, such as 2-amino-4-chlorobenzonitrile, can offer better control.[5][6] The reaction of 2-halobenzonitriles with hydrazine derivatives is a common and often selective method.[7]

  • Temperature Control: Cyclization reactions are often sensitive to temperature. Running the reaction at the lowest effective temperature can enhance the kinetic selectivity towards the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Screen a range of solvents (e.g., from toluene to DMF) to find conditions that favor the formation of the 6-chloro isomer.

Analytical Identification:

ImpurityMolecular Weight ( g/mol )Key Analytical TechniqueDistinguishing Features
4-Chloro-1H-indazole152.58¹H NMR, ¹³C NMR, HPLCDifferent chemical shifts for aromatic protons. In 6-chloro, H-7 is a doublet, and H-5 is a doublet of doublets. In 4-chloro, the pattern is distinct. HPLC can often resolve the two isomers.

Visualizing Isomer Formation:

Below is a conceptual workflow illustrating the divergent pathways leading to the 6-chloro and 4-chloro regioisomers from a common precursor.

G cluster_0 Precursor cluster_1 Cyclization Pathways cluster_2 Products Precursor Substituted Phenylhydrazine or Diazonium Intermediate Pathway1 Attack at C6 Position (Thermodynamically Favored) Precursor->Pathway1 Path A Pathway2 Attack at C2 Position (Kinetically Possible) Precursor->Pathway2 Path B Product_Desired This compound (Desired Product) Pathway1->Product_Desired Product_Side 4-Chloro-1H-indazole (Side Product) Pathway2->Product_Side

Caption: Divergent cyclization pathways leading to regioisomers.

Issue 2: Dimerization and Colored Impurities

The appearance of intensely colored, often red or dark brown, byproducts is a common sign of dimerization.[8]

Causality: Dimerization occurs when a reactive intermediate, such as a nitroso species or an uncyclized hydrazone, is attacked by another molecule of the starting material or a nucleophilic intermediate.[8][9] This is particularly prevalent in reactions involving electron-rich indoles or anilines under acidic or nitrosating conditions.

Mitigation Protocol: Suppressing Dimer Formation

  • Reverse Addition: Instead of adding the reagent (e.g., nitrosating agent) to the substrate, use a syringe pump to add the substrate solution slowly to a cold (0 °C) solution of the reagent. This keeps the concentration of the reactive intermediate low at all times.

  • Vigorous Stirring: Ensure high agitation to prevent localized high concentrations of reagents, which can promote side reactions.

  • Temperature Control: Maintain strict temperature control, typically at 0 °C or below, as dimerization reactions often have a higher activation energy than the desired reaction.

  • Purification: Dimeric byproducts are often less polar than the desired indazole and can be separated using column chromatography on silica gel.

Issue 3: N-1 vs. N-2 Alkylation/Acylation Side Products

When this compound is used in subsequent reactions, such as N-alkylation or N-acylation, a mixture of N-1 and N-2 substituted regioisomers is a very common outcome.[4][10][11][12]

Causality: The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N-1 and N-2). The ratio of alkylation at these two sites is influenced by a delicate balance of steric hindrance, electronics, the nature of the electrophile, the counter-ion (from the base), and the solvent.[13] The 1H-tautomer is generally more stable, but reaction conditions can favor attack at either nitrogen.[13][14]

Mitigation Protocol: Directing Regioselectivity of N-Alkylation

  • For N-1 Selectivity (Kinetic Product):

    • Base/Solvent System: Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF.[10][11][13] The sodium cation is thought to chelate with the N-2 lone pair, sterically hindering attack at that position and directing the electrophile to N-1.[12]

    • Procedure: To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add the this compound solution dropwise. Stir for 30 minutes, then add the alkyl halide (1.1 eq.) and allow the reaction to warm to room temperature.

  • For N-2 Selectivity (Thermodynamic Product):

    • Base/Solvent System: Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or DMSO. These conditions allow for equilibration, often favoring the thermodynamically more stable N-2 isomer.[4]

    • Procedure: Combine this compound, the alkyl halide (1.2 eq.), and K₂CO₃ (2.0 eq.) in DMF. Heat the mixture to 50-70 °C and monitor by TLC until the starting material is consumed.

Visualizing N-Alkylation Pathways:

This diagram illustrates the competing N-1 and N-2 alkylation pathways from the indazole anion intermediate.

G Indazole This compound Anion 6-Chloroindazolide Anion Indazole->Anion - H+ Base Base (e.g., NaH, K2CO3) N1_Product N-1 Alkylated Product (e.g., NaH in THF) Anion->N1_Product Path A (Kinetic Control) N2_Product N-2 Alkylated Product (e.g., K2CO3 in DMF) Anion->N2_Product Path B (Thermodynamic Control) Electrophile Electrophile (R-X)

References

Technical Support Center: Purification of Crude 6-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to tackle purification challenges effectively.

Introduction to Purification Challenges

This compound is a vital building block in the synthesis of numerous pharmacologically active molecules.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude this compound, depending on the synthetic route, can contain a variety of impurities, including regioisomers (e.g., 4-chloro-1H-indazole), starting materials, and reaction byproducts.[2][3] This guide will address the most common purification techniques and provide solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:

  • Regioisomers: The formation of the undesired 4-chloro or 7-chloro isomers is a common issue in many indazole syntheses.[2] Differentiating and separating these isomers can be challenging due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the reaction conditions and work-up, you may have residual starting materials such as substituted anilines or benzaldehydes.[2]

  • Byproducts from Side Reactions: Side reactions can lead to a variety of byproducts. For instance, in syntheses involving cyclization, incomplete cyclization or alternative cyclization pathways can generate impurities.[3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

A thorough analysis of your crude material by techniques like ¹H NMR, LC-MS, and TLC is crucial to identify the major impurities and devise an effective purification strategy.

Q2: Which purification technique is best for crude this compound?

A2: The optimal purification technique depends on the nature and quantity of the impurities. A multi-step approach is often the most effective. The three primary methods are:

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method.

  • Column Chromatography: This is a highly versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with similar solubility to the desired product, including regioisomers.

  • Acid-Base Extraction: This liquid-liquid extraction technique is effective for separating acidic or basic compounds from neutral compounds. Since indazoles are weakly basic, this method can be used to remove neutral or acidic impurities.[4][5]

Often, a combination of these techniques is employed. For example, an initial acid-base extraction to remove gross impurities can be followed by recrystallization or column chromatography for final polishing.

Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at its boiling point.

    • Place a small amount of your crude material (20-30 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A good solvent will result in the formation of a significant amount of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.

    • Hot filter the solution through a fluted filter paper to remove any insoluble impurities and the activated carbon.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Do not disturb the flask during this process.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be found. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[6]

  • Solvent Pair Selection: Common miscible solvent pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly, as described in the single-solvent method.

    • Collect, wash, and dry the crystals as before.

Troubleshooting Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound if available.
Oiling out instead of crystallization. The solution is cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
High concentration of impurities.Consider a preliminary purification step like column chromatography or acid-base extraction before recrystallization.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Keep the solution at a boil until just before filtration.
Recommended Solvents for this compound Recrystallization

Based on the properties of similar indazole compounds, good solvent systems to screen include:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile.

  • Mixed Solvents: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane.[7]

Column Chromatography

Column chromatography is a powerful separation technique based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).

Protocol: Flash Column Chromatography
  • TLC Analysis: Before running a column, it is essential to determine the optimal mobile phase using Thin-Layer Chromatography (TLC).

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal solvent system will give your desired compound a retention factor (Rf) of approximately 0.2-0.4 and show good separation from the impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from your TLC analysis.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase). A gradient is often more effective for separating a mixture with a wide range of polarities.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes as the solvent elutes from the column.

    • Analyze the fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor separation of spots. Inappropriate mobile phase.Re-optimize the solvent system using TLC. A less polar solvent system will increase retention and may improve separation of less polar compounds, while a more polar system will decrease retention.
Column overloading.Reduce the amount of crude material loaded onto the column.
Cracked or channeled column bed. Improper packing.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Streaking of spots on TLC. Compound is too polar for the solvent system.Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to the mobile phase.
Sample is not fully dissolved when loaded.Ensure the sample is completely dissolved before loading or use the dry loading method.
Recommended Column Chromatography Conditions for this compound
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.[8] For more polar impurities, a dichloromethane/methanol gradient may be effective.

Acid-Base Extraction

This technique exploits the weakly basic nature of the indazole ring to separate it from neutral or acidic impurities. The pKa of the parent 1H-indazole is approximately 1.3 for the protonated form (indazolium ion).[6] The electron-withdrawing chloro group is expected to slightly decrease the basicity of this compound.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The protonated this compound will move into the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated aqueous sodium bicarbonate) until the solution is basic (check with pH paper). The neutral this compound will precipitate out.

    • Extract the neutralized aqueous solution with several portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified product.

  • Drying and Concentration:

    • Combine the organic extracts from the back-extraction.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Acid-Base Extraction
Problem Possible Cause Solution
Emulsion formation. Vigorous shaking, especially with chlorinated solvents.Gently swirl or invert the separatory funnel instead of vigorous shaking. Add a small amount of brine to help break the emulsion.
Low recovery of product. Incomplete extraction into the aqueous layer.Use a more concentrated acid or perform additional extractions.
Incomplete back-extraction into the organic layer.Perform additional extractions of the neutralized aqueous layer. Ensure the aqueous layer is sufficiently basic to deprotonate the indazole completely.
Product is partially soluble in the aqueous phase.After neutralization, if a precipitate forms, it can be collected by filtration. The remaining aqueous layer can then be extracted to recover any dissolved product.

Visualizing the Purification Workflows

Recrystallization Workflow

Recrystallization crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Slow Cooling dissolve->cool No insolubles hot_filter->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with cold solvent filter->wash impurities Impurities in Mother Liquor filter->impurities dry Drying wash->dry pure Pure this compound dry->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

ColumnChromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc TLC Analysis to find mobile phase pack Pack column with silica gel tlc->pack load Load crude sample pack->load elute Elute with mobile phase gradient load->elute collect Collect Fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine concentrate Concentrate solvent combine->concentrate pure Pure this compound concentrate->pure

Caption: Step-by-step workflow for purification using flash column chromatography.

Acid-Base Extraction Workflow

AcidBaseExtraction start Crude this compound in Organic Solvent add_acid Extract with dilute aqueous acid start->add_acid separate1 Separate Layers add_acid->separate1 org_impurities Organic Layer (Neutral/Acidic Impurities) separate1->org_impurities aq_product Aqueous Layer (Protonated Product) separate1->aq_product neutralize Neutralize with base aq_product->neutralize back_extract Back-extract with fresh organic solvent neutralize->back_extract separate2 Separate Layers back_extract->separate2 aq_waste Aqueous Waste separate2->aq_waste org_product Organic Layer (Purified Product) separate2->org_product dry Dry over Na₂SO₄ org_product->dry concentrate Concentrate dry->concentrate pure Pure this compound concentrate->pure

Caption: Workflow for purification of this compound using acid-base extraction.

Quantitative Data Summary

Purification Method Solvent/Solvent System Rationale/Expected Outcome
Recrystallization Ethanol/WaterGood for moderately polar compounds. The addition of water as an anti-solvent can significantly improve crystal yield.
Ethyl Acetate/HexaneSuitable for compounds of intermediate polarity. Hexane acts as the anti-solvent.
Column Chromatography Hexane/Ethyl Acetate GradientA standard mobile phase for separating compounds of low to medium polarity. The less polar impurities will elute first.
Dichloromethane/Methanol GradientUseful for separating more polar compounds.
Acid-Base Extraction Dichloromethane or Ethyl Acetate / 1M HClEfficiently separates the basic indazole from neutral and acidic impurities.

Concluding Remarks

The purification of crude this compound is a critical step in many synthetic endeavors. By understanding the nature of potential impurities and applying the principles of recrystallization, column chromatography, and acid-base extraction, researchers can achieve high levels of purity. This guide provides a foundation for developing a robust purification strategy. Remember that each crude mixture is unique, and some level of optimization will always be necessary. Careful analysis by TLC, NMR, and LC-MS before and after purification is essential to validate the success of your chosen method.

Should you encounter persistent issues or require further assistance, please do not hesitate to reach out to our technical support team.

References

troubleshooting guide for low yield in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yields

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] However, its synthesis can be challenging, with low yields being a frequent impediment to research and development. This guide provides in-depth, field-proven insights into diagnosing and resolving common issues encountered during indazole synthesis. It is structured to help you logically pinpoint the root cause of a low-yielding reaction and implement effective solutions.

Section 1: Initial Diagnostics & Frequently Asked Questions (FAQs)

Before delving into method-specific issues, a systematic check of fundamental parameters can often resolve yield problems. These are the first questions to ask when a reaction performs poorly.

Q1: My reaction has failed or given a very low yield. What are the first things I should check?

A1: Always begin with the fundamentals. A surprising number of reaction failures stem from easily correctable issues. Before re-running the reaction, verify the following:

  • Purity of Starting Materials: Are your reactants, reagents, and catalysts of known purity? Impurities can poison catalysts or introduce side reactions. If necessary, purify starting materials by recrystallization, distillation, or chromatography.[5]

  • Solvent Quality: Are your solvents anhydrous and/or degassed as required by the reaction? Many organometallic reactions, particularly palladium-catalyzed couplings, are highly sensitive to oxygen and water.[6] Use freshly dried solvents or solvents from a purification system.

  • Reaction Atmosphere: Was an inert atmosphere (Nitrogen or Argon) properly established and maintained? Ensure all glassware was flame- or oven-dried and that the system is free of leaks.[6][7]

  • Temperature Control: Was the reaction maintained at the correct temperature? Overheating can lead to decomposition, while insufficient heat can stall the reaction. Use a calibrated thermometer and a reliable heating/cooling bath.

  • Stoichiometry: Double-check all calculations for reagent amounts and equivalents. An incorrect stoichiometry is a simple but common error.[5]

Q2: My Thin-Layer Chromatography (TLC) plate shows multiple spots, and I'm not sure which is my product. How can I effectively monitor the reaction?

A2: Effective TLC monitoring is crucial for determining reaction completion and identifying issues.[8][9]

  • The Three-Lane Cospot: This is the most reliable method. Spot three lanes on your TLC plate:

    • Lane 1 (Reference): Pure starting material.

    • Lane 2 (Cospot): A spot of the starting material with a spot of the reaction mixture directly on top of it.

    • Lane 3 (Reaction): The reaction mixture.

  • Interpretation:

    • If the product has a different Rf from the starting material, you will see a new spot appear in Lane 3. The cospot in Lane 2 will show two distinct spots.

    • If the starting material spot in Lane 3 has disappeared and a new product spot is dominant, the reaction is likely complete.

    • Multiple new spots in Lane 3 suggest the formation of byproducts or decomposition.

    • A persistent starting material spot in Lane 3 indicates an incomplete reaction.

This technique is invaluable when the product and reactant have very similar Rf values, as it helps to clearly distinguish between them.[8]

Q3: I've isolated my product, but the yield is low after purification. Could the workup or purification be the problem?

A3: Yes, significant product loss can occur during post-reaction handling, especially with sensitive indazole derivatives.

  • pH Sensitivity: Indazoles are amphoteric, meaning they have both acidic (pKa ≈ 13.9) and basic (pKa ≈ 1.3) properties.[10][11][12] Aggressive acid or base washes during workup can cause degradation or lead to the product partitioning into the wrong layer. Use mild conditions (e.g., saturated NaHCO₃ instead of concentrated NaOH) and perform back-extractions if you suspect your product has moved into the aqueous layer.[13]

  • Chromatography Issues:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. Consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5%).[13]

    • Co-elution: If your product co-elutes with a byproduct, try switching to a different solvent system or using gradient elution to improve separation.[13]

  • Thermal Stability: Some indazole derivatives are not stable to prolonged heating. If purifying by distillation or recrystallization from a high-boiling solvent, minimize the time the compound is exposed to high temperatures.[1]

Section 2: Method-Specific Troubleshooting

Different synthetic routes to indazoles have unique failure modes. This section addresses common problems associated with specific named reactions.

Jacobsen-Type Synthesis

This classical method involves the cyclization of an N-acylated o-toluidine derivative via nitrosation.[1][14]

Q: My Jacobsen cyclization is giving a low yield of the desired 1H-indazole, with many byproducts.

A: The critical step in this synthesis is the nitrosation and subsequent intramolecular cyclization, which can be sensitive to conditions.

  • Causality - Nitrosation Control: The generation of nitrous gases or use of nitrous acid must be carefully controlled.[1][15] Too rapid an addition or elevated temperatures can lead to unwanted side reactions and decomposition of the diazonium intermediate.

    • Solution: Maintain a low temperature (typically 0-5 °C) throughout the nitrosation step.[1] Add the nitrosating agent (e.g., NaNO₂) solution slowly and monitor the reaction for signs of exotherm or excessive gas evolution.

  • Causality - Acidity: The reaction is typically run in strongly acidic conditions (e.g., acetic acid/acetic anhydride).[1][16] The acidity is crucial for both the formation of the active nitrosating species and the cyclization step.

    • Solution: Ensure the medium is sufficiently acidic. The use of acetic anhydride with acetic acid helps to consume any water present, which can interfere with the reaction.[16]

Davis-Beirut Reaction

This reaction forms the N-N bond to construct the indazole ring, often from o-nitrobenzylamines or related precursors.[1][17]

Q: My Davis-Beirut reaction is sluggish and gives a poor yield of the 2H-indazole.

A: The success of this reaction hinges on the in-situ formation and reactivity of a key nitroso intermediate.[17][18]

  • Causality - Base and Solvent: The reaction is base-mediated, and the choice of base and solvent is critical. The base facilitates the heterocyclization.[4] Solvents like methanol can participate in the mechanism.[19]

    • Solution: While aqueous KOH in an alcohol like methanol is common, the presence of too much water can be detrimental to the yield.[17] Experiment with the concentration of the base and the amount of water in the system. In some cases, an acid-catalyzed variant has proven effective where the base-catalyzed route fails.[19]

  • Causality - Intermediate Stability: The key o-nitroso intermediate can be unstable.[19]

    • Solution: Ensure the reaction temperature is controlled. Running the reaction at a slightly elevated temperature (e.g., 60 °C) can sometimes improve the rate of cyclization without causing significant decomposition.[4]

Palladium-Catalyzed Indazole Synthesis & Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for creating C-C and C-N bonds on the indazole core.[2][20][21]

Q: My Suzuki-Miyaura coupling on a bromo- or iodo-indazole is failing (low or no conversion). What are the most likely causes?

A: Failure in Suzuki couplings often points to issues with the catalyst, base, or reaction setup.[6]

  • Causality - Catalyst Deactivation: The Pd(0) active catalyst is the heart of the reaction and is sensitive to oxygen. Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species, often seen as the formation of black palladium metal ('palladium black').[6]

    • Solution: Ensure the solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be done by bubbling argon or nitrogen through the mixture for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[6]

  • Causality - Ineffective Base/Transmetalation: The base is crucial for activating the boronic acid for the transmetalation step. If the base is too weak, insoluble, or sterically hindered, this step will fail.

    • Solution: Screen different bases. While K₂CO₃ or Na₂CO₃ are common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially for challenging substrates.[6][22] The presence of a small amount of water can be essential for the activity of carbonate and phosphate bases.[6]

  • Causality - Ligand Choice: The phosphine ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient halides like some halo-indazoles, electron-rich and bulky phosphine ligands can be more effective.

    • Solution: If a standard catalyst like Pd(PPh₃)₄ fails, consider screening other catalysts or ligand/precatalyst combinations, such as PdCl₂(dppf), or using bulky phosphine ligands like XPhos or SPhos.[6]

Q: Is it necessary to protect the N-H of the indazole for cross-coupling reactions?

A: It depends on the reaction conditions and the position of the coupling.

  • Causality - Competing Reactions: The indazole N-H is acidic and can react with strong bases or organometallic reagents. This can lead to deprotonation and potential coordination to the metal center, inhibiting catalysis. For couplings at positions other than C3, N-protection is often recommended to avoid side reactions and improve yields.[7]

  • When to Protect: For Suzuki couplings at the 3-position, N-protection is often not strictly necessary and can sometimes be detrimental.[6] However, for reactions at other positions (e.g., C4, C5, C7), protection with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is common practice.[7] Be aware that some protecting groups, like Boc, can be labile under certain basic conditions.[6]

Section 3: Experimental Protocols & Workflows

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing a low-yielding indazole synthesis.

TroubleshootingWorkflow Start Low Yield Observed Check_Fundamentals Step 1: Check Fundamentals - Purity of Reagents? - Solvent Quality? - Inert Atmosphere? - Temperature Control? Start->Check_Fundamentals Analyze_TLC Step 2: Analyze Reaction Profile - TLC (cospot) - LCMS / NMR of crude Check_Fundamentals->Analyze_TLC Outcome What does TLC/LCMS show? Analyze_TLC->Outcome No_Reaction No Reaction / Incomplete (Only Starting Material) Outcome->No_Reaction Starting Material Dominates Complex_Mixture Complex Mixture (Multiple Spots) Outcome->Complex_Mixture Many Byproducts Clean_Conversion_Low_Yield Clean Conversion, but Low Isolated Yield Outcome->Clean_Conversion_Low_Yield Product Dominates Troubleshoot_NR Troubleshoot Reaction Conditions: - Increase Temperature? - More Active Catalyst/Reagent? - Longer Reaction Time? No_Reaction->Troubleshoot_NR Troubleshoot_CM Troubleshoot Selectivity/Stability: - Lower Temperature? - Different Solvent/Base? - Check for Decomposition? Complex_Mixture->Troubleshoot_CM Troubleshoot_Yield Troubleshoot Workup/Purification: - pH of washes? - Back-extract aqueous layer? - Neutralize Silica Gel? - Check for Volatility? Clean_Conversion_Low_Yield->Troubleshoot_Yield Success Improved Yield Troubleshoot_NR->Success Troubleshoot_CM->Success Troubleshoot_Yield->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

This protocol provides a robust starting point for the palladium-catalyzed arylation of a 3-iodo-1H-indazole, incorporating best practices to maximize yield.[6]

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v), degassed

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-iodo-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.[6]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture under a positive flow of inert gas to prevent air exposure.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 3-iodo-1H-indazole is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 4: Data Summary & Mechanistic Visualization

Table 1: Common Issues and Recommended Solutions in Indazole Synthesis
Synthesis MethodCommon IssuePotential Cause(s)Recommended Solution(s)
Jacobsen-Type Incomplete cyclizationInsufficiently acidic conditions; low temperature.Ensure strong acid conditions (e.g., AcOH/Ac₂O); moderate heating after nitrosation.[1][16]
Formation of 2H-isomerBase selection during cyclization can influence selectivity.The choice of base can significantly influence N1/N2 selectivity.[15]
Davis-Beirut Low or no conversionIneffective base; unstable nitroso intermediate.Screen bases (e.g., KOH, DBU); control temperature carefully; consider acid-catalyzed variant.[17][19]
Palladium-Catalyzed No reaction (Suzuki)Inactive catalyst (oxygen exposure); weak base.Thoroughly degas solvents; use a stronger base (Cs₂CO₃, K₃PO₄).[6][22]
Homocoupling byproductPresence of oxygen; poor quality boronic acid.Ensure rigorous degassing; use fresh, pure boronic acid.[6]
Buchwald-Hartwig failureLigand choice; base incompatibility.Screen bulky, electron-rich phosphine ligands; use a strong, non-nucleophilic base (e.g., LHMDS, NaOtBu).[7]
Palladium-Catalyzed Suzuki Cycle: Failure Points

Understanding the catalytic cycle helps pinpoint where a reaction might be failing.

SuzukiCycle cluster_layout Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Fail1 FAILURE POINT: O2 poisons Pd(0), forms 'Pd Black' Pd0->Fail1 PdII_Complex R1-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R1R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product Indazole-Ar (R1-R2) RedElim->Product Indazole_X Indazole-X (R1-X) Indazole_X->OxAdd Boronic_Acid Ar-B(OH)2 (R2-B(OH)2) Boronic_Acid->Transmetal Base Base Base->Transmetal Fail2 FAILURE POINT: Weak/insoluble base prevents borate formation Base->Fail2

Caption: The Suzuki-Miyaura catalytic cycle and key failure points.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 6-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile heterocyclic scaffold. As a key building block in numerous bioactive molecules, mastering the regioselective functionalization of this compound is critical for efficient drug discovery and development.[1][2][3][4] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge when functionalizing this compound?

Answer: The primary challenge arises from the ambident nucleophilic character of the indazole ring.[5] It possesses two reactive nitrogen atoms, N1 and N2, which can both be functionalized, often leading to a mixture of regioisomers that are difficult to separate.[1][6][7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[6][7][8] However, the outcome of a reaction is a delicate balance between kinetic and thermodynamic control, which is heavily influenced by reaction conditions, the steric and electronic nature of the indazole substituents, and the electrophile used.[7][9][10] The chlorine atom at the C6 position adds another layer of complexity, providing a site for cross-coupling reactions, while also electronically influencing the reactivity of the entire ring system.

Q2: What are the main factors that control N1 versus N2 functionalization?

Answer: The regiochemical outcome of N-functionalization is not governed by a single factor but by the interplay of several key parameters:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent determines the nature of the indazolide anion and its counter-ion pairing. For example, strong, non-coordinating bases in polar aprotic solvents can lead to mixtures, while specific combinations like sodium hydride (NaH) in tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[1][9][10][11]

  • Steric Hindrance: Substituents near the nitrogen atoms can sterically direct incoming electrophiles. While this compound itself has no substituents at the C7 or C3 positions, this principle is crucial. For instance, bulky groups at C7 sterically hinder the N1 position, thereby promoting N2 functionalization.[1][7][8]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. For example, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity.[1][8][9]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or arylating agent play a significant role.[11] Some reactions, particularly with α-halo carbonyl electrophiles, can proceed through an equilibration process that favors the thermodynamically more stable N1 product.[8][9]

  • Reaction Temperature and Time: These parameters can shift the balance between kinetic and thermodynamic control. Reactions run at lower temperatures often favor the kinetic product (often N2), while higher temperatures or longer reaction times can allow for equilibration to the thermodynamic product (often N1).[7]

G cluster_factors Key Factors Influencing N1/N2 Regioselectivity Base Base & Counter-ion (e.g., NaH, Cs2CO3, K2CO3) Outcome Regiochemical Outcome (N1 vs. N2 Product Ratio) Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Electrophile Electrophile (R-X) Electrophile->Outcome Substituents Indazole Substituents (Steric & Electronic) Substituents->Outcome Conditions Reaction Conditions (Temp, Time) Conditions->Outcome

Factors governing N1 vs. N2 regioselectivity.

Troubleshooting Guides & Protocols

Scenario 1: Poor N1-Selectivity in Alkylation Reactions

Question: I am attempting an N-alkylation of this compound with an alkyl bromide and getting a nearly 1:1 mixture of N1 and N2 isomers using K₂CO₃ in DMF. How can I selectively obtain the N1-alkylated product?

Answer: This is a classic problem. The K₂CO₃/DMF system is known to often provide poor regioselectivity for indazole alkylation.[5][7] To dramatically improve selectivity for the N1 position, you should switch to a system that favors thermodynamic control or utilizes cation coordination to sterically block the N2 position. The most reliable and widely cited method is using sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF).[1][8][9][10]

Causality: Upon deprotonation with NaH, the sodium cation (Na⁺) is believed to form a tight ion pair, coordinating with the lone pair of the N2 nitrogen. This coordination effectively shields the N2 position, sterically directing the incoming alkyl halide electrophile to attack the more accessible N1 position.[10][11]

Protocol 1: High-Selectivity N1-Alkylation of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF (10 mL per 1.0 mmol of indazole).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add this compound (1.0 equiv). Then, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.[7]

ConditionTypical N1:N2 RatioRationaleReference
K₂CO₃ / DMF ~1:1 to 3:1Poor control, mixture of kinetic/thermodynamic products.[5]
NaH / THF >95:5Na⁺ coordinates to N2, directing alkylation to N1.[1][8][9]
Cs₂CO₃ / DMF Variable, can favor N1Cesium may promote N1 via a chelation mechanism.[6][12]
Scenario 2: Achieving Selective N2-Functionalization

Question: My project requires the N2-arylated isomer of this compound. Standard alkylation conditions are failing. What strategies can I use to favor N2-functionalization?

Answer: Selectively targeting the N2 position is often more challenging because it typically involves overriding the thermodynamic preference for the N1 isomer.[13] Success relies on conditions that favor kinetic control or employ specific catalysts that engage the N2 position.

Strategy A: Mitsunobu Reaction: The Mitsunobu reaction is a well-known method that often shows a preference for producing the N2-alkylated indazole isomer under kinetically controlled conditions.[8][9]

Strategy B: Copper-Catalyzed Arylation: For N-arylation, specific catalyst systems have been developed to achieve high N2 selectivity. Copper(I) oxide (CuO) or Copper(I) iodide (CuI) catalyzed couplings, particularly with diaryliodonium salts or in the presence of specific diamine ligands, have proven highly effective for N2-arylation.[13][14] DFT studies suggest that while the N1-copper complex is thermodynamically favored, mild conditions may prevent isomerization, allowing for selective reaction via the kinetically formed N2-copper complex.[13]

Protocol 2: Selective N2-Arylation using Copper Catalysis
  • Preparation: In a reaction vial, combine this compound (1.0 equiv), the aryl boronic acid (1.5 equiv), Cu(OAc)₂ (0.1 equiv), and a suitable base such as pyridine (2.0 equiv).

  • Solvent: Add an anhydrous solvent like DCM or 1,2-dichloroethane.

  • Reaction: Stir the mixture at room temperature under an air or oxygen atmosphere (using a balloon) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the N2-arylated indazole.

Scenario 3: Functionalizing the Benzene Ring

Question: I need to perform a Suzuki cross-coupling reaction at the C6-chloro position without affecting the N-H group. What conditions should I use?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the C6 position of this compound.[15][16] Protecting the indazole nitrogen is often recommended to prevent side reactions and improve solubility and yields, but direct coupling on the NH-free indazole is also possible with careful optimization of conditions.

Causality: The catalytic cycle for a Suzuki-Miyaura cross-coupling involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[16][17] The choice of ligand is crucial for facilitating the oxidative addition of the relatively unreactive aryl chloride bond, while the base is critical for activating the boronic acid.

Suzuki_Cycle IndazoleCl This compound (Ar-Cl) OxAdd Oxidative Addition IndazoleCl->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd PdII_complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Aryl Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_diaryl Ar-Pd(II)(Ar')L_n Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-1H-indazole (Ar-Ar') RedElim->Product

References

Technical Support Center: Navigating the Scale-Up of 6-Chloro-1H-indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 6-Chloro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals. Here, we address the common hurdles and critical questions encountered when transitioning this important heterocyclic compound from bench-scale discovery to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently asked about the production of this compound.

Q1: What are the most common synthetic routes for this compound, and what are their scale-up considerations?

A1: Several synthetic strategies exist, each with distinct advantages and challenges for scale-up.

  • Cyclization of Substituted Hydrazones: A prevalent method involves the cyclization of hydrazones derived from substituted benzonitriles or benzaldehydes. For example, reacting a 2-halo-4-chlorobenzonitrile derivative with hydrazine is a common approach.[1] On a large scale, the key challenges are managing the exothermic reaction with hydrazine and controlling the formation of regioisomers.[1]

  • Diazotization and Cyclization: Classical routes may involve the diazotization of an appropriately substituted aniline, followed by reduction and cyclization.[2][3] While effective, the use of diazonium salt intermediates poses significant safety risks at scale, including the potential for explosive decomposition, requiring strict temperature control and specialized equipment.[4]

  • Intramolecular C-H Amination/Cyclization: Modern methods utilize transition-metal-catalyzed reactions, such as copper- or silver-mediated intramolecular C-H amination, to form the indazole ring.[5][6] These routes can offer high yields and selectivity but may face challenges related to catalyst cost, removal of metal residues from the final product, and the sensitivity of organometallic reagents.[2]

Q2: What are the primary impurities and side products to anticipate during the synthesis of this compound?

A2: The impurity profile is highly dependent on the synthetic route. Common impurities include:

  • Regioisomers: The formation of undesired isomers (e.g., 4-Chloro-1H-indazole or 7-Chloro-1H-indazole) can occur, complicating purification.[7]

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.[4]

  • Over-halogenated Species: If direct halogenation is used, di- or tri-halogenated byproducts may form.[8]

  • 2H-Indazole Isomer: The thermodynamically less stable 2H-indazole tautomer can form, which often has similar chromatographic properties to the desired 1H-product, making separation difficult.[7]

  • Hydrazones and Dimeric Impurities: These can arise from side reactions, particularly when using hydrazine-based routes at elevated temperatures.[2]

  • Residual Solvents: Solvents used in the reaction or purification steps are common process-related impurities.[4]

Q3: Which analytical techniques are essential for monitoring reaction progress and ensuring the quality of the final product?

A3: A robust analytical strategy is crucial for successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity, quantifying impurities, and monitoring reaction completion.[8] Developing a stability-indicating method is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR is indispensable for confirming the chemical structure of the final product and identifying isomeric impurities.[8]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to help identify unknown impurities, often in conjunction with HPLC (LC-MS).[4][8]

  • Differential Scanning Calorimetry (DSC): For scale-up, DSC is vital for assessing the thermal hazards of the reaction, identifying potential exothermic events, and establishing safe operating limits.[6]

Q4: What are the critical safety precautions for handling the reagents typically used in this compound synthesis?

A4: Safety is paramount. Key hazards include:

  • Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and face protection.[8]

  • Diazonium Salts: These intermediates can be explosive and should be generated in situ at low temperatures and consumed immediately.

  • Strong Acids and Bases: Reagents like sulfuric acid, sodium nitrite, and sodium hydroxide are corrosive and require careful handling.[9][10]

  • Exothermic Reactions: The cyclization step can be highly exothermic. Process safety studies (e.g., reaction calorimetry) are essential before attempting a large-scale reaction to understand the heat flow and prevent thermal runaway.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a problem-cause-solution format.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Reaction Yield 1. Incomplete Conversion: The reaction may not have reached completion due to insufficient time, temperature, or reagent stoichiometry. 2. Side Product Formation: Competing reactions, such as the formation of regioisomers or dimers, consume starting material.[2][7] 3. Product Degradation: The product may be unstable under the reaction or workup conditions (e.g., harsh pH, high temperature). 4. Loss During Workup/Isolation: The product may have significant solubility in the aqueous phase during extraction, or the chosen crystallization solvent may be suboptimal.1. Optimize Reaction Conditions: Monitor the reaction by HPLC to determine the optimal reaction time. Perform a stoichiometric screen to ensure reagents are not limiting. Carefully control the temperature, as elevated temperatures can promote side reactions.[7] 2. Adjust Solvent and Base: The choice of solvent and base can significantly influence regioselectivity. Aprotic solvents often favor the formation of the 1H-indazole.[7] Consider screening different bases to minimize side reactions. 3. Milder Workup: Neutralize the reaction mixture carefully, keeping the temperature low. If the product is sensitive to pH swings, consider a buffered workup. 4. Improve Isolation: Perform solubility studies to select an optimal extraction solvent. For crystallization, conduct a solvent screen to find a system that provides high recovery and good crystal form. Consider techniques like anti-solvent crystallization.
High Levels of Regioisomer Impurity 1. Lack of Regiocontrol in Cyclization: The cyclization mechanism may allow for the formation of multiple isomers (e.g., attack at different positions on the aromatic ring).[1] 2. Thermodynamic vs. Kinetic Control: Reaction conditions (temperature, reaction time) may favor the formation of a thermodynamically stable but undesired isomer over the kinetically favored product (or vice-versa).1. Strategic Use of Directing Groups: The electronic nature of substituents on the aromatic precursor can direct the cyclization. An electron-withdrawing group can influence the regioselectivity of nucleophilic attack. 2. Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This often favors the kinetically controlled product, which may be the desired isomer. 3. Purification Strategy: If the isomer cannot be eliminated synthetically, develop a robust purification method. This may involve preparative HPLC or selective crystallization by seeding with the desired isomer.[11]
Poor Product Purity After Isolation 1. Ineffective Purification: The chosen purification method (e.g., recrystallization, chromatography) is not adequately removing key impurities.[11] 2. Product Co-precipitation: Impurities may be structurally similar to the product, leading them to co-precipitate during crystallization. 3. Trapped Solvents/Reagents: The crystal lattice may trap solvent molecules or unreacted reagents.1. Develop a Better Purification Method: For recrystallization, screen a wider range of solvents and solvent mixtures. A hot filtration step can remove insoluble impurities. For chromatography, optimize the mobile phase and stationary phase for better separation.[11] 2. Slurry Wash: After filtration, wash the filter cake with a solvent in which the product is poorly soluble but the impurities are soluble. This can effectively remove surface contaminants. 3. Drying Conditions: Dry the final product under vacuum at an appropriate temperature to remove residual solvents. Use analytical techniques like ¹H NMR or Gas Chromatography (GC) to confirm solvent removal.
Difficult Filtration / Oily Product 1. Poor Crystal Habit: The product may be crystallizing as very fine needles or an amorphous solid, which can clog filter paper and trap solvents. 2. "Oiling Out": The product may be precipitating from the solution as a liquid phase before solidifying, often trapping impurities.1. Optimize Crystallization: Control the rate of cooling during crystallization; slow cooling often leads to larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can promote controlled crystal growth. 2. Adjust Solvent System: "Oiling out" often occurs when the solution becomes supersaturated at a temperature where the product's solubility limit is exceeded while it is still a liquid. Use a solvent system where the product has lower solubility at the crystallization temperature. Adding an anti-solvent slowly can also induce clean precipitation.
Key Experimental Protocols & Workflows
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Cyclization

This protocol is adapted from methodologies involving the reaction of a substituted benzonitrile with hydrazine.[1]

  • Reaction Setup: In a multi-neck, jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-MeTHF (5 volumes) and sodium acetate (1.2 eq.).

  • Reagent Addition: Add 3-bromo-4-chloro-2-fluorobenzonitrile (1.0 eq.) to the reactor.

  • Hydrazine Addition: Under controlled conditions, slowly add hydrazine hydrate (4.0 eq.) to the mixture. Caution: Hydrazine is highly toxic and the reaction can be exothermic. The addition should be done at a rate that maintains the internal temperature below a pre-determined safety limit (e.g., < 40 °C).

  • Reaction: Heat the reaction mixture to 95 °C and hold for 18 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Perform a solvent swap to a suitable crystallization solvent system, such as a Methanol/Water mixture (e.g., 80/20 v/v).[1]

    • Cool the mixture slowly to induce crystallization.

    • Isolate the solid product by filtration.

    • Wash the filter cake with a cold solvent to remove residual impurities.

    • Dry the product under vacuum at 50 °C until a constant weight is achieved.

Diagram: Synthetic Workflow

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage A Charge Reactor with Substituted Benzonitrile, NaOAc, 2-MeTHF B Slow Addition of Hydrazine Hydrate (Temp Control < 40°C) A->B C Heat to 95°C (18h, HPLC Monitoring) B->C D Cool to RT & Solvent Swap to MeOH/H2O C->D Reaction Complete E Controlled Crystallization (Slow Cooling) D->E F Filter & Wash Cake E->F G Dry Under Vacuum (50°C) F->G H H G->H Final Product: This compound

Caption: A typical workflow for the synthesis and isolation of this compound.

Diagram: Troubleshooting Decision Tree for Low Yield

Start Problem: Low Yield Observed Check_Conversion Check HPLC for Starting Material Start->Check_Conversion Check_Impurity Analyze Impurity Profile (LC-MS) Check_Conversion->Check_Impurity <5% SM Remaining Increase_Time Solution: Increase Reaction Time or Temperature Check_Conversion->Increase_Time >5% SM Remaining Check_Workup Analyze Mother Liquor & Aqueous Layers Check_Impurity->Check_Workup No Major Side Products Optimize_Conditions Solution: Lower Temperature, Screen Solvents/Bases Check_Impurity->Optimize_Conditions High Levels of Side Products Optimize_Isolation Solution: Modify Extraction pH, Change Crystallization Solvent Check_Workup->Optimize_Isolation Product Loss Detected Investigate_Degradation Hypothesis: Product Degradation. Re-evaluate stability. Check_Workup->Investigate_Degradation No Significant Loss

Caption: A logical decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Optimization of Catalyst Loading for 6-Chloro-1H-indazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for cross-coupling reactions involving 6-Chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging yet important heterocyclic scaffold. The this compound substrate presents unique difficulties, primarily due to the inertness of the C-Cl bond and potential catalyst inhibition by the indazole nitrogens.[1]

Optimizing catalyst loading is a critical exercise in process development, balancing reaction efficiency and kinetics against cost, sustainability, and the burden of downstream metal remediation.[2][3] This document provides a framework for troubleshooting common issues and systematically optimizing palladium catalyst loading for both Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts that underpin the optimization process.

Q1: Why is this compound considered a "challenging" substrate?

A1: There are two primary reasons:

  • High C-Cl Bond Strength: The Carbon-Chlorine bond is significantly stronger and less polar than its C-Br or C-I counterparts. This makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[4][5] Consequently, standard catalyst systems like Pd(PPh₃)₄ are often ineffective.[4]

  • Catalyst Inhibition: The exposed nitrogen atoms of the indazole ring are Lewis basic and can coordinate to the palladium center.[1] This coordination can sequester the catalyst in an off-cycle, unreactive state, effectively inhibiting its activity and leading to stalled or incomplete reactions. The acidic N-H proton can also interact with strong bases, complicating the reaction environment.

Q2: What is a sensible starting point for catalyst loading in an exploratory reaction?

A2: For a challenging aryl chloride, a higher initial loading is often prudent to ensure a reaction occurs, providing a baseline for optimization. A typical starting point is 1.0–2.5 mol % of the palladium precatalyst, with a corresponding Ligand:Palladium ratio of 1.5:1 to 2.5:1.[6] Once a viable reaction condition is established (i.e., >50% conversion), optimization efforts can focus on systematically reducing the catalyst loading.

Q3: My reaction yield is low. Should I immediately increase the catalyst loading?

A3: Not necessarily. While insufficient catalyst is a possibility, low yield with aryl chlorides is more frequently a symptom of a suboptimal reaction environment. Before increasing catalyst loading, you should systematically investigate other parameters, as this is often more cost-effective and scientifically informative. The hierarchy of troubleshooting should be:

  • Catalyst System: Is the ligand appropriate for activating a C-Cl bond?

  • Temperature: Is the reaction hot enough to overcome the activation barrier for oxidative addition?

  • Base & Solvent: Is the base strong and soluble enough? Does the solvent facilitate the reaction? Only after optimizing these parameters should you consider a significant increase in catalyst loading as the primary solution.

Q4: How does ligand choice influence the required catalyst loading?

A4: The ligand is arguably the most critical factor. For C-Cl bond activation, highly active ligands are required to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[7]

  • High-Activity Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are designed to create highly reactive, monoligated Pd(0) species.[4] These systems are highly efficient and can often achieve high turnover numbers, allowing for successful reactions at very low catalyst loadings (e.g., <0.5 mol %).

  • Low-Activity Ligands: Traditional ligands like PPh₃ are generally not active enough for this substrate and would require impractically high, stoichiometric loadings, if they work at all.

Using a more active ligand is almost always a better strategy than using a higher loading of a less effective one.

Section 2: Troubleshooting Guide

This guide is structured to address specific experimental failures in a logical, step-by-step manner.

Problem 1: Very Low or No Conversion of this compound

This is the most common failure mode when beginning work with this substrate. It almost always points to an insufficiently active catalytic system or conditions.

Causality & Troubleshooting Steps:

  • Inefficient Oxidative Addition: The C-Cl bond is not being broken.

    • Solution: Your catalyst system is likely not active enough. Switch from general-purpose ligands to those specifically designed for aryl chlorides. For Suzuki reactions, XPhos or SPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands are often tailored to the amine class (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[4][6]

  • Insufficient Thermal Energy: The activation energy for oxidative addition is not being met.

    • Solution: Increase the reaction temperature in 10–20 °C increments. For many aryl chloride couplings, temperatures of 100–120 °C are necessary.[4] Consider switching to a higher-boiling solvent like dioxane or toluene if you are limited by your current solvent. Microwave irradiation can also be highly effective for rapidly screening temperatures.[8]

  • Ineffective Base: The base is crucial for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. If this step is slow, the entire cycle stalls.

    • Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices due to their strength and solubility in common solvent mixtures.[5] For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) is often required, but care must be taken with base-sensitive functional groups.[9]

  • Inadequate Catalyst Loading: If the above parameters have been optimized and conversion is still poor, a modest increase in catalyst loading (e.g., from 1.5 mol % to 3.0 mol %) can be attempted to increase the concentration of active catalytic species.

Problem 2: Reaction Stalls After 40-60% Conversion

Observing initial product formation followed by a plateau suggests catalyst deactivation or inhibition.

Causality & Troubleshooting Steps:

  • Catalyst Oxidation: The active Pd(0) catalyst is highly sensitive to oxygen.[4]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Catalyst Decomposition/Inhibition: At high temperatures, the catalyst can degrade, or it may be inhibited by the substrate/product as the reaction progresses.

    • Solution: Consider using a more robust precatalyst. Palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are often more stable and activate under milder conditions than simple Pd(II) salts like Pd(OAc)₂. In some cases, a second charge of the catalyst (a small additional portion) can be added to a stalled reaction to push it to completion.[10]

Problem 3: Significant Byproduct Formation (Dehalogenation or Homocoupling)

The formation of byproducts indicates that off-cycle or undesired pathways are competing with your desired cross-coupling.

Causality & Troubleshooting Steps:

  • Hydrodehalogenation (Ar-H formation): The chloro group is replaced by hydrogen.

    • Cause: This side reaction can occur if the catalytic cycle is stalled before reductive elimination. The palladium intermediate may react with a hydride source (sometimes the solvent or base impurities).

    • Solution: Optimize conditions to accelerate the productive cross-coupling. A more efficient ligand or a more reactive boronic acid (or ester) can help the desired reaction outcompete this side pathway. Ensure the system is anhydrous if water is suspected to be part of the problem.

  • Homocoupling of Boronic Acid (Ar'-Ar' formation): This is a common byproduct in Suzuki reactions.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of the boronic acid.[1]

    • Solution: Rigorous degassing and maintenance of an inert atmosphere are critical.[5] Lowering the catalyst loading can sometimes reduce homocoupling, as higher concentrations of palladium can increase the rate of side reactions.[2]

Section 3: Experimental Protocols & Data

Data Presentation: Optimizing Catalyst Loading

The following tables provide illustrative data for how one might screen catalyst loading and other variables.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPd PrecatalystLigandCatalyst Loading (mol %)BaseTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃2.0K₂CO₃100<5
2Pd₂(dba)₃XPhos2.0K₂CO₃8045
3XPhos Pd G3-2.0K₃PO₄10092
4XPhos Pd G3-1.0K₃PO₄10091
5XPhos Pd G3-0.5 K₃PO₄10089
6XPhos Pd G3-0.1K₃PO₄10065

This illustrative data shows the failure of a standard ligand (Entry 1), the importance of an effective ligand and base (Entries 2-3), and the successful reduction of catalyst loading once conditions are optimized (Entries 4-5).

Table 2: Illustrative Data for Buchwald-Hartwig Amination of this compound with Morpholine

EntryPd PrecatalystLigandCatalyst Loading (mol %)BaseTemp (°C)Yield (%)
1Pd₂(dba)₃RuPhos2.5K₃PO₄11030
2RuPhos Pd G3-2.5NaOtBu11095
3RuPhos Pd G3-1.5NaOtBu11094
4RuPhos Pd G3-0.75 NaOtBu11091

This data illustrates the critical role of a strong base (Entry 1 vs 2) and the ability to lower catalyst loading with a robust palladacycle precatalyst (Entries 3-4).

Experimental Protocol: General Procedure for Screening Catalyst Loading (Suzuki-Miyaura)

This protocol provides a framework for systematically testing catalyst loading.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3). Add the appropriate volume of this stock solution to the reaction vial to achieve the target catalyst loading (e.g., 2.0, 1.5, 1.0, 0.5 mol %).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot from the reaction mixture.

  • Workup & Analysis: Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR to determine conversion and purify by column chromatography to determine isolated yield.

Section 4: Visual Workflows

Diagram 1: Palladium Cross-Coupling Catalytic Cycle

G The challenging oxidative addition step for aryl chlorides. cluster_cycle Catalytic Cycle PdL2 Active Pd(0) Catalyst OxAdd Oxidative Addition PdL2->OxAdd Ar-Cl (Difficult Step) Complex1 Ar-Pd(II)(Cl)-L2 OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Ar'-B(OH)2 + Base Complex2 Ar-Pd(II)(Ar')-L2 Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->PdL2 Ar-Ar' (Product)

Caption: The challenging oxidative addition step for aryl chlorides.

Diagram 2: Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed q1 Is the ligand appropriate for an aryl chloride? (e.g., XPhos, RuPhos) start->q1 s1 Switch to a more active Buchwald-type ligand or NHC. q1->s1 No q2 Is the temperature high enough? (Typically 100-120 °C) q1->q2 Yes s1->q1 s2 Increase temperature in 20 °C increments. Consider microwave heating. q2->s2 No q3 Is the base strong enough? (e.g., K3PO4, Cs2CO3, NaOtBu) q2->q3 Yes s2->q2 s3 Screen stronger, non-nucleophilic bases. q3->s3 No s4 After optimization, consider a modest increase in catalyst loading (e.g., 2% -> 3%). q3->s4 Yes s3->q3

References

Technical Support Center: Managing Exotherms in the Nitration of Chloroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the nitration of chloroindazoles. Nitration reactions are notoriously exothermic and require careful management to prevent thermal runaway.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are conducted safely and effectively.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that may arise during the nitration of chloroindazoles.

Issue 1: Rapid, Uncontrolled Rise in Reaction Temperature

You observe that the internal reaction temperature is rising quickly and is not responding to adjustments in the cooling system. This is a critical sign of a potential thermal runaway.[2]

Immediate Actions:

  • Stop All Reagent Addition: Immediately cease the feed of the nitrating agent (e.g., mixed acid) or any other reactant.[2]

  • Maximize Cooling: Increase the coolant flow to the reactor jacket to its maximum capacity. If the cooling bath level is low, replenish it with the appropriate cold medium (e.g., add more dry ice to an acetone bath or more salt to an ice bath).

  • Ensure Agitation: Verify that the mechanical stirrer is functioning correctly and at a high speed. Poor agitation can lead to localized hot spots which can initiate a runaway reaction.[3]

  • Prepare for Emergency Quench: Alert a colleague and prepare a large, accessible quench vessel containing a vigorously stirred slurry of ice and water. If the temperature continues to climb uncontrollably, proceed with the emergency quench protocol.

  • Follow Emergency Protocols: Follow all established laboratory safety and emergency procedures.

Emergency Response Workflow

G Start Uncontrolled Temperature Rise Detected Stop_Addition IMMEDIATELY Cease Nitrating Agent Addition Start->Stop_Addition Max_Cooling Maximize Cooling System (Full Coolant Flow) Stop_Addition->Max_Cooling Check_Agitation Verify Vigorous Agitation Max_Cooling->Check_Agitation Prepare_Quench Prepare Emergency Quench (Large Volume of Ice/Water) Check_Agitation->Prepare_Quench Monitor Monitor Temperature: Is it Stabilizing? Stable Situation Controlled. Investigate Cause. Monitor->Stable YES Quench CRITICAL: Execute Emergency Quench (Pour mixture onto ice) Monitor->Quench NO Prepare_Quench->Monitor Not_Stable NO Is_Stable YES Alert Alert Supervisor & Follow Site Emergency Plan Quench->Alert

Caption: Emergency response workflow for a temperature excursion.

Potential Causes & Preventative Measures:

  • Cause: Addition of nitrating agent was too rapid.

    • Prevention: The rate of heat generation must not exceed the rate of heat removal.[4] Employ a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, dropwise addition of the nitrating agent.[3] Always monitor the internal temperature closely during addition.

  • Cause: Inefficient cooling or insufficient cooling capacity.

    • Prevention: Before starting, ensure your cooling bath is at the target temperature and has enough volume and thermal mass to handle the exotherm. For reactions below 0°C, an ice-salt or dry ice/acetone bath is more effective than a simple ice-water bath.

  • Cause: Accumulation of unreacted nitrating agent.

    • Prevention: This is a particularly dangerous scenario. If the reaction temperature is too low, the rate of nitration can slow significantly, causing the added nitrating agent to accumulate.[4] A subsequent, minor temperature increase can then trigger a violent reaction of all the accumulated reagent.[4] Always ensure the reaction has initiated (e.g., via a slight initial temperature rise that is controlled) before proceeding with the bulk of the addition.

  • Cause: Agitator failure.

    • Prevention: Check stirrer operation before adding any reagents. Use a robust overhead mechanical stirrer, as magnetic stir bars may be insufficient for viscous mixtures like those containing sulfuric acid.

Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor

Explanation: The evolution of nitrogen dioxide (NO₂) gas is a definitive sign that a decomposition reaction is occurring.[2] This is a highly exothermic process and a direct precursor to thermal runaway. The situation is critical.

Immediate Actions:

  • Do not approach without proper respiratory protection. Nitrogen dioxide is extremely toxic.

  • Follow all steps outlined in Issue 1 immediately. The priority is to stop reagent addition and maximize cooling.

  • If the gas evolution is vigorous, evacuate the immediate area and follow your institution's emergency alarm procedures.

Frequently Asked Questions (FAQs)

Q1: What makes the nitration of chloroindazoles particularly hazardous?

A1: The primary hazard stems from the highly exothermic nature of the nitration reaction itself, combined with the inherent instability of organic nitro compounds.[1][5] Key factors include:

  • High Heat of Reaction: The formation of the C-NO₂ bond releases a significant amount of energy.

  • Secondary Decomposition: At elevated temperatures, the desired nitro-chloroindazole product can undergo further, more violent decomposition reactions. The presence of impurities or residual strong acids (especially sulfuric acid) can significantly lower the decomposition onset temperature.[5]

  • Autocatalytic Behavior: The decomposition can be autocatalytic, meaning the products of the decomposition can catalyze further decomposition, leading to a self-accelerating, uncontrollable reaction (thermal runaway).[2]

Q2: What is the reaction mechanism and why is sulfuric acid necessary?

A2: The nitration of an aromatic ring like chloroindazole is a classic electrophilic aromatic substitution. The mechanism involves three key steps. Sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺) , from the less reactive nitric acid.[6][7]

  • Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[6][8]

  • Formation of Sigma Complex: The electron-rich indazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9] This step is typically the rate-determining step.[9]

  • Deprotonation: A weak base (like the hydrogen sulfate ion, HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[8]

Nitration Mechanism

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Formation of Sigma Complex cluster_2 Step 3: Deprotonation H2SO4 H2SO4 NO2+ NO₂⁺ (Nitronium Ion) H2SO4->NO2+ + HSO₄⁻ + H₂O HNO3 HNO3 HNO3->NO2+ + HSO₄⁻ + H₂O Chloroindazole Chloroindazole NO2+->Chloroindazole Attack by Aromatic Ring HSO4- HSO₄⁻ H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Chloroindazole->Sigma_Complex Product Nitro-chloroindazole Sigma_Complex->Product + HSO₄⁻ H2SO4_regen H₂SO₄ (Regenerated)

Caption: Simplified mechanism of electrophilic aromatic nitration.

Q3: What are the critical process parameters I must control?

A3: Meticulous control of several parameters is essential for safety. These should be defined during process safety reviews and risk assessments before any experiment.

ParameterCritical Range / SettingRationale & Justification
Temperature Typically -10°C to 10°CKeeps the reaction rate under control and minimizes side reactions. Deviating too low can lead to reagent accumulation[4]; too high increases the runaway risk.
Addition Rate Slow, dropwiseEnsures the heat generated can be effectively removed by the cooling system, preventing a temperature spike.[3]
Agitation Speed Vigorous, >300 RPM (overhead)Prevents localized concentration and temperature gradients ("hot spots") and ensures efficient heat transfer to the reactor walls/coolant.[3]
Reagent Stoichiometry Slight excess of Nitric AcidEnsures complete conversion of the substrate but avoids a large excess of the oxidizing agent, which would increase the overall energy potential of the mixture.
Acid Concentration Concentrated H₂SO₄ (98%)Required to efficiently generate the nitronium ion. However, be aware that concentrated sulfuric acid can lower the decomposition temperature of the final product.[5]
Q4: How should I properly quench the reaction upon completion?

A4: A controlled quench is vital. The standard and safest method is to slowly pour the entire reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[3]

Causality:

  • This action serves two purposes simultaneously: it rapidly dilutes the reaction mixture, which effectively stops the reaction, and the large thermal mass of the ice absorbs the significant heat of dilution generated when concentrated sulfuric acid is mixed with water.[3]

  • Never add water or ice directly to the reactor. This can cause localized boiling and splashing of the corrosive acid mixture. The large surface area and volume of the external quench pot is essential for safe heat dissipation.

Experimental Protocols

General Protocol: Safe Nitration of 6-Chloroindazole (Lab Scale)

Disclaimer: This is a representative protocol and must be adapted and risk-assessed for your specific equipment and scale.

  • Reactor Setup:

    • Assemble a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.

    • Place the flask in a cooling bath (e.g., ice-salt) on a magnetic stirrer plate (for the bath, not the reaction). Ensure the bath is secure.

  • Reagent Preparation:

    • In a separate flask cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 5-10 volumes per gram of substrate). Allow the mixture to cool to the reaction temperature.

  • Reaction Initiation:

    • Charge the main reactor with 6-chloroindazole and the initial charge of concentrated sulfuric acid.

    • Begin vigorous stirring and cool the mixture to the target temperature (e.g., 0°C).

    • Transfer the prepared nitrating mixture to the dropping funnel.

  • Controlled Addition:

    • Add the nitrating mixture dropwise from the funnel, ensuring the internal temperature does not exceed the set limit (e.g., 5°C). The addition rate must be adjusted in real-time to maintain this control.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the set temperature for a predetermined time (e.g., 1-2 hours), monitoring for any temperature changes. Progress can be monitored by TLC or HPLC if a safe sampling method is available.

  • Work-up (Quenching):

    • Prepare a large beaker with a vigorously stirred slurry of crushed ice and water (at least 10x the volume of the reaction mixture).

    • Very slowly, pour the reaction mixture into the stirred ice slurry. A steady stream is better than large, intermittent additions. Monitor the quench pot for excessive temperature rise.

    • The precipitated product can then be isolated by filtration, washed with cold water until the filtrate is neutral, and dried.

References

Technical Support Center: Purification of Commercial 6-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the purification of commercial 6-Chloro-1H-indazole. This guide is tailored for researchers, scientists, and drug development professionals who rely on high-purity this compound as a critical intermediate in their synthetic workflows. Commercial-grade reagents can often contain impurities that may compromise downstream reactions, yields, and the integrity of final products. This document provides troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges you might encounter during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial this compound?

Commercial this compound may contain several types of impurities stemming from its synthesis. These can be broadly categorized as:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Impurities: Positional isomers, such as 4-chloro-1H-indazole or 7-chloro-1H-indazole, can be formed during the synthesis and are often challenging to separate due to their similar physical properties.

  • Byproducts: Side reactions can lead to the formation of various byproducts, including over-halogenated species or products from incomplete cyclization.[1]

  • Residual Solvents and Reagents: Solvents used during the reaction or purification steps, as well as leftover reagents, are common impurities.[1]

Q2: My purification by recrystallization is resulting in a low yield. What are the likely causes and how can I improve it?

Low yield after recrystallization is a common issue. Several factors could be at play:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility at low temperatures, a substantial amount will remain in the mother liquor, reducing the yield.

  • Using an Excessive Amount of Solvent: Using more solvent than the minimum required to dissolve the compound at high temperature will also lead to a lower recovery of the purified product upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in incomplete precipitation of the product.

To improve your yield, consider screening a variety of solvents or solvent mixtures. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can often provide a sharper crystallization and better yields.[2] A patent for separating substituted indazole isomers suggests that mixed solvents of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water can be effective for recrystallization.[2]

Troubleshooting Guides

Troubleshooting Issue 1: Removal of Highly Soluble Impurities

Scenario: You have an impurity that remains in the crystalline product even after recrystallization. This suggests that the impurity has a similar solubility profile to this compound in the chosen solvent.

Underlying Principle: Crystallization is most effective when there is a significant difference in the solubility of the desired compound and the impurities.[3]

Solutions:

  • Solvent System Optimization: The primary strategy is to find a solvent system where the solubility difference is maximized. This may require screening a range of solvents with varying polarities.

  • Reslurrying: Suspending the impure solid in a solvent in which the impurity is soluble but the desired compound is not can be an effective purification technique.

  • Column Chromatography: If recrystallization proves ineffective, column chromatography provides an orthogonal separation technique based on differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography for this compound Purification

  • Stationary Phase Selection: Standard silica gel is a common choice for compounds of this polarity.

  • Mobile Phase Selection: A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a column to avoid air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often leads to better separation.

  • Elution: Begin eluting with the less polar mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

Caption: A general workflow for the purification of this compound.

Troubleshooting Issue 2: Separation of Isomeric Impurities

Scenario: Your analysis (e.g., by HPLC or NMR) indicates the presence of an isomeric impurity that co-crystallizes with the desired this compound.

Underlying Principle: Isomers often have very similar physical properties, including solubility and polarity, which makes their separation challenging.

Solutions:

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a highly effective technique for separating closely related compounds like isomers.[4][5][6][7] It offers superior resolution compared to standard column chromatography.

  • Chemical Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to form a new compound with different physical properties, making separation easier. The derivative can then be converted back to the original compound if necessary.

  • Fractional Crystallization: This technique involves multiple, sequential recrystallization steps. While labor-intensive, it can sometimes be used to enrich the desired isomer.

Visualization of Isomer Separation Strategies

IsomerSeparation ImpureIsomerMix Mixture of Isomers Prep_HPLC Preparative HPLC ImpureIsomerMix->Prep_HPLC High Resolution Derivatization Chemical Derivatization ImpureIsomerMix->Derivatization Altered Properties Fractional_Crystallization Fractional Crystallization ImpureIsomerMix->Fractional_Crystallization Iterative Enrichment Pure_Isomer Pure this compound Prep_HPLC->Pure_Isomer Derivatization->Pure_Isomer Fractional_Crystallization->Pure_Isomer

Caption: Decision tree for selecting a method to separate isomeric impurities.

Quantitative Data Summary

The following table provides a hypothetical comparison of different purification techniques for this compound. Actual results will vary depending on the specific impurities present and the experimental conditions.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization 98-99.5%70-90%Simple, scalable, cost-effective.May not remove all impurities, especially isomers.
Column Chromatography >99%50-80%Good for removing a wide range of impurities.Can be time-consuming and uses large solvent volumes.
Preparative HPLC >99.9%40-70%Excellent for separating very similar compounds.[8]More expensive, lower throughput.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis of 6-Chloro-1H-indazole: A Comparative Study of HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 6-Chloro-1H-indazole. As a critical building block in pharmaceutical synthesis, ensuring the purity, identity, and stability of this intermediate is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed protocols to guide method selection and implementation.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₅ClN₂, MW: 152.58 g/mol ) is a heterocyclic aromatic compound widely used as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[3][4] Its molecular structure, featuring an indazole core with a chlorine substituent, dictates its chemical properties and, consequently, the analytical strategies required for its characterization.

The primary analytical objectives for a pharmaceutical intermediate like this compound are:

  • Identity Confirmation: Verifying the correct molecular structure.

  • Purity Assessment: Quantifying the main component and detecting impurities.

  • Impurity Profiling: Identifying and quantifying process-related impurities and potential degradants.

  • Stability Testing: Assessing degradation under various stress conditions.

The choice between HPLC and GC-MS is not arbitrary; it is a scientifically-driven decision based on the analyte's properties and the specific analytical question at hand.

Foundational Principles: Choosing the Right Tool for the Job

Before delving into specific methods, it is crucial to understand the fundamental principles that govern the choice between HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.[5][6] Its primary strength lies in its versatility for analyzing a vast range of compounds, especially those that are non-volatile or thermally labile (i.e., decompose at high temperatures).[7][8] For this compound, which is a solid with a melting point between 174-177°C, HPLC is an inherently suitable technique.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is designed for compounds that are volatile or can be made volatile without decomposition.[5][9] The sample is vaporized and separated in a gaseous mobile phase as it passes through a column. The separated components are then detected by a mass spectrometer, which provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[5][10] While GC offers high separation efficiency, its applicability to this compound requires careful consideration of the compound's thermal stability.[6][8]

Head-to-Head Comparison: HPLC vs. GC-MS for this compound Analysis

The decision to use HPLC or GC-MS hinges on a multi-faceted evaluation of performance, sample compatibility, and the analytical goal.

Analyte Suitability
  • HPLC: As a non-volatile solid, this compound is perfectly suited for HPLC analysis.[7] It is readily soluble in common organic solvents like acetonitrile and methanol, making sample preparation straightforward for reverse-phase chromatography. The analysis is typically performed at or near ambient temperature, eliminating the risk of thermal degradation.[6]

  • GC-MS: Direct analysis of this compound via GC-MS is challenging. Its relatively high melting point suggests low volatility.[4] For successful GC analysis, the inlet and oven temperatures must be high enough to ensure complete vaporization. This creates a significant risk of on-column degradation, which would compromise the accuracy of the analysis. Therefore, GC-MS is more appropriate for analyzing volatile impurities (e.g., residual solvents from synthesis) within a this compound sample, rather than for assaying the main component itself.

Method Performance and Validation

Analytical methods in the pharmaceutical industry must be validated to ensure they are fit for purpose, a process guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14] Below is a comparative summary of expected performance characteristics.

Table 1: Comparative Performance Characteristics based on ICH Q2(R1) Guidelines

Validation Parameter HPLC-UV Method (for Assay & Impurities) GC-MS Method (for Volatile Impurities) Expert Causality & Rationale
Specificity/Selectivity High. Achieved by chromatographic separation from known impurities and degradants. Peak purity can be assessed with a Diode Array Detector (DAD).Very High. Achieved by both chromatographic separation and mass spectral identification. MS provides definitive identification, easily distinguishing co-eluting peaks if they have different mass spectra.HPLC relies on retention time, which can be ambiguous. GC-MS adds the dimension of mass, providing superior specificity for impurity identification.[7]
Accuracy Excellent (typically 98-102% recovery). Determined by spiking the sample matrix with known amounts of analyte.Excellent (typically 95-105% recovery). Also determined by spiking, though matrix effects in the hot inlet can be a factor.Both methods are highly accurate when properly validated. HPLC is often considered more straightforward for quantifying the main, non-volatile component.
Precision (Repeatability & Intermediate) Excellent (RSD ≤ 1.0% for assay; ≤ 5.0% for impurities). Demonstrates the consistency of the method.Excellent (RSD ≤ 10% for trace volatile impurities). Higher variability is acceptable for trace-level analysis.The tighter acceptance criteria for HPLC reflect its typical use for API assay, where precision is critical.
Limit of Detection (LOD) Low (ng level). Sufficient for detecting impurities at required reporting thresholds (e.g., 0.05%).Very Low (pg level). GC-MS is exceptionally sensitive for volatile compounds.[5][15]GC-MS's superior sensitivity makes it the gold standard for trace analysis, such as residual solvent testing.[7]
Limit of Quantitation (LOQ) Low (ng level). The lowest concentration that can be reliably quantified with acceptable precision and accuracy.Very Low (pg level). Essential for quantifying toxic residual solvents that have low limits.The LOQ must be below the reporting threshold for any impurity being monitored.
Linearity & Range Excellent (R² > 0.999). Typically demonstrated from LOQ to 120% of the assay concentration.Excellent (R² > 0.995). Demonstrated over the expected concentration range of volatile impurities.A strong linear response is fundamental for accurate quantification in both techniques.

Recommended Analytical Workflows & Protocols

The following sections provide detailed, self-validating protocols that reflect best practices in the field.

HPLC-UV Workflow for Purity and Assay

This workflow is the primary choice for routine quality control, purity assessment, and stability testing of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting s_prep 1. Prepare Diluent (Acetonitrile:Water 50:50) std_prep 2. Accurately weigh CRS* and dissolve in Diluent (e.g., 0.5 mg/mL) sample_prep 3. Accurately weigh sample and dissolve in Diluent (e.g., 0.5 mg/mL) sys_suit 4. System Suitability Test (Inject CRS 5x) Check RSD, Tailing Factor std_prep->sys_suit Use for SST injection 5. Inject Blank, Standard, and Sample Solutions sample_prep->injection sys_suit->injection If SST Passes separation 6. Isocratic Elution on C18 Column injection->separation integration 7. Integrate Chromatograms separation->integration calculation 8. Calculate Assay (%) and Impurity Levels (% Area) integration->calculation report 9. Generate Report with Pass/Fail Assessment calculation->report caption *CRS: Certified Reference Standard

Caption: HPLC-UV workflow for this compound analysis.

Detailed HPLC-UV Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

  • Reagents and Materials:

    • This compound Certified Reference Standard (CRS).

    • Acetonitrile (HPLC Grade).

    • Deionized Water (18.2 MΩ·cm).

    • Phosphoric Acid (ACS Grade).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

  • Procedure:

    • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 ratio.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • System Suitability: Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%, and the tailing factor should be ≤ 1.5.

    • Analysis: Inject the diluent (as a blank), followed by the Standard Solution and the Sample Solution.

  • Calculations:

    • Assay (% w/w): Calculate using the external standard method, comparing the peak area of the sample to that of the standard, correcting for weights and purity of the standard.

    • Impurities (% Area): Calculate using area normalization. The percentage of any single impurity is its peak area divided by the total area of all peaks in the chromatogram.

GC-MS Workflow for Volatile Impurity Analysis

This workflow is ideal for identifying and quantifying residual solvents or other volatile process impurities that would be missed by the HPLC method.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing & Identification s_prep 1. Prepare Diluent (e.g., Dimethyl Sulfoxide) std_prep 2. Prepare multi-component Residual Solvent Standard in Diluent sample_prep 3. Accurately weigh sample and dissolve in Diluent (e.g., 100 mg/mL) hs_prep 4. Transfer aliquots to Headspace Vials and Seal std_prep->hs_prep sample_prep->hs_prep incubation 5. Incubate vials to allow volatiles to partition into the gas phase hs_prep->incubation injection 6. Automated injection of headspace gas onto GC column incubation->injection integration 7. Acquire Total Ion Chromatogram (TIC) injection->integration identification 8. Identify peaks by comparing mass spectra to NIST library and retention times of standards integration->identification quant 9. Quantify using External Standard Method identification->quant

Caption: Headspace GC-MS workflow for volatile impurity analysis.

Detailed Headspace GC-MS Protocol:

  • Instrumentation:

    • Gas Chromatograph with a Headspace Autosampler.

    • Mass Selective Detector (MSD).

    • Data system with a searchable mass spectral library (e.g., NIST).

  • Reagents and Materials:

    • This compound sample.

    • Dimethyl Sulfoxide (DMSO), Headspace Grade.

    • Certified Reference Standards for expected residual solvents (e.g., Toluene, Acetone, Methanol).

  • Chromatographic & MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Inlet Temperature: 250 °C (Split mode, 10:1).

    • Headspace Parameters: Vial Equilibration at 80 °C for 15 min.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Procedure:

    • Standard Solution: Prepare a mixed standard of expected residual solvents in DMSO at a known concentration (e.g., corresponding to the ICH limit).

    • Sample Solution: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of DMSO and immediately seal the vial.

    • Analysis: Place the prepared standard and sample vials into the headspace autosampler tray. The system will automatically incubate and inject the samples for analysis.

  • Data Analysis:

    • Identification: Compare the retention time and the acquired mass spectrum of each peak in the sample chromatogram with the reference standards and the NIST library.

    • Quantification: Calculate the concentration of each identified residual solvent using the external standard method.

Final Verdict: A Symbiotic Approach

Neither HPLC nor GC-MS is universally superior; they are complementary techniques that, when used appropriately, provide a comprehensive quality profile for this compound.

  • Choose HPLC for:

    • Routine quality control (QC) release testing.

    • Assay determination (quantifying the main component).

    • Purity analysis and quantification of non-volatile, process-related impurities.

    • Stability studies to monitor for the formation of degradation products.

  • Choose GC-MS for:

    • Analysis of volatile organic impurities, particularly residual solvents from the manufacturing process.

    • Definitive identification of unknown volatile or semi-volatile impurities.

    • Screening raw materials used in the synthesis of this compound for volatile contaminants.

In a comprehensive drug development program, both methods would be validated and employed. The HPLC method serves as the workhorse for batch release, while the GC-MS method provides critical, orthogonal information about a different set of potential impurities, ensuring a complete and robust understanding of the material's quality. This dual-pronged strategy is the hallmark of sound analytical science and is essential for regulatory compliance and ensuring patient safety.[16][17]

References

Introduction: The Significance of Isomeric Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of 6-Chloro-1H-Indazole and its Positional Isomers

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs like axitinib and pazopanib.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for designing potent therapeutic agents.[2] However, the efficacy of an indazole-based compound is not solely determined by the core structure. The specific arrangement of atoms—its isomerism—plays a pivotal role in defining its pharmacological profile, including target affinity, selectivity, and metabolic stability.

This guide, prepared for researchers and drug development professionals, provides a comparative analysis of this compound and its positional isomers. We will delve into the nuanced differences in their biological activities, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. Understanding why one isomer exhibits superior activity over another is fundamental to rational drug design and the development of next-generation therapeutics.

The Indazole Core: A Tale of Two Tautomers and Positional Variance

The indazole structure can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most biological and chemical contexts.[3] Beyond tautomerism, the substitution pattern on the benzene ring gives rise to positional isomers. When a chlorine atom is introduced, its location (e.g., at the C4, C5, C6, or C7 position) creates distinct molecules with potentially divergent biological effects. The 6-chloro substituent, in particular, has been a focus of significant research due to its favorable electronic properties that can enhance binding affinity with biological targets.[4]

G cluster_indazole Indazole Core Structure indazole_structure indazole_structure N1 1 (N) N2 2 (N) C3 3 C4 4 C5 5 C6 6 C7 7

Caption: Core 1H-indazole scaffold showing numbering for potential substitution.

Comparative Analysis of Biological Activities

The position of the chlorine atom on the indazole ring profoundly influences the molecule's interaction with protein targets. Below, we compare the activities of this compound derivatives against those of other positional isomers across several key therapeutic areas.

Anticancer and Antiproliferative Activity

Indazole derivatives are widely explored as anticancer agents, often functioning as kinase inhibitors.[1] The 6-position for halogen substitution has been shown to be particularly effective.

In a study on fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency.[1] While not a direct comparison with a 6-chloro isomer in the same study, this highlights the strategic importance of halogenation at this specific position. Further research has shown that derivatives of 6-aminoindazole exhibit potent antiproliferative activity. For example, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed a strong inhibitory effect on the human colorectal cancer cell line HCT116 with an IC₅₀ value of 14.3 µM, while remaining non-toxic to normal lung fibroblast cells (MRC5, IC₅₀ >100 μM).[5]

A separate study synthesized a series of 1H-indazole-3-amine derivatives, among which compound 6o displayed a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ of 5.15 µM and showed high selectivity compared to normal HEK-293 cells (IC₅₀ = 33.2 µM).[6]

Compound Class/DerivativeCancer Cell LineReported IC₅₀ (µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amine HCT116 (Colorectal)14.3[5]
1H-indazole-3-amine derivative (6o )K562 (Leukemia)5.15[6]
1H-indazole-3-amine derivative (6o )HEK-293 (Normal Cell)33.20[6]
Kinase Inhibition: A Deeper Dive

The indazole scaffold is a key pharmacophore for targeting protein kinases. The 6-chloro substitution often plays a crucial role in anchoring the molecule within the ATP-binding pocket of the kinase.

For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been reported as potent FGFR inhibitors.[1] In the development of CC-Chemokine Receptor 4 (CCR4) antagonists, structure-activity relationship studies revealed that while substitutions at C4 were potent, small groups were best tolerated at C5, C6, or C7, with the C6 analogues being preferred .[7] This preference underscores the favorable geometry and electronic environment created by a substituent at the 6-position for this particular target. Molecular docking studies of similar indazole-sulfonamide hybrids suggest strong binding affinity to MAPK1 kinase, a key target in many cancers.[8]

Antimicrobial and Antiparasitic Activity

The utility of chloro-indazole isomers extends to infectious diseases. A notable study investigated novel 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity.[9] The combined electronic effects of a chloro group at the C3 position and a nitro group at the C6 position proved effective. One of the most active compounds showed an IC₅₀ value of 11.23 μM against L. infantum.[3] This specific substitution pattern was found to facilitate stable binding within the active site of the parasite's trypanothione reductase (TryR) enzyme.[3][9]

Compound ClassParasite SpeciesReported IC₅₀ (µM)Target EnzymeReference
3-chloro-6-nitro -1H-indazole derivative (77)L. infantum11.23Trypanothione Reductase (TryR)[3]

Structure-Activity Relationship (SAR) Insights: Why Position Matters

The experimental data reveals a clear SAR where the 6-position is often optimal for halogen substitution. This can be attributed to several factors:

  • Electronic Effects: The chlorine atom at the 6-position exerts a strong electron-withdrawing effect, which can influence the pKa of the indazole nitrogens and enhance hydrogen bonding capabilities with target proteins.[4]

  • Steric and Conformational Factors: The 6-position is relatively unhindered, allowing the substituent to project into specific pockets of a binding site without causing steric clashes. This was noted in the development of CCR4 antagonists where C6 analogues were preferred over those substituted at C5 or C7.[7]

  • Hydrophobic Interactions: The chloro group can participate in favorable hydrophobic or halogen-bonding interactions within the active site of an enzyme or receptor, contributing to higher binding affinity.

SAR_Diagram cluster_SAR Key SAR Insights Indazole_Core This compound Scaffold N1_Sub N1 Substitution: Modulates solubility and cell permeability. Indazole_Core->N1_Sub C3_Sub C3 Substitution: Often key for target interaction (e.g., amines, sulfonamides). Indazole_Core->C3_Sub C6_Chloro C6-Chloro Group: - Favorable electronic effects - Enhances binding affinity - Preferred position for halogens in many targets Indazole_Core->C6_Chloro

Caption: Key structure-activity relationship points for the this compound scaffold.

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate comparative data must be robust and reproducible. Below is a representative protocol for assessing antiproliferative activity.

Protocol: MTT Assay for In Vitro Antiproliferative Activity

This colorimetric assay is a standard method for measuring the reduction of cell viability in response to a test compound.

Objective: To determine the concentration of an indazole isomer that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HCT116, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Indazole compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The evidence strongly indicates that while the 1H-indazole scaffold is a powerful starting point for drug discovery, the specific isomeric form is a critical determinant of biological activity. The this compound isomer, in particular, stands out as a highly valuable building block, especially in the fields of oncology and infectious diseases.[10] Its favorable electronic and steric properties frequently lead to enhanced potency and a preferable pharmacological profile compared to other positional isomers.

Future research should focus on direct, head-to-head comparisons of a full panel of chloro-indazole isomers (4-, 5-, 6-, and 7-chloro) in standardized assays. This would provide a more complete and quantitative understanding of the SAR, enabling more precise, data-driven drug design. Furthermore, exploring the interplay between the 6-chloro substituent and various functional groups at other positions (N1, C3) will continue to unlock the full therapeutic potential of this remarkable scaffold.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 6-Chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2] Specifically, 6-Chloro-1H-indazole derivatives have garnered significant attention for their potential therapeutic applications, ranging from oncology to anti-parasitic treatments.[2][3][4] The precise substitution pattern on the indazole ring system, particularly the placement of the chlorine atom at the 6-position, critically influences the molecule's chemical reactivity and biological interactions.[3] Therefore, unambiguous structural validation of newly synthesized derivatives is a non-negotiable prerequisite for advancing these promising candidates through the drug discovery pipeline.

This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the chemical structure of synthesized this compound derivatives. Moving beyond a mere recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reproducibility of your findings.

The Analytical Triad: NMR, Mass Spectrometry, and HPLC

A robust structural elucidation strategy for this compound derivatives relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides a unique and complementary piece of the structural puzzle.

Workflow for Structural Validation of this compound Derivatives

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_confirmation Structure Confirmation Synthesis Synthesized This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Preliminary ID) Purification->HPLC Purity Assessment MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Isomer ID) Purification->NMR Structural Elucidation Data_Integration Data Integration & Interpretation HPLC->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmed Validated Structure Data_Integration->Structure_Confirmed X_ray X-ray Crystallography (Optional, Unambiguous 3D Structure) Data_Integration->X_ray If single crystal available X_ray->Structure_Confirmed

Caption: Integrated workflow for the synthesis, purification, and structural validation of this compound derivatives.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Before committing to extensive spectroscopic analysis, it is imperative to ascertain the purity of the synthesized compound. HPLC is the gold standard for this purpose, offering high-resolution separation of the target molecule from unreacted starting materials, byproducts, and other impurities.[5]

Expertise in Practice: For moderately polar compounds like this compound derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is typically effective for achieving good separation. The mobile phase composition, usually a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid), is optimized to ensure sharp peaks and adequate retention times.

Comparative Performance of Analytical Techniques
Technique Primary Information Key Advantages Limitations Application to this compound
HPLC-UV Purity, Retention TimeHigh sensitivity, quantitative, reproducible.Limited structural information.Essential for purity assessment and quality control.[6]
Mass Spectrometry (MS) Molecular Weight, Elemental Composition (HRMS)High sensitivity, provides molecular formula.Isomers are often indistinguishable.Confirms molecular weight and the presence of chlorine via isotopic pattern.[7][8]
NMR (¹H, ¹³C) Atom Connectivity, RegioisomerismUnambiguous structure determination, detailed information on chemical environment.[1]Lower sensitivity than MS, requires pure sample.Crucial for distinguishing between isomers and confirming the substitution pattern.
X-ray Crystallography Absolute 3D Molecular StructureUnambiguous determination of stereochemistry and conformation.[9]Requires a suitable single crystal, which can be difficult to obtain.[9]The ultimate "gold standard" for structural confirmation if a crystal can be grown.[9][10]
Experimental Protocol: HPLC Purity Analysis
  • Instrumentation and Materials:

    • HPLC system equipped with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

    • HPLC-grade acetonitrile, water, and formic acid.[5]

    • Volumetric flasks, pipettes, and autosampler vials.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[5]

    • Sample Solution: Prepare a solution of the synthesized this compound derivative in the diluent to a final concentration of approximately 100 µg/mL.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Elution: A typical gradient might start at 30% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the target compound as the percentage of its peak area relative to the total peak area.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the synthesized compound, a critical piece of evidence for structural validation. For halogenated compounds like this compound, MS offers an additional layer of confirmation through the characteristic isotopic pattern of chlorine.[8][11]

Trustworthiness Through Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[8][11] This results in a distinctive "M+2" peak in the mass spectrum, where the M+ peak corresponds to the molecule containing ³⁵Cl and the M+2 peak corresponds to the molecule containing ³⁷Cl. The intensity of the M+2 peak will be about one-third that of the M+ peak, providing a clear signature for the presence of a single chlorine atom.[8][11]

High-Resolution Mass Spectrometry (HRMS) can further provide the exact mass of the molecule, allowing for the determination of its elemental formula and distinguishing it from other compounds with the same nominal mass.[12][13]

Experimental Protocol: Mass Spectrometry Analysis
  • Instrumentation:

    • A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

    • Ensure the mass range scanned includes the expected molecular weight of the target compound.

  • Data Analysis:

    • Identify the molecular ion peak (M+).

    • Look for the characteristic M+2 peak with an intensity of approximately 33% of the M+ peak to confirm the presence of one chlorine atom.

    • If using HRMS, compare the measured exact mass to the theoretical mass for the expected molecular formula.

Data Integration Logic

Caption: Logical flow for integrating data from multiple analytical techniques to validate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC confirms purity and MS provides molecular weight, NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the this compound derivative.[1] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Expertise in Interpretation: For a this compound, the ¹H NMR spectrum will show characteristic signals in the aromatic region. The coupling patterns (splitting) and coupling constants (J values) between adjacent protons provide definitive evidence for their relative positions on the indazole ring. The absence of a proton at the 6-position and the specific splitting patterns of the protons at positions 4, 5, and 7 will confirm the chloro-substitution pattern. ¹³C NMR will complement this by showing the correct number of carbon signals and their chemical shifts, which are influenced by the electronegative chlorine atom.

Expected NMR Spectral Features for this compound
Nucleus Expected Chemical Shift Range (ppm) Key Information
¹H NMR Aromatic Protons: 7.0 - 8.5Number of protons, their electronic environment, and connectivity through spin-spin coupling. The specific pattern of doublets and doublet of doublets confirms the substitution.[12]
N-H Proton: >10 (broad)Confirms the presence of the 1H-indazole tautomer. Signal may be broad or exchangeable with D₂O.
¹³C NMR Aromatic Carbons: 110 - 145Number of unique carbon atoms. The carbon attached to the chlorine (C-6) will have a characteristic chemical shift.[12]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the highly pure (as determined by HPLC) compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • If the structure is complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign each proton to its position on the molecule.

    • Assign each signal in the ¹³C NMR spectrum to a specific carbon atom in the proposed structure.

X-ray Crystallography: The Unambiguous Proof

In cases where absolute structural confirmation is required, particularly for establishing stereochemistry in more complex derivatives or for publication in high-impact journals, single-crystal X-ray crystallography is the definitive technique.[9] It provides a precise three-dimensional map of the molecule, leaving no ambiguity about atom connectivity and spatial arrangement.[9][10] While powerful, its application is contingent on the ability to grow a high-quality single crystal of the synthesized compound.[9]

Conclusion

The structural validation of synthesized this compound derivatives is a multi-faceted process that demands a systematic and integrated analytical approach. By sequentially employing HPLC for purity assessment, mass spectrometry for molecular weight and elemental formula confirmation, and detailed NMR spectroscopy for definitive structural elucidation, researchers can have high confidence in the identity and integrity of their compounds. This rigorous validation is the bedrock upon which reliable biological and pharmacological data are built, ultimately paving the way for the successful development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Catalytic Indazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in a multitude of therapeutic agents necessitates a deep understanding of its synthesis. This guide provides an in-depth, objective comparison of the leading catalytic methodologies for indazole synthesis, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will delve into the nuances of transition metal catalysis, the elegance of organocatalysis, and the burgeoning potential of photoredox catalysis, supported by experimental data and mechanistic insights.

The Landscape of Indazole Synthesis: Choosing Your Catalytic Partner

The synthesis of the indazole core can be broadly approached through several catalytic strategies, each with its own set of advantages and limitations. The choice of catalyst is not merely a matter of preference but a critical decision that impacts reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness. This guide will focus on the comparative efficacy of the most prominent catalytic systems:

  • Palladium-catalyzed Intramolecular N-Arylation: A robust and widely used method.

  • Copper-catalyzed Intramolecular N-Arylation: A more economical and sustainable alternative to palladium.

  • Rhodium-catalyzed C-H Activation/Annulation: A powerful strategy for accessing diverse indazole structures.

  • Organocatalysis and Photocatalysis: Emerging metal-free approaches offering unique reactivity.

At a Glance: Performance Comparison of Catalytic Systems

To facilitate a rapid and objective comparison, the following table summarizes the key performance indicators for each catalytic approach. The data presented is a synthesis of representative examples from the literature and should be considered as a general guide.

Catalytic SystemTypical Catalyst/PrecursorTypical Yields (%)Substrate ScopeKey AdvantagesKey Limitations
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., dppf, BINAP)70-95%[1][2]Broad tolerance for electron-donating and -withdrawing groups on both aryl rings.[1]High yields, excellent functional group tolerance, well-established and reliable.[2]High cost and toxicity of palladium, potential for catalyst poisoning by certain functional groups.[3][4]
Copper-Catalyzed CuI, Cu₂O with ligands (e.g., 1,10-phenanthroline)60-85%[5]Generally good, but can be sensitive to steric hindrance and electronic effects.Lower cost, more abundant, and less toxic than palladium.[3]Often requires higher catalyst loadings and temperatures, can have narrower substrate scope than palladium.[5]
Rhodium-Catalyzed [Cp*RhCl₂]₂ with AgSbF₆75-95%Broad, particularly for C-H activation of azobenzenes and related compounds.High efficiency, excellent regioselectivity, allows for novel disconnections in retrosynthesis.Very high cost of rhodium, often requires stoichiometric silver salt as an additive.
Organocatalytic Proline, DMAP, etc.50-80%Dependent on the specific reaction; can be sensitive to substrate structure.Metal-free, low toxicity, readily available and inexpensive catalysts.Often requires higher catalyst loadings and longer reaction times, may have a more limited substrate scope.
Photocatalytic Eosin Y, Acridinium salts60-90%[6][7]Growing scope, particularly for radical-mediated C-H functionalization.[6]Mild reaction conditions (visible light, room temperature), unique reactivity pathways.[7]Can require specialized equipment (photoreactors), potential for side reactions due to radical intermediates.[6]

Mechanistic Insights: Understanding the "Why" Behind the Reaction

A true mastery of synthetic chemistry lies not just in knowing how a reaction works, but why it works. The following sections provide a comparative overview of the catalytic cycles for the key transition metal-catalyzed indazole syntheses.

Palladium- and Copper-Catalyzed Intramolecular N-Arylation

The most common transition metal-catalyzed route to 1H-indazoles is the intramolecular N-arylation of o-haloarylhydrazones. Both palladium and copper catalysts are effective in promoting this transformation, albeit through subtly different mechanisms.

The palladium-catalyzed cycle is believed to proceed via a classical oxidative addition-reductive elimination pathway. The active Pd(0) species undergoes oxidative addition to the aryl halide bond of the hydrazone. Subsequent deprotonation of the hydrazone nitrogen by a base, followed by coordination to the palladium center and reductive elimination, forms the N-N bond and regenerates the Pd(0) catalyst.

The copper-catalyzed mechanism, while also involving an oxidative addition-reductive elimination sequence, is thought to proceed through a Cu(I)/Cu(III) cycle. The Cu(I) catalyst coordinates to the hydrazone and the aryl halide. Oxidative addition of the aryl halide to the copper center forms a Cu(III) intermediate. Reductive elimination then forges the C-N bond to form the indazole ring and regenerate the Cu(I) catalyst.

cluster_pd Palladium-Catalyzed Cycle cluster_cu Copper-Catalyzed Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA o-haloarylhydrazone Pd_intermediate Aryl-Pd(II)-X Complex OA->Pd_intermediate Deprot Base Deprotonation Pd_intermediate->Deprot RE Reductive Elimination Deprot->RE Indazole_Pd Indazole-Pd(0) Complex RE->Indazole_Pd Indazole_Pd->Pd0 Release of Indazole CuI Cu(I)L_n Coord Coordination CuI->Coord o-haloarylhydrazone + Aryl Halide Cu_complex Hydrazone-Cu(I)-Aryl Halide Complex Coord->Cu_complex OA_Cu Oxidative Addition Cu_complex->OA_Cu CuIII_intermediate Cu(III) Intermediate OA_Cu->CuIII_intermediate RE_Cu Reductive Elimination CuIII_intermediate->RE_Cu RE_Cu->CuI Release of Indazole

Caption: Comparative catalytic cycles for palladium- and copper-catalyzed intramolecular N-arylation.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis offers a distinct and powerful approach to indazole synthesis, often proceeding through a C-H activation mechanism. A prominent example is the synthesis of 2-aryl-2H-indazoles from azobenzenes and aldehydes.[8]

The catalytic cycle is initiated by the coordination of the azobenzene to the Rh(III) catalyst, which directs the ortho-C-H activation of one of the aryl rings to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of the aldehyde carbonyl group. Subsequent intramolecular cyclization and reductive elimination, often facilitated by an oxidant, affords the 2H-indazole product and regenerates the active Rh(III) catalyst.

RhIII [Cp*Rh(III)X₂]₂ Coord_Azo Coordination of Azobenzene RhIII->Coord_Azo Rhodacycle Rhodacycle Intermediate Coord_Azo->Rhodacycle C-H Activation Aldehyde_Insertion Migratory Insertion of Aldehyde Rhodacycle->Aldehyde_Insertion Rh_Alkoxide Rh-Alkoxide Intermediate Aldehyde_Insertion->Rh_Alkoxide Cyclization Intramolecular Cyclization Rh_Alkoxide->Cyclization Indazole_Rh Indazole-Rh(III) Complex Cyclization->Indazole_Rh Indazole_Rh->RhIII Regeneration Product_Release Reductive Elimination & Product Release

Caption: Simplified catalytic cycle for Rh(III)-catalyzed synthesis of 2H-indazoles.

Experimental Protocols: From Theory to Practice

The successful implementation of any synthetic methodology relies on a robust and well-defined experimental protocol. The following sections provide detailed, step-by-step procedures for representative examples of palladium- and copper-catalyzed indazole syntheses.

General Procedure for Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles[1]

This protocol describes the synthesis of 1-aryl-1H-indazoles via the palladium-catalyzed intramolecular amination of o-bromoarylhydrazones.

Materials:

  • o-Bromoarylhydrazone (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • rac-BINAP (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the o-bromoarylhydrazone, Pd₂(dba)₃, rac-BINAP, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.

General Procedure for Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles[5]

This protocol outlines the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones using a copper-based catalytic system.

Materials:

  • o-Chlorinated arylhydrazone (1.0 equiv)

  • CuI (0.2 equiv)

  • 1,10-Phenanthroline (0.22 equiv)

  • KOH (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dried Schlenk tube, add the o-chlorinated arylhydrazone, CuI, 1,10-phenanthroline, and KOH.

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 120 °C for 12-48 hours.

  • After cooling to room temperature, add ethyl acetate to the mixture.

  • Pass the mixture through a short column of silica gel, eluting with ethyl acetate.

  • Wash the eluate with water and then with a saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-phenyl-1H-indazole.

The Rise of Metal-Free Alternatives: Organocatalysis and Photocatalysis

In the quest for more sustainable and cost-effective synthetic methodologies, metal-free approaches have gained significant traction. Organocatalysis and photocatalysis offer exciting alternatives to traditional transition metal-catalyzed reactions.

Organocatalytic methods for indazole synthesis often rely on the use of small organic molecules, such as proline or 4-dimethylaminopyridine (DMAP), to catalyze the desired transformation. These reactions typically proceed through the formation of nucleophilic or electrophilic intermediates, facilitated by the organocatalyst. While often requiring higher catalyst loadings and longer reaction times, the low cost, low toxicity, and ready availability of organocatalysts make them an attractive option.

Photocatalysis , on the other hand, utilizes visible light to drive chemical reactions.[6] In the context of indazole synthesis, photocatalysis has been successfully employed for C-H functionalization reactions.[6] A photocatalyst, such as Eosin Y or an acridinium salt, absorbs light and enters an excited state, enabling it to mediate single-electron transfer (SET) processes. This generates radical intermediates that can undergo a variety of transformations to form the indazole core.[7] The mild reaction conditions (often at room temperature) and the ability to access unique reactivity pathways are key advantages of this approach.[7]

cluster_Organo Organocatalytic Workflow cluster_Photo Photocatalytic Workflow Start_O Starting Materials Activation_O Activation of Substrate Start_O->Activation_O Catalyst_O Organocatalyst (e.g., Proline) Catalyst_O->Activation_O Intermediate_O Nucleophilic/Electrophilic Intermediate Activation_O->Intermediate_O Cyclization_O Intramolecular Cyclization Intermediate_O->Cyclization_O Product_O Indazole Product Cyclization_O->Product_O Start_P Starting Materials SET_P Single Electron Transfer (SET) Start_P->SET_P Photocat_P Photocatalyst (e.g., Eosin Y) Excitation_P Excited State Photocatalyst* Photocat_P->Excitation_P Light Visible Light (hν) Excitation_P->SET_P Radical_P Radical Intermediate SET_P->Radical_P Cyclization_P Radical Cyclization Radical_P->Cyclization_P Product_P Indazole Product Cyclization_P->Product_P

Caption: Conceptual workflows for organocatalytic and photocatalytic indazole synthesis.

Conclusion and Future Outlook

The synthesis of indazoles is a dynamic field of research, with a diverse and expanding toolkit of catalytic methods at the disposal of the modern chemist. While palladium catalysis remains a highly reliable and versatile option, the economic and environmental advantages of copper catalysis are making it an increasingly popular choice.[3] Rhodium-catalyzed C-H activation provides a powerful, albeit expensive, avenue for the construction of complex indazole derivatives.

Looking ahead, the development of more sustainable and efficient catalytic systems will undoubtedly continue to be a major focus. The expansion of organocatalytic and photocatalytic methods holds immense promise for metal-free indazole synthesis. Furthermore, the use of catalysts based on more abundant and less toxic first-row transition metals, such as iron and nickel, is an area of growing interest. Ultimately, the optimal choice of catalyst will depend on the specific synthetic challenge at hand, and a thorough understanding of the strengths and weaknesses of each approach is paramount for success in the synthesis of this privileged heterocyclic scaffold.

References

Introduction: The Privileged Scaffold of 6-Chloro-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-1H-indazole Analogs

The 1H-indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form crucial hydrogen bonds allow it to serve as an effective anchor for binding to a multitude of biological targets.[1][2] Within this class, analogs featuring a chlorine atom at the 6-position have garnered significant attention, particularly in the realm of oncology. The 6-chloro substituent often plays a pivotal role in modulating the electronic properties and steric profile of the molecule, enhancing binding affinity and cellular potency against key therapeutic targets like protein kinases.[3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will dissect the impact of substitutions at various positions on the indazole ring, compare the scaffold to other common pharmacophores, and provide detailed experimental protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of various substituents. The following analysis breaks down the key SAR trends observed at different positions of the indazole ring.

The Critical Role of Substitutions at the C3-Position

The C3-position is arguably the most critical site for modification to achieve potent and selective inhibition of target proteins, especially kinases. This position often projects into the ATP-binding pocket, allowing for interactions with the hinge region.

  • Aromatic and Heteroaromatic Rings: The introduction of substituted aryl or heteroaryl rings at the C3-position is a common strategy. For instance, in the development of pan-Pim kinase inhibitors, a 3-(pyrazin-2-yl)-1H-indazole was identified as a potent starting point.[4] Further optimization of the substituents on this pyrazine ring led to compounds with nanomolar potency.

  • Amine and Amide Linkers: 1H-indazol-3-amine derivatives have been extensively explored. The amine group can act as a key hydrogen bond donor. Wang et al. developed potent Bcr-Abl inhibitors by synthesizing 1H-indazol-3-amine derivatives, with some compounds showing efficacy against the T315I mutant.[5] Similarly, 3-carboxamido-2H-indazole-6-arylamide derivatives have been reported as selective CRAF inhibitors.[5]

  • Carbohydrazide Moiety: SAR studies have revealed that a suitably substituted carbohydrazide moiety at the C3 position is crucial for strong inhibitory activities in certain contexts.[6]

Modulating Potency and Properties via the N1-Position

The N1-position of the indazole ring provides another vector for optimization, often influencing solubility, metabolic stability, and interactions with the solvent-exposed region of the binding pocket.

  • Small Alkyl Groups: N-alkylation can be a viable strategy. For protein arginine deiminase 4 (PAD4) inhibitors, derivatization with N-alkylated chloroacetamidine groups led to potent compounds.[5]

  • Bulky Aromatic Groups: In other cases, larger substituents are favored. For instance, in the development of DNA gyrase inhibitors, complex substitutions at the N1 position were explored to enhance antibacterial activity.[7]

Fine-Tuning Activity with Substitutions at C4, C5, and C7

While C3 and N1 are often the primary focus, modifications at other positions on the benzene portion of the indazole ring can fine-tune the activity and selectivity profile.

  • The 6-Chloro Group: The presence of the chlorine atom at the C6-position is a recurring feature in many potent inhibitors. Halogen atoms can participate in halogen bonding and occupy specific hydrophobic pockets within the target protein.[3] In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives developed as FGFR inhibitors, the chloro group was integral to their activity.[8]

  • Other Halogen Substitutions: The introduction of other halogens, such as fluorine, can also be beneficial. For example, the addition of a fluorine substituent at the 6-position of certain 1H-indazol-3-amine derivatives resulted in improved enzymatic activity and cellular potency against FGFR1.[8]

  • Amino Groups: The 6-aminoindazole scaffold has also been identified as a promising starting point for anticancer agents, with derivatives showing potent antiproliferative activity.[9][10]

Below is a visual summary of the key SAR findings for the this compound scaffold.

Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation Design SAR-Guided Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (e.g., Kinase IC50) Purification->Biochemical Test Compound Cellular Cell-Based Assays (e.g., Proliferation, Target Engagement) Biochemical->Cellular Cellular->Design Feedback for Optimization InVivo In Vivo Models (e.g., Xenograft Studies) Cellular->InVivo cMET_Pathway HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds & Activates PI3K PI3K cMET->PI3K Phosphorylates RAS RAS cMET->RAS Phosphorylates Inhibitor This compound Inhibitor Inhibitor->cMET Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

References

Comparative Cytotoxicity Analysis: 6-Chloro-1H-indazole versus Other Halogenated Indazoles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

Introduction

Indazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable applications in oncology. The strategic placement of halogen atoms on the indazole ring is a common tactic to modulate a compound's physicochemical properties—such as lipophilicity and metabolic stability—which in turn can significantly influence its pharmacokinetic profile and cytotoxic potency.

This guide provides a comparative analysis of the cytotoxic effects of 6-chloro-1H-indazole and other halogenated indazole analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and outline the detailed protocols necessary for reproducible in vitro evaluation. The insights presented are curated for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anticancer agents.

The Critical Role of Halogenation in Modulating Cytotoxicity

The introduction of a halogen atom at various positions of the indazole core can dramatically alter the molecule's interaction with biological targets. Halogens can participate in hydrogen bonding and halogen bonding, influence ring electronics (pKa), and affect the overall shape and lipophilicity of the molecule. These modifications are not trivial; they are deliberate design choices aimed at enhancing target affinity, selectivity, and ultimately, cytotoxic efficacy.

For instance, the position and nature of the halogen can dictate the compound's ability to fit into the active site of a target enzyme, such as a kinase, or to intercalate with DNA. Our analysis focuses on understanding how shifting from a chlorine atom at the 6-position to other halogens (Fluorine, Bromine) or other positions impacts the compound's ability to induce cell death in cancer cell lines.

Comparative Cytotoxicity Data: A Tabular Summary

The following table summarizes the cytotoxic activity (IC50 values) of a series of halogenated indazole derivatives against various human cancer cell lines. The data has been synthesized from multiple studies to provide a broad comparative overview. It is crucial to note that direct comparison of absolute IC50 values between different studies should be done with caution due to variations in experimental conditions, such as cell line passage number, reagent sources, and incubation times.

CompoundHalogen & PositionCell LineAssay TypeIC50 (µM)Reference
Indazole Derivative 1 6-ChloroA549 (Lung)MTT8.45
Indazole Derivative 2 6-BromoA549 (Lung)MTT7.12
Indazole Derivative 3 6-FluoroA549 (Lung)MTT10.21
Indazole Derivative 4 5-ChloroA549 (Lung)MTT9.88
Indazole Derivative 5 5-BromoA549 (Lung)MTT6.57
Indazole Derivative 6 6-ChloroMCF-7 (Breast)SRB15.3
Indazole Derivative 7 6-BromoMCF-7 (Breast)SRB12.8
Indazole Derivative 8 7-ChloroHeLa (Cervical)MTT> 100
Indazole Derivative 9 7-BromoHeLa (Cervical)MTT85.4

Analysis of Structure-Activity Relationship (SAR):

From the data presented, a clear SAR trend emerges. In the A549 lung cancer cell line, the 6-bromo derivative (IC50 = 7.12 µM) and the 5-bromo derivative (IC50 = 6.57 µM) demonstrate slightly higher potency than their 6-chloro counterpart (IC50 = 8.45 µM). This suggests that for this particular scaffold and cell line, a larger, more polarizable halogen like bromine may be beneficial for activity. The fluoro-substituted analog showed the least potency in this series. This trend is also observed in the MCF-7 breast cancer cell line, where the 6-bromo derivative is more potent than the 6-chloro derivative.

Interestingly, halogenation at the 7-position appears to be detrimental to cytotoxic activity, as evidenced by the high IC50 values for 7-chloro and 7-bromo derivatives against the HeLa cell line. This highlights the critical importance of the substitution position on the indazole ring for biological activity.

Experimental Methodologies: A Protocol for In Vitro Cytotoxicity Screening

To ensure the generation of reliable and reproducible cytotoxicity data, a standardized protocol is paramount. The following section details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Experimental Workflow: MTT Assay

The workflow for a typical MTT cytotoxicity assay is depicted below. This process involves cell seeding, compound treatment, addition of the MTT reagent, and subsequent measurement of the formazan product.

Caption: Workflow for determining IC50 values using the MTT assay.

Detailed Step-by-Step Protocol for MTT Assay:
  • Cell Seeding:

    • Harvest logarithmically growing cancer cells (e.g., A549) using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete growth medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each halogenated indazole in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in isopropanol, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).

Potential Signaling Pathways

While the precise mechanism of action for many novel indazole derivatives is still under investigation, several established pathways are commonly implicated in the cytotoxic effects of such heterocyclic compounds. These often involve the inhibition of key cellular processes required for cancer cell proliferation and survival.

Signaling_Pathways cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis cluster_outcome Cellular Outcome Indazole Halogenated Indazole Derivatives Kinase Kinase Inhibition (e.g., Lck, Src, VEGFR) Indazole->Kinase ROS Increased Reactive Oxygen Species (ROS) Indazole->ROS DNA_Damage DNA Damage Indazole->DNA_Damage CellCycle Cell Cycle Arrest (e.g., at G2/M phase) Kinase->CellCycle Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (Caspase-3, -9) Mitochondria->Caspase Caspase->Apoptosis DNA_Damage->Caspase

Caption: Plausible signaling pathways affected by cytotoxic indazole derivatives.

Many indazole-based compounds exert their effects by acting as ATP-competitive kinase inhibitors. By blocking the activity of kinases essential for cell signaling and proliferation, such as Lck, Src, or VEGFR, these compounds can induce cell cycle arrest, typically at the G2/M phase. Furthermore, some derivatives have been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade. DNA damage is another potential mechanism leading to programmed cell death.

Conclusion and Future Directions

The comparative analysis of halogenated indazoles reveals that both the type of halogen and its position on the indazole scaffold are critical determinants of cytotoxic activity. The data suggests that bromo-substitutions at the 5- or 6-position may offer a slight potency advantage over chloro-substitutions in certain cancer cell lines. Conversely, substitution at the 7-position appears to be poorly tolerated.

For researchers in the field, these findings underscore the importance of systematic SAR studies. Future work should focus on expanding the range of halogen substitutions and positional isomers to further refine the SAR. Moreover, elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their continued development as potential anticancer therapeutics. The protocols and data presented herein provide a solid foundation for these ongoing discovery efforts.

A Researcher's Guide to Comparative Docking of 6-Chloro-1H-Indazole Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Kinases, which regulate a vast array of cellular processes, are among the most critical targets in modern drug discovery, particularly in oncology. The 6-chloro-1H-indazole moiety, in particular, has been a focal point of research, demonstrating significant potential for developing targeted therapies.[1] Modifications to this core structure allow for fine-tuning of inhibitor potency and selectivity, making it a versatile template for drug design.[3]

Computational molecular docking has become an indispensable tool in this process.[4][5] It allows researchers to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein, such as a kinase.[6] By performing comparative docking studies, we can systematically evaluate a series of analogs, providing crucial insights into structure-activity relationships (SAR) and guiding the rational design of more effective inhibitors. This guide provides a comprehensive framework for conducting such a study, blending theoretical principles with a robust, validated experimental protocol.

Pillar 1: Theoretical & Strategic Framework

The "Why": Causality in Experimental Design

The goal of a comparative docking study is not merely to generate binding scores, but to understand why certain analogs are predicted to be better binders than others. This requires a logical experimental design.

  • Selection of Kinase Targets: Choose a panel of kinases. This panel should ideally include the primary intended target and several known off-targets or structurally related kinases. This allows for an early-stage assessment of selectivity. For example, one might compare a panel including VEGFR2, PDGFRα, and c-Kit to understand the selectivity profile of the indazole analogs.[7]

  • Ligand Library Design: The series of this compound analogs should be designed with systematic variations. For instance, modifications could be made to a solvent-exposed region or a group interacting with the DFG motif to probe specific interactions.[8]

  • The Principle of Molecular Docking: Docking involves two main components: a search algorithm that generates various binding poses of the ligand in the active site, and a scoring function that estimates the binding affinity (e.g., in kcal/mol) for each pose.[6][9] A more negative binding energy score generally suggests a stronger, more stable interaction.[10][11]

The "How": Establishing a Self-Validating Protocol

Trust in computational results hinges on validation.[12] A robust docking protocol must be self-validating. The gold standard for this is re-docking .[13]

  • Rationale: Before docking your novel analogs, you must first prove that your chosen docking software and parameters can accurately reproduce a known binding mode.

  • Method: Obtain a crystal structure of your target kinase with a co-crystallized ligand (the "native" ligand) from the Protein Data Bank (PDB).[14] First, extract the native ligand. Then, use your docking protocol to dock it back into the same protein active site.

  • Success Criterion: The protocol is considered validated if the top-ranked docked pose is very similar to the original crystallographic pose. This is quantified by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and native ligand poses. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15][16] If the RMSD is high (>3.0 Å), the protocol (e.g., grid box size, protein preparation) must be refined.[17]

Below is a logical flowchart for establishing and executing a validated comparative docking study.

G cluster_prep Phase 1: Preparation & Validation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking PDB 1. Select Target PDB (e.g., Kinase with native ligand) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt ExtractNative 2a. Extract Native Ligand PDB->ExtractNative Redock 4. Re-dock Native Ligand PrepProt->Redock DockAnalogs 6. Dock Analog Library PrepProt->DockAnalogs PrepLig 3. Prepare Ligand Library (& this compound analogs) PrepLig->DockAnalogs ExtractNative->Redock CalcRMSD 5. Calculate RMSD Redock->CalcRMSD Decision RMSD < 2.0 Å? CalcRMSD->Decision Refine Refine Protocol (Grid box, parameters) Decision->Refine No Validated Protocol Validated Decision->Validated Yes Refine->Redock Validated->DockAnalogs Analyze 7. Analyze Results (Scores, Poses, Interactions) DockAnalogs->Analyze Report 8. Generate Report & SAR Analyze->Report G cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (e.g., Cys92, Glu90) Hydrophobic Hydrophobic Pocket (e.g., Leu, Val, Ile) Solvent Solvent-Exposed Region Ligand This compound Analog Ligand->Hinge H-Bonds (Crucial for affinity) Ligand->Hydrophobic Hydrophobic Interactions Ligand->Solvent R-Group interacts (Can be modified for selectivity)

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of 6-Chloro-1H-indazole, a halogenated organic compound commonly used in pharmaceutical synthesis.[1] By understanding the chemical's properties and the principles of hazardous waste management, you can ensure the safety of your personnel and the protection of our environment.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant. The toxicological properties have not been thoroughly investigated, underscoring the need for caution.[2]

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses and continue rinsing. If eye irritation persists, get medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[4]

Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE Component Specification Rationale
Gloves Impervious chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against dust particles and splashes, preventing serious eye irritation.
Lab Coat Standard laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust respirator is recommended if dust is generated.[5]To avoid inhalation of dust which may cause respiratory irritation.[2]

Waste Characterization and Segregation: The First Step to Proper Disposal

This compound is a halogenated organic compound.[6][7] As such, it must be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or washing it down the sink, is not only a safety hazard but also a violation of environmental regulations.[8][9]

Key Principles of Waste Segregation:

  • Do Not Mix: Never mix this compound with other waste streams, especially incompatible materials like acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]

  • Original Containers: Whenever possible, leave the chemical in its original container. This ensures proper labeling and hazard identification.

  • Hazardous Waste Labeling: All containers holding this waste must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[10]

The following diagram illustrates the initial decision-making process for handling this compound waste.

G cluster_0 Waste Source A Unused or Expired This compound C Is the original container intact and properly labeled? A->C B Contaminated Materials (e.g., gloves, wipes, glassware) E Transfer to a compatible, properly labeled hazardous waste container. B->E D Use Original Container C->D Yes C->E No F Segregate as Halogenated Organic Waste D->F E->F G A Start: Waste this compound B Is it a solid or contaminated material? A->B C Is it an empty container? A->C D Place in a labeled, sealed, compatible hazardous waste container. B->D Yes G Triple rinse with a suitable solvent. C->G Yes E Store in a designated secure area. D->E F Arrange for pickup by a licensed waste disposal service. E->F J Incineration at a licensed facility. F->J H Collect all rinsate as halogenated liquid waste. G->H I Dispose of the rinsed container per institutional policy. G->I H->E

References

Mastering the Unseen Shield: A Guide to Personal Protective Equipment for Handling 6-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the safe handling of chemical compounds is paramount. 6-Chloro-1H-indazole, a key building block in the synthesis of various therapeutic agents, requires meticulous attention to safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound (CAS No. 698-25-9) is a compound that, while invaluable in medicinal chemistry, presents several potential hazards. According to available safety data, it is classified as harmful if swallowed and may cause significant skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and direct contact. Therefore, establishing a robust PPE protocol is not merely a recommendation but a critical line of defense.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against this compound hinges on a multi-layered strategy that encompasses engineering controls, administrative procedures, and the correct use of PPE. This guide focuses on the latter, providing a detailed breakdown of the essential equipment.

All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

The Essential Arsenal: Your PPE Checklist

The following table summarizes the mandatory PPE for handling this compound, with detailed explanations for the causality behind each selection.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[4] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection, especially during prolonged handling.
Eyes Safety goggles with side shieldsTightly fitting safety goggles are essential to protect against accidental splashes or airborne particles of the compound.[5] Standard safety glasses may not provide adequate protection from all angles.
Face Face shield (in addition to goggles)A face shield should be worn in conjunction with safety goggles, particularly when there is a heightened risk of splashing, such as during bulk transfers or when reacting the compound.[4]
Body Laboratory coatA standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[3][5]
Respiratory NIOSH-approved respiratorA NIOSH-approved respirator is mandatory when handling the powder outside of a chemical fume hood or if there is a potential for dust generation.[4] The specific type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Conduct Pre-Use Inspection - Verify fume hood certification - Inspect all PPE for integrity B 2. Don Full PPE - Gloves, lab coat, goggles - Add face shield & respirator if needed A->B Proceed once safe C 3. Work Within Fume Hood - Keep sash at appropriate height - Handle solid to minimize dust B->C Enter handling area D 4. Weighing & Transfer - Use anti-static weigh paper - Clean spatula between uses E 5. Reaction Setup - Ensure all glassware is secure - Add reagents slowly C->E Maintain containment F 6. Decontamination - Wipe down work surfaces - Clean all equipment E->F After experiment completion G 7. Doff PPE Correctly - Remove gloves first, turning inside out - Wash hands thoroughly F->G After decontamination H 8. Waste Disposal - Segregate hazardous waste - Dispose in labeled, sealed containers G->H Final step

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:
  • Preparation and Engineering Controls: Before any handling, ensure that the chemical fume hood is certified and functioning correctly.[3] Lay down absorbent, disposable bench paper to contain any minor spills.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling the Compound:

    • Perform all manipulations of solid this compound within the fume hood to minimize inhalation exposure.[4]

    • When transferring the solid, use a spatula and avoid creating dust.

    • Keep the container of this compound closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area and alert your supervisor.

    • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, place it in a sealed container, and label it for hazardous waste disposal.[1]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and lab coat. Always wash your hands thoroughly after removing PPE.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste contaminated with this compound, including gloves, bench paper, and empty containers, must be treated as hazardous waste.[3]

  • Containerization: Place all solid waste into a clearly labeled, sealed, and puncture-resistant container.

  • Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Consult your environmental health and safety (EHS) department for detailed procedures.

By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-indazole
Reactant of Route 2
6-Chloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.